(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Beschreibung
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Eigenschaften
InChI |
InChI=1S/C10H23O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFPDQBRSRCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane synthesis route
An In-Depth Technical Guide to the Synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Abstract
This technical guide provides a comprehensive overview of the primary synthesis route for this compound, a versatile bifunctional organosilicon compound. The core of this guide focuses on the platinum-catalyzed hydrosilylation of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane. We will delve into the mechanistic underpinnings of this reaction, specifically the Chalk-Harrod mechanism, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and material scientists, offering insights into reaction control, purification, and characterization to ensure the synthesis of a high-purity final product.
Introduction: A Versatile Organosilicon Building Block
This compound (CAS No. 17980-29-9) is a unique molecule possessing two distinct reactive functional groups: a terminal hydrosilane (Si-H) group and a glycidyl ether (epoxy) group.[1][2] This dual functionality makes it an invaluable intermediate in organosilicon chemistry. The Si-H group can undergo further hydrosilylation reactions, while the epoxy ring is susceptible to ring-opening reactions with a variety of nucleophiles. This allows for the precise engineering of advanced materials, including functional polysiloxanes, hybrid organic-inorganic composites, and surface modification agents.[3] The controlled and efficient synthesis of this mono-adduct is therefore a critical first step for numerous applications.
Core Synthesis Strategy: Platinum-Catalyzed Hydrosilylation
The most effective and widely employed method for synthesizing this compound is the hydrosilylation reaction.[4] This process involves the catalytic addition of the silicon-hydride (Si-H) bond from 1,1,3,3-tetramethyldisiloxane (TMDSO) across the carbon-carbon double bond of allyl glycidyl ether (AGE).[5][6]
The reaction is characterized by its high atom economy and selectivity, typically proceeding via an anti-Markovnikov addition, which places the silicon atom at the terminal carbon of the former double bond.[4] This ensures the formation of the desired propyl linkage between the disiloxane and glycidoxy moieties. The entire process is critically dependent on a homogeneous catalyst, most commonly a platinum-based complex.[7][8][9]
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(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound (CAS No. 17980-29-9).[1][2] Addressed to researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical principles with advanced computational methodologies to elucidate the molecule's three-dimensional architecture. We will explore the distinct structural moieties, delve into a theoretical framework for its conformational analysis, and present methodologies for its empirical characterization. Furthermore, this guide will clarify the common point of confusion by distinguishing this monofunctional siloxane from its difunctional analogue, 1,3-Bisthis compound.
Introduction: A Molecule of Unique Hybridity
This compound is a fascinating hybrid molecule that marries the flexibility and hydrophobicity of a siloxane backbone with the reactive potential of an epoxy group. This unique combination makes it a valuable building block in polymer chemistry and a candidate for surface modification applications. Understanding its molecular structure and preferred conformations is paramount to predicting its reactivity, physical properties, and ultimate performance in various applications.
A critical point of clarification is the distinction between the titular molecule and its close relative, 1,3-Bisthis compound (CAS No. 126-80-7).[3][4][5] The former possesses a single glycidoxypropyl group, rendering it a monofunctional reactive siloxane, while the latter is difunctional. This structural difference profoundly impacts their reactivity and use, with the bis-adduct often serving as a crosslinker.[3][4] This guide will focus on the monofunctional variant.
Core Molecular Structure
The structure of this compound can be deconstructed into two primary components: the disiloxane core and the glycidoxypropyl functional arm.
-
The 1,1,3,3-Tetramethyldisiloxane Core: This backbone consists of two silicon atoms linked by an oxygen atom (a siloxane bond), with each silicon atom also bonded to two methyl groups. The Si-O-Si linkage is known for its high degree of rotational freedom and a bond angle significantly wider than that of a C-O-C ether bond, imparting considerable flexibility to the molecule.
-
The (3-Glycidoxypropyl) Functional Arm: This organic chain is attached to one of the silicon atoms. It comprises a three-carbon propyl linker, an ether linkage, and a terminal glycidyl group, which contains a reactive epoxide ring.
The following diagram illustrates the fundamental connectivity of the molecule.
Caption: Basic connectivity of this compound.
Key Identifiers and Physicochemical Properties
A summary of the essential data for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 17980-29-9 | [1][2][6] |
| Molecular Formula | C10H24O3Si2 | [1][6] |
| Molecular Weight | 248.47 g/mol | [1][7] |
| Boiling Point | 92-98°C at 0.2 mmHg | [8] |
| Density | 0.901 g/mL | [6][8] |
| Refractive Index | 1.4271 | [8] |
| Flash Point | 65.0°C | [8] |
Conformational Analysis: A Theoretical Approach
Direct experimental determination of all conformational isomers of a flexible molecule like this compound in the solution or gas phase is a formidable task. Therefore, a robust computational approach is the most effective strategy for mapping its potential energy surface and identifying stable conformers. This approach is well-precedented for similar organosilanes.[9][10][11]
Pillar 1: Computational Methodologies
A multi-tiered computational strategy is recommended for a thorough conformational analysis.
-
Molecular Mechanics (MM): Initially, a broad conformational search can be performed using MM force fields (e.g., MMFF94 or UFF). This method is computationally inexpensive and allows for the rapid exploration of a vast conformational space by systematically rotating key dihedral angles.
-
Density Functional Theory (DFT): The low-energy conformers identified through MM should then be subjected to geometry optimization and frequency calculations using DFT. A common and reliable functional/basis set combination for such systems is B3LYP/6-31G(d,p).[10] This higher level of theory provides more accurate geometries, relative energies, and vibrational frequencies, confirming that the optimized structures are true minima on the potential energy surface.
Pillar 2: Key Conformational Variables
The conformational flexibility of this compound is primarily dictated by rotation around several key single bonds. The potential energy surface scan should prioritize the following dihedral angles:
-
Si-O-Si-C: Rotation around the siloxane bond.
-
O-Si-C-C: The orientation of the propyl chain relative to the disiloxane core.
-
Si-C-C-C: The conformation of the propyl chain itself (trans vs. gauche).
-
C-C-C-O: The orientation of the ether oxygen relative to the propyl chain.
-
C-O-C-C: The positioning of the glycidyl group.
Pillar 3: Predicted Conformational Isomers
Based on studies of analogous molecules like γ-aminopropyltriethoxysilane (APTES), it is anticipated that the propyl chain will exhibit stable conformers in both the trans (anti-periplanar) and gauche arrangements.[10] The trans conformer is often the global minimum due to reduced steric hindrance. However, gauche conformers may be stabilized by intramolecular interactions. The flexible Si-O-Si bond angle will likely accommodate a wide range of orientations of the functional arm relative to the rest of the molecule.
The following workflow diagram outlines the proposed methodology for a comprehensive conformational analysis.
Sources
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- 4. 1,3-Bisthis compound | Changfu Chemical [cfsilicones.com]
- 5. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 11. researchgate.net [researchgate.net]
Spectroscopic Fingerprinting of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane: A Technical Guide
Molecular Structure and its Spectroscopic Implications
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is comprised of two key moieties: a glycidoxypropyl group and a 1,1,3,3-tetramethyldisiloxane tail. The glycidoxypropyl unit contains a reactive epoxide ring and an ether linkage, while the disiloxane portion provides flexibility and hydrophobicity. Each of these structural features gives rise to distinct signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive spectroscopic profile.
An In-depth Technical Guide on the Thermal Stability and Degradation of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. As a bifunctional organosilicon compound, its thermal behavior is of critical importance in its various applications, including as a resin modifier, a reactive diluent for epoxy systems, and a precursor for hybrid organic-inorganic materials. This document synthesizes available data on its chemical properties, inferred thermal stability based on analogous compounds, and likely degradation pathways. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to ascertain its thermal characteristics for specific applications.
Introduction to this compound
This compound is a unique molecule that combines the reactivity of an epoxy group with the flexibility and thermal stability characteristic of a siloxane backbone. Its chemical structure, presented in Figure 1, features a central disiloxane unit with methyl groups and a glycidoxypropyl functional group attached to one of the silicon atoms.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
This bifunctional nature allows it to act as a versatile chemical intermediate. The epoxy ring is susceptible to ring-opening reactions, making it a valuable component in the formulation of epoxy resins and other polymers.[1] The disiloxane backbone imparts properties such as low surface tension, high gas permeability, and enhanced thermal and oxidative stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17980-29-9 |
| Molecular Formula | C₁₀H₂₄O₃Si₂ |
| Molecular Weight | 248.47 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 92-98 °C at 0.2 mmHg[2] |
| Density | 0.901 g/mL[2] |
| Flash Point | 65 °C[2] |
Thermal Stability Analysis
Thermogravimetric analysis of poly(GPTMS) has shown that the polymer is thermally stable up to approximately 300°C.[3] Above this temperature, significant weight loss occurs, indicating thermal degradation. The degradation of siloxane-based materials typically proceeds through two main pathways: a molecular mechanism involving the scission of Si-O bonds to form volatile cyclic oligomers, and a radical mechanism at higher temperatures characterized by the cleavage of Si-C bonds.[2]
A safety data sheet for this compound indicates that hazardous polymerization may occur if the material is heated above 120°C. This suggests that the epoxy functionality can undergo self-polymerization at elevated temperatures, which would be an exothermic process detectable by Differential Scanning Calorimetry (DSC).
Table 2: Inferred Thermal Stability Profile
| Parameter | Inferred Value/Behavior | Basis of Inference |
| Onset of Decomposition (TGA, inert atm.) | ~300 °C | Based on data for poly(GPTMS)[3] |
| Hazardous Polymerization | > 120 °C | Safety Data Sheet information |
| Primary Degradation Route | Si-O bond scission, formation of cyclic siloxanes | General mechanism for polysiloxanes[2] |
| Secondary Degradation Route (higher temp.) | Si-C bond cleavage, radical formation | General mechanism for polysiloxanes[2] |
| Hazardous Decomposition Products | Carbon monoxide, formaldehyde | Safety Data Sheet information |
Thermal Degradation Pathways
The thermal degradation of this compound is expected to be a complex process involving reactions of both the glycidoxypropyl group and the tetramethyldisiloxane backbone.
Figure 2: Proposed Thermal Degradation Pathways
A schematic of potential degradation routes at different temperatures.
At moderately elevated temperatures (above 120°C), the primary reaction is likely the thermally initiated ring-opening polymerization of the epoxy group. This is an exothermic process that can lead to a cross-linked network.
At higher temperatures (above 300°C), the more energetic degradation of the siloxane backbone is expected to commence. This can occur via two primary mechanisms:
-
Molecular Rearrangement: This involves the intramolecular or intermolecular attack of a siloxane oxygen on a silicon atom, leading to the cleavage of the Si-O-Si linkage and the formation of thermodynamically stable, volatile cyclic siloxanes.
-
Radical Scission: At even higher temperatures, homolytic cleavage of the more labile Si-C (methyl) and C-C bonds in the propyl chain can occur. This generates free radicals that can participate in a variety of secondary reactions, including hydrogen abstraction, chain scission, and cross-linking, ultimately leading to the formation of a char residue and the evolution of small molecule gases like methane, carbon monoxide, and formaldehyde.[4]
Experimental Methodologies
To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques.
Thermogravimetric Analysis (TGA) Protocol
Figure 3: TGA Experimental Workflow
A step-by-step process for TGA analysis.
Objective: To determine the thermal stability and degradation temperatures of this compound in an inert atmosphere.
Instrumentation: A thermogravimetric analyzer (TGA).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine key parameters such as the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% of the initial mass has been lost. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.
Differential Scanning Calorimetry (DSC) Protocol
Figure 4: DSC Experimental Workflow
A step-by-step process for DSC analysis.
Objective: To identify thermal transitions such as polymerization exotherms and to determine the heat of reaction.
Instrumentation: A differential scanning calorimeter (DSC).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere Control: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Thermal Program: Heat the sample from ambient temperature to 250°C at a controlled rate, for example, 10 °C/min.[5]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram for exothermic peaks, which would indicate polymerization or decomposition, and endothermic events. The area under an exothermic peak can be integrated to determine the enthalpy of the reaction.
Conclusion
This compound is a thermally reactive compound whose stability is governed by its dual functionalities. While stable under ambient conditions, it is prone to hazardous polymerization at temperatures exceeding 120°C. Inferred data from analogous compounds suggest that significant thermal degradation of the siloxane backbone commences at temperatures around 300°C in an inert atmosphere. The degradation mechanism is complex, involving both epoxy polymerization and siloxane bond rearrangements at lower temperatures, followed by radical-based scission of Si-C and C-C bonds at higher temperatures. For applications where thermal stability is a critical parameter, it is imperative to conduct empirical studies using techniques such as TGA and DSC, following the protocols outlined in this guide, to obtain precise data for the specific conditions of use.
References
- Shimadzu. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. AD-0196.
- Changfu Chemical. (n.d.). This compound CAS:17980-29-9.
- Sigma-Aldrich. (n.d.). 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane.
- Co-Formula. (n.d.). CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7.
- Alfa Chemistry. (n.d.). This compound.
- ResearchGate. (n.d.).
- American Chemical Society. (n.d.). Hygrothermal Degradation of (3-Glycidoxypropyl)trimethoxysilane Films. Langmuir.
- ChemicalBook. (n.d.). This compound.
- Gelest, Inc. (2015). Safety Data Sheet: this compound.
- Elsevier. (2011). Pyrolysis and fire behaviour of epoxy resin composites based on a phosphorus-containing polyhedral oligomeric silsesquioxane (DOPO-POSS).
- National Institutes of Health. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. PMC.
- ResearchGate. (n.d.). Thermal degradation behaviors of some branched and linear polysiloxanes.
- ResearchGate. (n.d.).
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An In-depth Technical Guide to the Solubility of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Introduction
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a versatile organosilicon compound characterized by a unique molecular structure that combines a flexible, hydrophobic siloxane backbone with a reactive, polar glycidyl ether functional group. This bifunctional nature makes it a valuable intermediate in the synthesis of a wide range of materials, from performance coatings and adhesives to biocompatible polymers for drug delivery systems. A thorough understanding of its solubility in various solvents is paramount for its effective formulation, reaction optimization, and purification.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, offer predictive insights based on its molecular structure, and provide detailed experimental protocols for researchers to determine its solubility in specific solvent systems.
Molecular Structure and its Influence on Solubility
The solubility of a compound is dictated by its intermolecular interactions with a given solvent. The structure of this compound presents two distinct regions that govern its solubility profile:
-
The Siloxane Backbone: The -Si(CH₃)₂-O-Si(CH₃)₂- core is nonpolar and highly flexible. This portion of the molecule is responsible for its affinity towards nonpolar solvents. The low rotational energy barrier of the Si-O bond allows the molecule to adopt conformations that maximize favorable interactions with surrounding solvent molecules.
-
The Glycidoxypropyl Group: This functional group, containing an ether linkage and a terminal epoxide ring, introduces polarity to the molecule. The oxygen atoms in this group can act as hydrogen bond acceptors, suggesting potential solubility in moderately polar solvents.
The interplay between the hydrophobic siloxane backbone and the more polar glycidoxypropyl group results in an amphiphilic character, suggesting a broad range of potential solubilities.
Predicting Solubility: A Theoretical Framework
In the absence of extensive empirical solubility data, we can employ theoretical models to predict the solubility of this compound. A powerful tool for this purpose is the Hansen Solubility Parameters (HSP) concept.[1][2]
HSP theory is based on the principle of "like dissolves like" and quantifies the cohesive energy density of a substance based on three parameters:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Two substances are likely to be miscible if their HSP values are similar. The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[2]
PDMS is known to have low δp and δh values, with its solubility being primarily driven by dispersion forces.[3][4] Glycidyl ethers, on the other hand, will have higher δp and δh components due to the polar ether and epoxide groups.[5][6]
This suggests that this compound will likely be soluble in solvents that have a balanced HSP profile, with moderate polarity and some hydrogen bonding capability, in addition to good dispersion interactions.
Predicted Solubility Profile:
Based on this analysis, we can predict the following general solubility trends:
-
High Solubility: Expected in non-polar to moderately polar solvents such as aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane), and some ethers (e.g., diethyl ether, tetrahydrofuran).
-
Moderate to Limited Solubility: Possible in ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), where the balance of polarity and hydrogen bonding acceptance is favorable.
-
Low to Insoluble: Expected in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) due to the dominant hydrophobic nature of the siloxane backbone.
Experimental Determination of Solubility
Given the predictive nature of the theoretical analysis, experimental verification is crucial for any specific application. The following sections provide detailed protocols for both qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Assessment
This simple and rapid method provides a preliminary understanding of the solubility in a range of solvents.
Protocol:
-
Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled glass vials at a controlled ambient temperature (e.g., 25°C).
-
Addition of Solute: Add a small, known volume (e.g., 100 µL) of this compound to each vial.
-
Mixing: Cap the vials and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect each vial against a contrasting background for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.
-
Classification: Classify the solubility as follows:
-
Miscible: The solution remains clear and homogenous.
-
Partially Miscible: The solution is cloudy or exhibits slight phase separation.
-
Immiscible: Two distinct layers are observed.
-
Diagram of Qualitative Solubility Workflow:
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solubility parameters (HSP) [adscientis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HSP Examples: Double Sphere | Hansen Solubility Parameters [hansen-solubility.com]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane CAS number and chemical identity
An In-Depth Technical Guide to (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Authored by a Senior Application Scientist
Subject: this compound (CAS No. 17980-29-9): A Bifunctional Siloxane for Advanced Material Synthesis and Potential Biomedical Applications
This technical guide provides a comprehensive overview of this compound, a unique bifunctional molecule combining the properties of a reactive epoxy group with a flexible disiloxane backbone. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this compound.
Core Chemical Identity and Physicochemical Properties
This compound is an organosilicon compound that possesses both an organic epoxide functional group and an inorganic siloxane linkage. This dual-functionality makes it a valuable intermediate in chemical synthesis.
Chemical Structure and Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 17980-29-9 |
| Molecular Formula | C10H24O3Si2 |
| Molecular Weight | 248.47 g/mol |
| Synonyms | 3-(2,3-Epoxypropoxypropyl)tetramethyldisiloxane |
| InChIKey | QQBFPDQBRSRCEI-UHFFFAOYSA-N |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Boiling Point | 92-98°C at 0.2 mmHg | ChemicalBook |
| Density | 0.901 g/mL | ChemicalBook |
| Refractive Index | 1.4271 | ChemicalBook |
| Flash Point | 65.00°C | ChemicalBook |
Synthesis and Mechanism of Formation
The primary route for the synthesis of this compound is through a platinum- or rhodium-catalyzed hydrosilylation reaction. This involves the addition of a silicon-hydride bond across a carbon-carbon double bond.
Reaction Principle: Hydrosilylation
The synthesis involves the reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether . The Si-H bond in the disiloxane adds across the terminal double bond of the allyl group.[2][3][4] This reaction is highly efficient and typically results in the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon of the alkene.
Caption: Synthesis of this compound via hydrosilylation.
Experimental Protocol for Synthesis
The following is a representative, generalized protocol based on similar documented hydrosilylation reactions.[3][5]
Materials:
-
1,1,3,3-Tetramethyldisiloxane
-
Allyl glycidyl ether
-
Anhydrous toluene (or other suitable solvent)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst - a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, or a rhodium complex like [RhCl(cod)]2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve allyl glycidyl ether in anhydrous toluene in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Add the hydrosilylation catalyst to the reaction mixture.
-
Slowly add 1,1,3,3-tetramethyldisiloxane to the mixture via the dropping funnel. The reaction is often exothermic.
-
After the addition is complete, heat the reaction mixture to a temperature ranging from 60°C to reflux for several hours to ensure complete reaction.[3][5]
-
Monitor the reaction progress by techniques such as FT-IR (disappearance of the Si-H stretch) or GC.
-
Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by vacuum distillation.
Chemical Reactivity and Handling
The bifunctional nature of this molecule dictates its reactivity. The epoxy group is susceptible to ring-opening reactions, while the disiloxane bond can be cleaved under certain conditions.
Key Reactions
-
Epoxide Ring-Opening: The glycidyl group can undergo ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This is a common reaction for cross-linking or surface modification. It can react exothermically with amines.[1]
-
Polymerization: Hazardous polymerization of the epoxy group can occur if the compound is heated to temperatures above 120°C.[1]
-
Hydrosilylation (of the Si-H group): In the context of its precursor, 1,1,3,3-tetramethyldisiloxane, the Si-H group is reactive towards unsaturated bonds in the presence of a catalyst.
Safety and Handling
This compound is classified as a combustible liquid and causes skin and serious eye irritation. [1]
| Hazard Statement | Precautionary Measures |
| Combustible Liquid | Keep away from heat, sparks, and open flames.[1] |
| Skin Irritant | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Eye Irritant | Wear eye protection. In case of contact, rinse cautiously with water for several minutes.[1] |
| Inhalation | May cause irritation to the respiratory tract. Use in a well-ventilated area.[1] |
Incompatible Materials: Avoid contact with alkalis, metal salts, oxidizing agents, and precious metals.[1]
Storage: Store in a cool, well-ventilated place in a tightly closed container.[1]
Spectroscopic and Analytical Characterization
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the Si-CH₃ protons (singlet), the propyl chain protons (-CH₂-), and the protons of the glycidyl group (oxirane ring and -O-CH₂-). |
| ¹³C NMR | Resonances for the Si-CH₃ carbons, the three distinct carbons of the propyl chain, and the carbons of the glycidyl group. |
| FT-IR | Characteristic absorption bands for Si-O-Si stretching, C-H stretching (aliphatic), C-O-C (ether and epoxide) stretching, and the asymmetric stretching of the epoxide ring. |
| Mass Spec. | A molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of methyl groups (M-15) and cleavage of the propyl chain. |
Analytical Methods for Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for determining the purity of the compound and identifying any byproducts from the synthesis, such as isomers or unreacted starting materials.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both the analysis and purification of the product.[7]
-
Karl Fischer Titration: To determine the water content, which is important as moisture can lead to side reactions.
Applications in Research and Development
The primary use of this compound is as a chemical intermediate and a precursor for hybrid organic-inorganic materials.[8]
Materials Science
-
Resin Modifier: It can be incorporated into polymers like polyesters, epoxy resins, and polyurethanes to enhance their properties.[8]
-
Active Diluent: It can be used as a reactive diluent for epoxy resins to reduce viscosity and improve processing.[8]
-
Surface Modification: The siloxane end can anchor to surfaces like glass or metal oxides, while the epoxy group can be used to attach other molecules.
Potential in Drug Development and Biomedical Applications
While direct applications in marketed drugs are not documented, the unique properties of this molecule make it a candidate for several research avenues in drug delivery and bioconjugation.
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- 4. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 5. US20160152777A1 - Polyamide-Polyolefin Copolymers and Methods of Making Them - Google Patents [patents.google.com]
- 6. (3-glycidoxypropyl) trimethoxysilane - AIR analysis - Analytice [analytice.com]
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literature review on (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane applications
An In-depth Technical Guide to (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane: A Specialized Reactive Siloxane for Advanced Material Synthesis
Executive Summary
This compound (CAS No. 17980-29-9) is a unique bifunctional organosiloxane that merges the high reactivity of an epoxy group with the characteristic properties of a disiloxane backbone. Unlike its more common di-epoxy functionalized counterpart, this mono-epoxy siloxane serves a distinct and critical role in polymer and materials science. It is primarily utilized as a reactive intermediate to introduce targeted siloxane characteristics—such as flexibility, hydrophobicity, thermal stability, and low surface energy—into organic polymer systems without inducing crosslinking. This guide provides a comprehensive overview of its synthesis, core reactivity, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. While peer-reviewed literature on this specific molecule is limited, this paper extrapolates its functional capabilities based on established principles of siloxane and epoxy chemistry, providing a robust framework for its application.
Molecular Architecture, Properties, and Synthesis
This compound is a linear disiloxane end-capped with a single reactive glycidoxypropyl group at one end and a stable hydrogen atom at the other (originating from its precursor, 1,1,3,3-tetramethyldisiloxane). This asymmetric structure is fundamental to its function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17980-29-9 | [1][2] |
| Molecular Formula | C₁₀H₂₄O₃Si₂ | [1][2] |
| Molecular Weight | 248.47 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Topological Polar Surface Area | 31 Ų | [2] |
| Rotatable Bond Count | 8 | [2] |
Rationale for Use: A Molecular Design Perspective
The choice of this monofunctional siloxane over its difunctional or trifunctional (alkoxysilane) analogs is a deliberate design choice to control polymer architecture.
-
As a Chain Modifier/Terminator: Its single reactive epoxy site allows it to be grafted onto a polymer backbone as a pendant group or to terminate a polymer chain. This introduces siloxane properties without creating a cross-linked network, thereby maintaining the processability (e.g., solubility, thermoplasticity) of the modified polymer.
-
As a Building Block for Copolymers: It can be used as a monomer in copolymerization reactions to create well-defined block or graft copolymers, where one segment possesses the desirable properties of polysiloxanes.
Synthesis Pathway: Platinum-Catalyzed Hydrosilylation
The primary route for synthesizing this compound is the hydrosilylation reaction between allyl glycidyl ether and 1,1,3,3-tetramethyldisiloxane, which contains two reactive Si-H bonds.[4] To favor the mono-adduct product, the reaction stoichiometry is critical.
Causality Behind Experimental Choice: Using a molar excess of 1,1,3,3-tetramethyldisiloxane relative to allyl glycidyl ether statistically favors the reaction at only one of the two Si-H sites, minimizing the formation of the di-substituted byproduct, 1,3-Bisthis compound.[4] Platinum-based catalysts, such as Karstedt's catalyst, are highly efficient for this transformation.[5][6]
Caption: Synthesis via selective mono-hydrosilylation.
Core Reactivity and Mechanisms
The utility of this molecule stems from the distinct reactivity of its epoxy functional group.
Epoxy Ring-Opening Reactions
The strained three-membered ether ring (epoxide) is susceptible to nucleophilic attack, which opens the ring to form a stable ether linkage and a hydroxyl group. This reaction is the cornerstone of its application in modifying other polymers.
Common Nucleophiles and Resulting Linkages:
-
Amines (R-NH₂): Forms an amino alcohol linkage, commonly used to modify epoxy resins, polyamides, or polyurethanes.
-
Alcohols (R-OH) / Phenols (Ar-OH): Forms an ether and alcohol linkage.
-
Thiols (R-SH): Forms a thioether and alcohol linkage, a highly efficient "click" reaction.[7]
-
Carboxylic Acids (R-COOH): Forms an ester and alcohol linkage.
Caption: General mechanism for epoxy ring-opening.
Detailed Experimental Protocol: Amine-Epoxy Reaction
This protocol describes a general procedure for grafting the siloxane onto a polymer containing primary amine groups.
-
Dissolution: Dissolve the amine-containing polymer (e.g., a polyetheramine) in a suitable aprotic solvent (e.g., Toluene or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add this compound to the solution. A stoichiometric ratio of 1:1 (epoxy:amine) is typically used for pendant modification.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-24 hours. The reaction progress can be monitored by FTIR spectroscopy (disappearance of the epoxy peak at ~910 cm⁻¹) or NMR.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the modified polymer by adding the reaction solution to a non-solvent (e.g., hexane or methanol).
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Self-Validation: The success of the reaction is confirmed by spectroscopic analysis. ¹H NMR will show the appearance of new signals corresponding to the siloxane methyl protons and the newly formed hydroxyl group. FTIR will confirm the loss of the characteristic epoxy ring vibration.
Applications in Materials Science
The primary role of this monofunctional siloxane is as a performance-enhancing additive or modifier for high-performance polymers.[3]
Resin Modification for Enhanced Performance
When incorporated into resins like polyurethanes, polyamides, polyimides, and epoxy resins, this compound imparts a unique combination of properties.[3]
-
Improved Flexibility and Toughness: The flexible Si-O-Si backbone of the siloxane moiety can lower the glass transition temperature (Tg) and increase the impact strength of rigid polymers.
-
Enhanced Durability and Wear Resistance: The low surface energy imparted by the siloxane can improve lubricity and reduce friction, leading to better wear resistance.[3]
-
Increased Hydrophobicity: The nonpolar nature of the dimethylsiloxane groups enhances water repellency on the surface of the material.
-
Biocompatibility: Silicones are known for their biocompatibility, making this modifier potentially useful for biomedical material applications.[3]
Caption: Modification of a polymer with pendant siloxane groups.
Precursor for Hybrid Organic-Inorganic Materials
This molecule serves as an ideal precursor for creating hybrid materials, particularly in coatings, adhesives, and sealants.[3] In these systems, the epoxy group can be polymerized or reacted into the organic resin matrix, while the siloxane tail provides a flexible, inorganic component. This combination can lead to materials with improved adhesion, weatherability, and thermal stability.
Comparative Analysis with Related Silanes
Understanding the specific function of this compound is best achieved by comparing it with its close chemical relatives.
Table 2: Functional Comparison of Glycidoxypropyl-Functional Siloxanes
| Feature | This compound | 1,3-Bisthis compound | (3-Glycidoxypropyl)trimethoxysilane (GPTMS) |
| Structure | Mono-epoxy, linear disiloxane | Di-epoxy, linear disiloxane | Mono-epoxy, trimethoxysilane |
| CAS Number | 17980-29-9 | 126-80-7 | 2530-83-8 |
| Reactive Sites | 1 (Epoxy) | 2 (Epoxy) | 4 (1 Epoxy, 3 Methoxy) |
| Primary Function | Pendant group grafting; Chain termination | Crosslinking; Chain extension | Surface coupling agent; Adhesion promoter |
| Effect on Polymer | Adds flexibility/hydrophobicity; Maintains processability | Forms a cross-linked network; Increases modulus and thermoset properties | Covalently bonds organic polymers to inorganic substrates |
| Typical Application | Modifier for thermoplastic polymers; Creating graft copolymers | Reactive diluent in epoxy systems; Synthesis of silicone-epoxy block copolymers[8] | Surface treatment of glass/silica fillers; Primer for coatings and adhesives[9] |
Conclusion and Future Outlook
This compound is a highly specialized molecular tool for precision polymer engineering. Its defining characteristic—a single epoxy functional group on a disiloxane backbone—enables the targeted introduction of siloxane properties without inducing bulk crosslinking. This makes it an invaluable modifier for enhancing the flexibility, durability, and surface properties of a wide range of organic polymers used in advanced coatings, adhesives, and biomedical materials. While detailed academic studies on this specific compound are not widely published, its utility can be confidently inferred from the well-understood principles of epoxy and silane chemistry. Future research focusing on the synthesis of novel block and graft copolymers using this monomer could unlock new classes of materials with precisely tailored performance characteristics.
References
-
Changfu Chemical. (n.d.). This compound CAS: 17980-29-9. Retrieved from [Link]
-
Co-Formula. (n.d.). CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. Retrieved from [Link]
-
IJFMR. (n.d.). 3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. Retrieved from [Link]
-
Embarek, N., & Sahli, N. (2023). GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST (TREATED MONTMORILLONITE). Chemistry & Chemical Technology, 17(1), 60-69. Retrieved from [Link]
-
VANABIO SILICONES. (n.d.). 1,3-bis( 3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]
- Chrusciel, J. J. (2014). Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. Progress in Polymer Science, 39(8), 1304-1350.
-
Ataman Kimya. (n.d.). 3-GLYCIDOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
-
UPCommons. (n.d.). Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Amorphous Poly(ether-urea)s. Retrieved from [Link]
-
ResearchGate. (n.d.). The surface modification of silica with GPTMS. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrosilylation of allyl glycidyl ether with triethoxysilane. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the product of hydrosilylation of allyl glycidyl ether with.... Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles. Retrieved from [Link]
-
Scirp.org. (n.d.). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Glycidoxypropyltrimethoxysilane -TiO 2 UV-sensitive waveguides. Retrieved from [Link]
-
NIH. (2023, January 17). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Retrieved from [Link]
-
ResearchGate. (n.d.). reactive silicones: - forging new polymer links. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. Retrieved from [Link]
-
qualitas1998.net. (2013, July 5). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycidyl Ether-Terminated Branched Polysiloxane and its Synergy With DOPO for the Preparation of Flame-Retardant, High-Strength, and High-Toughness Epoxy Resin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]
-
Amazon S3. (n.d.). Reactivity, processability, and thermal stability of tetrafunctional glycidyl ether cyclic siloxane epoxy hybrid networks. Retrieved from [Link]
-
Gelest. (n.d.). Difunctional and Multifunctional Epoxy-Terminated Silicones. Retrieved from [Link]
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NIH. (n.d.). TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Epoxy Group in (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Abstract
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, a diepoxy-functionalized siloxane, stands as a versatile building block in materials science and pharmacology. Its unique molecular architecture, combining the flexibility and hydrophobicity of a disiloxane backbone with the high reactivity of terminal epoxy groups, offers a broad spectrum of chemical transformations. This guide provides a comprehensive exploration of the reactivity of these epoxy moieties, detailing the mechanistic pathways of key reactions, providing field-proven experimental protocols, and discussing the implications for the development of advanced materials and drug delivery systems. We delve into the core principles of its synthesis, the kinetics of its ring-opening reactions with nucleophiles such as amines and thiols, and its utility in creating novel polymeric structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: A Molecule of Dichotomous Functionality
This compound, often referred to as 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane, possesses a distinctive structure that marries the inorganic nature of a siloxane linker with the organic reactivity of glycidyl ether functional groups. This duality is the cornerstone of its utility. The central Si-O-Si linkage imparts flexibility, low surface tension, and thermal stability, characteristic of silicones. In contrast, the terminal three-membered epoxy rings are strained and highly susceptible to nucleophilic attack, serving as reactive handles for a multitude of chemical modifications.[1]
This guide will systematically dissect the reactivity of the epoxy group in this unique disiloxane, providing a foundational understanding for its application in diverse fields. We will explore its synthesis, the fundamental principles governing its epoxy ring-opening reactions, and provide actionable protocols for its derivatization.
Synthesis and Structural Elucidation
The primary and most efficient route to synthesizing this compound is through the hydrosilylation of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane.[2] This platinum-catalyzed addition reaction proceeds with high yield and selectivity, attaching the glycidoxypropyl moiety to the silicon atoms of the disiloxane core.
Figure 1: A conceptual workflow of the synthesis of this compound.
Experimental Protocol: Synthesis via Hydrosilylation[2]
Objective: To synthesize 1,3-bisthis compound.
Materials:
-
1,1,3,3-Tetramethyldisiloxane (H-DS)
-
Allyl glycidyl ether (AGE)
-
Toluene, anhydrous
-
Chloroplatinic acid solution (2% by weight in isopropanol)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether in a 1:1.2 molar ratio (Si-H to allyl group).
-
Add anhydrous toluene to achieve a total reagent concentration of 50% by weight.
-
Begin vigorous stirring and purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.
-
Introduce the chloroplatinic acid catalyst solution.
-
Monitor the reaction progress by IR spectroscopy, observing the disappearance of the Si-H stretching band at 2120-2160 cm⁻¹.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain pure 1,3-bisthis compound.
Trustworthiness: The progress of the reaction is self-validating through the clear disappearance of the Si-H peak in the IR spectrum, indicating complete consumption of the starting siloxane.
The Heart of Reactivity: Epoxy Ring-Opening Reactions
The chemical versatility of this compound is predominantly dictated by the reactivity of its terminal epoxy groups. The inherent strain of the three-membered ring makes it an excellent electrophile, readily undergoing nucleophilic attack and subsequent ring-opening. This reaction can be initiated under both basic and acidic conditions, with the regioselectivity of the attack being a critical consideration.
Figure 2: A generalized schematic of the nucleophilic ring-opening of an epoxy group.
Amine-Epoxy Reactions: Building Novel Polysiloxanes
The reaction of the diepoxy disiloxane with primary and secondary amines is a cornerstone of its application, leading to the formation of functional poly(siloxane amine)s.[3] This "amine-epoxy click polymerization" is a step-growth polymerization where the nucleophilic amine attacks the carbon of the epoxy ring, resulting in a β-amino alcohol linkage.
A study by Harabagiu et al. demonstrated the reaction of 1,3-bisthis compound with aromatic amines such as aniline and p-aminobenzoic acid.[2] The reaction proceeds readily, opening the door to the synthesis of novel organofunctional disiloxanes with tailored properties.
Objective: To synthesize a functionalized disiloxane by reacting 1,3-bisthis compound with an aromatic amine.
Materials:
-
1,3-bisthis compound
-
Aniline (or other aromatic amine)
-
Solvent (e.g., toluene or solvent-free)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine 1,3-bisthis compound and the aromatic amine in a desired stoichiometric ratio (e.g., 1:2 molar ratio of disiloxane to amine for complete reaction of both epoxy groups).
-
The reaction can be performed neat or in a solvent like toluene.
-
Heat the mixture under a nitrogen atmosphere with stirring. The reaction temperature will depend on the reactivity of the amine (e.g., 100-120 °C).
-
Monitor the reaction progress by following the disappearance of the epoxy group signal in ¹H NMR or by titration of the amine.
-
Upon completion, remove the solvent (if used) under reduced pressure.
-
The resulting product can be purified by appropriate methods such as column chromatography if necessary.
Causality Behind Experimental Choices: The use of a nitrogen atmosphere is crucial to prevent side reactions, particularly the oxidation of the amine at elevated temperatures. The choice of a 1:2 molar ratio ensures the complete conversion of the diepoxy starting material to the diamine-functionalized disiloxane.
Thiol-Epoxy "Click" Reactions: A Highly Efficient Conjugation
The thiol-epoxy reaction is another powerful tool for the modification of this compound. This "click" reaction is characterized by its high efficiency, excellent regioselectivity, and mild reaction conditions.[4] A study by Liu et al. details the synthesis of novel sulfur-containing functionalized disiloxanes via the base-catalyzed reaction of 1,3-bisthis compound with various thiol compounds.[4]
Objective: To synthesize a sulfur-containing functionalized disiloxane via a thiol-epoxy click reaction.
Materials:
-
1,3-bisthis compound (E₁)
-
Thiol compound (e.g., 1-dodecanethiol, T₁)
-
Catalyst: Tetrabutylammonium fluoride (TBAF) or Lithium hydroxide (LiOH)
-
Solvent: Tetrahydrofuran (THF) or solvent-free
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, dissolve 1,3-bisthis compound (1 mmol) and the thiol (2.5 mmol, 1.25 equivalent per epoxy group) in THF (0.6 mL).
-
Add the catalyst (e.g., TBAF, 3 mol%).
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the conversion of the epoxy groups by ¹H NMR.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Trustworthiness: The completion of the reaction can be reliably confirmed by ¹H NMR spectroscopy, observing the disappearance of the characteristic signals of the epoxy protons.
| Parameter | Amine-Epoxy Reaction | Thiol-Epoxy "Click" Reaction |
| Nucleophile | Primary or Secondary Amine | Thiol |
| Catalyst | Often not required, but can be base-catalyzed | Base catalyst (e.g., TBAF, LiOH) is typically used |
| Reaction Conditions | Elevated temperatures (e.g., 100-120 °C) | Mild conditions (e.g., 50 °C) |
| Efficiency | High | Very High ("Click" reaction) |
| Byproducts | Generally none | Generally none |
Table 1: Comparison of Amine-Epoxy and Thiol-Epoxy Reactions.
Influence of the Disiloxane Moiety on Reactivity
The presence of the tetramethyldisiloxane linker can influence the reactivity of the epoxy groups in several ways:
-
Flexibility: The Si-O-Si bond provides significant rotational freedom, which can facilitate the approach of nucleophiles to the epoxy rings by reducing steric hindrance.
-
Hydrophobicity: The siloxane backbone imparts a hydrophobic character to the molecule, which can affect its solubility and the choice of reaction solvents.
-
Electronic Effects: While the disiloxane group is primarily considered to be electronically neutral with respect to the propyl chain, subtle inductive effects may exist. However, the reactivity is largely dominated by the inherent strain of the epoxy ring.
While specific kinetic data comparing this diepoxy disiloxane to non-siloxane analogs is scarce in the literature, the general principles of epoxy chemistry hold true. The reaction rates are expected to be influenced by the nucleophilicity of the attacking species, the steric hindrance around the epoxy ring, and the reaction temperature and catalyst.
Applications in Drug Development: A Horizon of Possibilities
The unique combination of a flexible, biocompatible siloxane core and reactive epoxy functionalities makes this compound a promising candidate for various applications in drug delivery and development.
Synthesis of Amphiphilic Block Copolymers for Micelle Formation
The reaction of the diepoxy disiloxane with appropriate hydrophilic polymers can lead to the formation of amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form micelles, which are nanoscale core-shell structures capable of encapsulating hydrophobic drugs.[5][6][7] The hydrophobic disiloxane would form the core of the micelle, serving as a reservoir for the drug, while the hydrophilic polymer chains would form the corona, providing stability in aqueous media and shielding the drug from premature degradation.
Figure 3: A conceptual workflow for the synthesis of drug-carrying micelles.
Functionalization of Nanoparticles for Targeted Delivery
The epoxy groups of the disiloxane can be used to covalently attach the molecule to the surface of nanoparticles, such as silica or gold nanoparticles.[8][9] This surface modification can serve two primary purposes:
-
Stealth Coating: The flexible siloxane chains can provide a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles.
-
Attachment of Targeting Ligands: The remaining epoxy group (or a derivative thereof) can be used as a handle to attach targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticles to specific cells or tissues.
Cross-linking Agent for Hydrogel Formation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in drug delivery and tissue engineering.[10][11][12] this compound can act as a cross-linking agent in the formation of hydrogels. By reacting with polymers containing nucleophilic groups (e.g., amines, thiols), it can form covalent cross-links that create the hydrogel network. The flexibility of the disiloxane linker can impart desirable mechanical properties to the resulting hydrogel, and the biocompatibility of silicones is an added advantage.
Conclusion
This compound is a molecule of significant potential, largely owing to the high and versatile reactivity of its terminal epoxy groups. The ability to readily undergo ring-opening reactions with a wide range of nucleophiles, particularly amines and thiols, makes it an invaluable tool for the synthesis of novel functional materials. While a deeper quantitative understanding of its reaction kinetics is an area for future research, the established protocols and the predictable nature of its epoxy chemistry provide a solid foundation for its application. For researchers and professionals in drug development, this disiloxane offers a unique platform for creating sophisticated drug delivery systems, from self-assembling micelles to functionalized nanoparticles and biocompatible hydrogels. As the demand for advanced and targeted therapeutic strategies grows, the utility of such precisely engineered molecules is set to expand.
References
- Harabagiu, V., Pinteala, M., Cotzur, C., & Simionescu, B. C. (1995). FUNCTIONAL POLYSILOXANES. 3. REACTION OF 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE WITH AMINO COMPOUNDS. Journal of Macromolecular Science, Part A, 32(10), 1641-1651.
-
Gelest, Inc. Epoxy-Functional Silicones. [Link]
- Chrusciel, J. J., & Lesniak, E. (2015). Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. Progress in Polymer Science, 41, 67-121.
-
Co-Formula. CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. [Link]
- Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of controlled release, 109(1-3), 169-188.
- Hagger, A. J. (1989).
- Owen, M. J. (2002). Siloxane-based block copolymers for drug delivery. In Polymeric drug delivery systems (pp. 235-248). Marcel Dekker, Inc.
- Farokhzad, O. C., & Langer, R. (2009). Impact of nanotechnology on drug delivery. ACS nano, 3(1), 16-20.
- Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of controlled release, 109(1-3), 169-188.
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potential research areas for (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
An In-depth Technical Guide to Unexplored Research Frontiers of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Foreword: A Molecule of Untapped Versatility
As a Senior Application Scientist, one occasionally encounters a molecule whose common applications seem to merely scratch the surface of its potential. This compound is a prime example. This bifunctional organosiloxane, with its reactive epoxy terminus and a uniquely flexible, hydrophobic disiloxane core, offers a compelling platform for materials innovation.[1] While it has found use as a resin modifier and a precursor for specific silicones, its true potential lies in creating next-generation materials with precisely engineered properties.[1] This guide eschews a conventional overview, instead focusing on novel, high-impact research avenues, complete with the scientific rationale and actionable experimental frameworks designed for immediate implementation in a research setting.
I. Core Molecular Architecture and Reactivity
This compound (Molecular Formula: C₁₀H₂₄O₃Si₂, Molar Mass: 248.47 g/mol ) is defined by two key reactive domains:[2][3]
-
The Glycidoxypropyl Group: The terminal epoxide ring is the molecule's primary reactive handle. This strained three-membered ring is susceptible to nucleophilic attack and ring-opening reactions by a vast array of functional groups, including amines, alcohols, thiols, and carboxylic acids.[4][5] This reactivity is the gateway to covalently integrating the molecule into larger polymeric structures or conjugating it with functional moieties.
-
The Tetramethyldisiloxane Core: The Si-O-Si linkage provides exceptional rotational freedom, imparting flexibility to any material it is incorporated into.[6][7] This backbone is also responsible for characteristic siloxane properties: low surface tension, hydrophobicity, and high thermal stability. Unlike silanes with hydrolyzable alkoxy groups, this disiloxane bond is stable under neutral aqueous conditions, a critical feature for many applications.[3]
This unique combination of a stable, flexible backbone and a highly versatile reactive group positions this molecule as an ideal building block for advanced materials.
II. Research Area 1: High-Performance Hybrid Resins and Composites
The most immediate, high-impact research area involves using this compound not merely as a diluent, but as a functional, property-enhancing comonomer in thermosetting resins like epoxies and polyurethanes.[1][8][9]
Scientific Rationale
Standard epoxy resins, while strong, can be brittle. Incorporating the flexible disiloxane backbone directly into the crosslinked polymer network can dissipate mechanical stress, significantly enhancing toughness and impact resistance. Furthermore, the hydrophobic nature of the siloxane segments will inherently improve the moisture resistance and electrical insulation properties of the cured material.[9] Because the molecule's epoxy group participates directly in the curing reaction, it becomes a permanent, non-leaching part of the final material, overcoming the limitations of traditional, non-reactive plasticizers.
Experimental Protocol: Formulation of a Toughened, Hydrophobic Epoxy Resin
-
Materials Preparation:
-
Base Resin: Bisphenol A diglycidyl ether (DGEBA).
-
Curing Agent: A standard aliphatic amine, such as triethylenetetramine (TETA).
-
Modifier: this compound.
-
-
Formulation:
-
Control Group: Prepare a mixture of DGEBA and TETA based on the stoichiometric amine hydrogen equivalent weight (AHEW) to epoxy equivalent weight (EEW) ratio.
-
Experimental Group: Prepare an identical mixture, but first, substitute 10% of the DGEBA resin (by weight) with the this compound modifier. Thoroughly mix until homogeneous.
-
-
Curing:
-
Degas both formulations in a vacuum chamber to remove entrapped air bubbles.
-
Pour the resins into appropriate molds for mechanical and thermal testing.
-
Cure at 80°C for 2 hours, followed by a post-cure at 120°C for 3 hours. (Note: Curing schedule should be optimized based on the specific resin/hardener system).
-
-
Self-Validating System & Characterization:
-
The protocol is self-validating by direct comparison. A successful modification will yield tangible, measurable improvements in the experimental group over the control.
-
Data Presentation: Expected Performance Enhancements
| Characterization Technique | Metric | Control Resin (Expected) | Modified Resin (Hypothesized Outcome) | Justification |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temp. (Tg) | ~110-130°C | Slightly Lower | Increased chain flexibility from siloxane segments. |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Td) | ~350°C | Higher | Enhanced thermal stability of the Si-O bond. |
| Contact Angle Goniometry | Water Contact Angle | ~75° | >95° | Introduction of hydrophobic siloxane groups at the surface. |
| Izod Impact Test | Impact Strength | Low-to-Moderate | Significantly Higher | Flexible siloxane linkages absorb and dissipate impact energy. |
| Dielectric Spectroscopy | Dielectric Constant | Moderate | Lower | The non-polar siloxane component reduces overall polarity. |
Visualization: Curing Reaction Pathway
Caption: Covalent integration of the flexible disiloxane into the rigid epoxy network.
III. Research Area 2: Synthesis of Amphiphilic Block Copolymers for Self-Assembling Systems
A more advanced research direction is to leverage the epoxy group for controlled polymerization, creating novel amphiphilic block copolymers. These materials can spontaneously self-assemble in solution to form micelles or vesicles, making them prime candidates for applications in drug delivery, nanotechnology, and performance surfactants.
Scientific Rationale
By using an initiator with a hydrophilic polymer chain (like polyethylene glycol, PEG) to start the ring-opening polymerization of this compound, one can synthesize a classic A-B diblock copolymer. The resulting macromolecule will have a water-soluble PEG block (the "A" block) and a water-insoluble, hydrophobic siloxane-containing block (the "B" block). In an aqueous environment, these chains will assemble to minimize unfavorable interactions, sequestering the hydrophobic blocks into a core and exposing the hydrophilic blocks to the water, forming nanoscale structures.
Experimental Protocol: Synthesis of PEG-b-P(GPMDS) Diblock Copolymer
-
Initiator Preparation:
-
In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve methoxy-polyethylene glycol (mPEG-OH) in anhydrous tetrahydrofuran (THF).
-
Add potassium naphthalenide solution dropwise until a faint green color persists, indicating complete titration of protic impurities. Then, add a stoichiometric equivalent to deprotonate the mPEG-OH, forming the mPEG-O⁻K⁺ macroinitiator.
-
-
Anionic Ring-Opening Polymerization:
-
Slowly add a predetermined amount of this compound monomer to the stirring macroinitiator solution at room temperature.
-
Allow the polymerization to proceed for 24-48 hours. The living nature of the reaction allows for control over the length of the second block.
-
-
Termination and Purification:
-
Terminate the reaction by adding a small amount of degassed, acidified methanol.
-
Precipitate the resulting polymer by adding the reaction solution dropwise into a large volume of cold diethyl ether or hexane.
-
Collect the white precipitate by filtration and dry under vacuum.
-
-
Characterization:
-
¹H NMR Spectroscopy: Confirm the presence of both PEG and P(GPMDS) blocks and determine the block ratio by comparing the integration of characteristic proton signals.
-
Gel Permeation Chromatography (GPC): Verify a narrow molecular weight distribution (PDI < 1.2), which is indicative of a controlled polymerization, and confirm the increase in molecular weight from the starting mPEG macroinitiator.
-
Visualization: Block Copolymer Synthesis and Self-Assembly
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Methodological & Application
Synthesis of Functional Polysiloxanes: An Application & Protocol Guide for Researchers
Introduction: The Versatility of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane in Polymer Synthesis
In the landscape of advanced materials, functional polymers derived from organosilicon precursors stand out for their unique combination of an inorganic siloxane backbone and organic functionalities. This duality imparts properties such as high flexibility, thermal stability, biocompatibility, and tunable chemical reactivity.[1] Among the diverse array of monomers, this compound emerges as a particularly valuable building block. Its difunctional nature, featuring two reactive glycidoxypropyl groups, allows for the synthesis of a variety of polymer architectures through ring-opening polymerization (ROP). The resulting polyether-polysiloxane copolymers possess pendant epoxide groups that serve as versatile handles for post-polymerization modification, enabling the introduction of a wide range of functionalities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of functional polymers using this compound. We will delve into the mechanistic underpinnings of cationic and anionic ring-opening polymerization, offer step-by-step experimental procedures, and explore post-polymerization modification strategies to tailor polymer properties for specific applications, with a particular focus on the biomedical and pharmaceutical fields.
Monomer at a Glance: this compound
Before proceeding to polymerization protocols, it is essential to understand the properties of the monomer.
| Property | Value |
| Chemical Formula | C₁₄H₃₀O₃Si₂ |
| Molecular Weight | 318.56 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~145 °C at 2 mmHg |
| Density | ~0.98 g/mL at 25 °C |
| Refractive Index | ~1.445 |
| Key Functional Groups | Two epoxide (glycidyl) groups |
The presence of the flexible disiloxane linkage and the reactive terminal epoxide groups makes this monomer an ideal candidate for creating polymers with a low glass transition temperature and sites for further chemical elaboration.
Part 1: Synthesis of the Polyether-Polysiloxane Backbone via Ring-Opening Polymerization
The polymerization of this compound proceeds via the opening of the epoxide rings. This can be initiated by either cationic or anionic species, each offering distinct advantages and control over the final polymer structure.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is a robust method for polymerizing epoxides and is typically initiated by strong protic acids or Lewis acids.[2] The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the epoxide ring, followed by nucleophilic attack of another monomer molecule, leading to chain propagation.
Causality in Experimental Design: The choice of initiator is critical. Strong protic acids like trifluoromethanesulfonic acid (triflic acid) are highly efficient but can sometimes lead to side reactions.[2] Lewis acids offer an alternative initiation pathway. The monomer-to-initiator ratio is a key parameter to control the molecular weight of the resulting polymer.
Experimental Workflow for Cationic Ring-Opening Polymerization:
Caption: Workflow for Cationic Ring-Opening Polymerization.
Protocol 1: Cationic Ring-Opening Polymerization with Triflic Acid
Materials:
-
This compound (purified by vacuum distillation)
-
Trifluoromethanesulfonic acid (TfOH, triflic acid)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanol (cold)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Monomer and Solvent Addition: In the Schlenk flask, dissolve a known amount of this compound in anhydrous DCM. A typical concentration is 1 M.
-
Initiator Preparation: Prepare a stock solution of triflic acid in anhydrous DCM (e.g., 0.1 M).
-
Initiation: Cool the monomer solution to 0 °C using an ice bath. Add the desired amount of the triflic acid solution dropwise via syringe. The monomer-to-initiator ratio can be varied to target different molecular weights (e.g., 50:1 to 200:1).
-
Polymerization: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the polymerization by taking aliquots and analyzing by ¹H NMR (disappearance of epoxide protons). The reaction is typically complete within 12-24 hours.
-
Termination: Quench the polymerization by adding an excess of triethylamine (e.g., 5-fold molar excess relative to the initiator).
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or decantation and wash with fresh cold methanol.
-
Drying: Dry the polymer under vacuum at room temperature to a constant weight.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of epoxides is initiated by strong nucleophiles, such as alkoxides or hydroxides.[3] This method can offer better control over the polymerization, leading to polymers with narrow molecular weight distributions, a hallmark of a "living" polymerization.[3]
Causality in Experimental Design: The choice of initiator and counter-ion is crucial. Potassium-based initiators, such as potassium silanolates, are often more reactive than their sodium or lithium counterparts due to the larger ionic radius of the potassium cation, which leads to a more dissociated and thus more reactive propagating species.[2] The use of aprotic, polar solvents like tetrahydrofuran (THF) is preferred to solvate the cation and promote the propagation.
Experimental Workflow for Anionic Ring-Opening Polymerization:
Caption: Workflow for Anionic Ring-Opening Polymerization.
Protocol 2: Anionic Ring-Opening Polymerization with a Potassium Silanolate Initiator
Materials:
-
This compound (purified by vacuum distillation and stored over molecular sieves)
-
Potassium hydroxide (KOH)
-
Hexamethyldisiloxane
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane
-
Methanol (cold)
-
Glovebox or Schlenk line
Procedure:
-
Initiator Preparation (Potassium Trimethylsilanolate): In a glovebox or under an inert atmosphere, dissolve potassium hydroxide in a minimal amount of THF. Add an excess of hexamethyldisiloxane and stir the mixture at room temperature overnight. The potassium trimethylsilanolate will precipitate. Isolate the solid initiator and dry it under vacuum.
-
Reaction Setup: In a glovebox, add the potassium trimethylsilanolate initiator to a flask containing anhydrous THF.
-
Monomer Addition: Slowly add the purified this compound to the initiator solution with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization is typically much faster than CROP and can be complete within a few hours. Monitor the reaction by ¹H NMR or by observing the increase in viscosity.
-
Termination: Terminate the living polymerization by adding a slight excess of chlorotrimethylsilane. This will cap the growing polymer chains with trimethylsilyl groups.
-
Purification: Remove the potassium chloride salt by filtration. Precipitate the polymer by adding the filtrate to cold methanol.
-
Isolation and Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Part 2: Characterization of the Polysiloxane Backbone
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and purity.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the polymer structure, verifies the opening of the epoxide ring, and can be used for end-group analysis to estimate number-average molecular weight (Mn). |
| ²⁹Si NMR | Provides information about the silicon environment in the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.2) is indicative of a controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which provides insight into the flexibility of the polymer chain. |
Part 3: Post-Polymerization Modification for Functionalization
The true utility of poly(this compound) lies in the reactivity of its pendant epoxide groups. These can be readily opened by a variety of nucleophiles to introduce a wide range of functional groups, tailoring the polymer for specific applications.[4]
Functionalization Reaction Scheme:
Caption: Post-Polymerization Modification via Epoxide Ring-Opening.
Protocol 3: Amination of the Polysiloxane Backbone
This protocol describes the introduction of amine functionalities, which are valuable for bioconjugation and for imparting pH-responsiveness.
Materials:
-
Poly(this compound) (from Part 1)
-
Amine-containing molecule (e.g., N,N-dimethylethylenediamine, or a primary amine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolution: Dissolve the polysiloxane backbone in the chosen anhydrous solvent in a round-bottom flask.
-
Amine Addition: Add a molar excess of the amine (e.g., 5-10 fold excess per epoxide group) to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR (disappearance of epoxide signals and appearance of new signals corresponding to the opened ring and the attached amine).
-
Purification: Remove the excess amine and solvent under reduced pressure. The resulting functionalized polymer can be further purified by dialysis against an appropriate solvent to remove any remaining low molecular weight impurities.
-
Characterization: Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy.
Protocol 4: PEGylation for Enhanced Biocompatibility and Drug Delivery Applications
Covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the water solubility, biocompatibility, and circulation half-life of polymers and drug delivery systems.[5][6]
Materials:
-
Poly(this compound)
-
Amine-terminated PEG (PEG-NH₂) of desired molecular weight
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the polysiloxane in anhydrous DMF.
-
PEG-NH₂ Addition: Add a slight molar excess of amine-terminated PEG (e.g., 1.2 equivalents per epoxide group) to the polymer solution.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 48-72 hours under an inert atmosphere.
-
Purification: After cooling to room temperature, precipitate the PEGylated polymer in a suitable non-solvent such as cold diethyl ether. The purification can be further enhanced by dialysis against deionized water to remove unreacted PEG-NH₂.
-
Characterization: Confirm the PEGylation by ¹H NMR (appearance of characteristic PEG signals) and GPC (increase in molecular weight).
Part 4: Applications in Drug Development
The functionalized polysiloxanes synthesized from this compound are promising materials for various drug development applications.
-
Amphiphilic Block Copolymers for Micellar Drug Delivery: By synthesizing a polysiloxane backbone and then reacting it with a hydrophilic polymer like PEG, amphiphilic block copolymers can be created.[7][8][9] These copolymers can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs in their core, thereby improving their solubility and bioavailability.[8]
-
Characterization of Drug-Loaded Micelles:
-
Bioconjugation: The introduction of functional groups like amines or thiols allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules to the polymer backbone.
Conclusion and Future Outlook
This compound is a versatile monomer that provides a straightforward entry into a diverse range of functional polysiloxanes. The ability to control the polymer architecture through either cationic or anionic ring-opening polymerization, coupled with the facile post-polymerization modification of the pendant epoxide groups, makes this an attractive platform for materials design. For researchers in drug development, these polymers offer a tunable scaffold for creating sophisticated drug delivery systems with enhanced biocompatibility, targeted delivery, and controlled release profiles. The protocols outlined in this guide provide a solid foundation for the synthesis and functionalization of these promising materials, opening avenues for further innovation in the field of biomedical polymers.
References
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- Masuda, E., et al. (2013). The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. Polymer Chemistry, 4(5), 1649-1656.
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- Roesel, S., et al. (2021).
- BOC Sciences. (2022). PEG for Drugs and Drug Delivery Systems. YouTube.
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Application Note & Protocol: Enhancing Composite Performance with (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane as a versatile coupling agent for improving the interfacial adhesion and overall performance of composite materials. We will delve into the underlying chemical mechanisms, provide detailed protocols for surface modification of fillers, and outline the subsequent fabrication of high-performance composites. This guide is intended to equip researchers and professionals with the necessary knowledge to effectively utilize this unique disiloxane-based coupling agent in their respective fields, from advanced materials to drug delivery systems.
Introduction: The Crucial Role of Interfacial Adhesion
The performance of a composite material is largely dictated by the strength and stability of the interface between the inorganic filler and the organic polymer matrix. A weak interface can lead to poor stress transfer, resulting in diminished mechanical properties and a propensity for premature failure. Coupling agents are bifunctional molecules designed to bridge this gap, forming a robust link between the two disparate phases.
This compound is a unique organosilane coupling agent distinguished by its disiloxane structure. This structure imparts a degree of flexibility to the molecule, which can be advantageous in certain applications. The molecule possesses two key functionalities:
-
A glycidoxypropyl group: This epoxy-functional group is reactive towards a wide range of organic polymers, including epoxies, urethanes, and acrylics, allowing for covalent bonding with the matrix.
-
A hydrolyzable siloxane group: While this specific molecule is a disiloxane and not a traditional trialkoxysilane, its siloxane backbone can interact with hydroxyl groups present on the surface of many inorganic fillers, such as silica, glass fibers, and metal oxides. This interaction can occur through hydrogen bonding or, under certain conditions, can lead to more stable linkages.
This dual reactivity allows this compound to act as a molecular bridge, enhancing the compatibility and adhesion between the filler and the matrix.
Mechanism of Action: A Molecular Bridge
The efficacy of this compound as a coupling agent stems from its ability to form stable chemical bonds at the filler-matrix interface. The process can be conceptualized in two distinct stages:
-
Interaction with the Inorganic Filler: The siloxane portion of the molecule interacts with the surface of the inorganic filler. Unlike traditional trialkoxysilanes that undergo hydrolysis and condensation to form a polysiloxane layer, the disiloxane structure of this coupling agent primarily interacts through hydrogen bonding with the surface hydroxyl groups of the filler. This forms a stable, yet flexible, interface.
-
Reaction with the Polymer Matrix: The glycidoxypropyl (epoxy) group of the coupling agent is available to react with the functional groups of the polymer matrix during the curing process. For example, in an epoxy resin system, the epoxide ring can be opened by an amine curing agent, integrating the coupling agent directly into the polymer backbone.
This dual action effectively "couples" the filler to the matrix, leading to improved stress transfer and enhanced overall composite properties.
Figure 1: Mechanism of action of the coupling agent.
Properties of this compound
A clear understanding of the physicochemical properties of the coupling agent is essential for its effective application.
| Property | Value |
| Chemical Formula | C10H22O3Si2 |
| Molecular Weight | 246.45 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 268-270 °C |
| Density | 0.96 g/cm³ |
| Refractive Index | 1.435 |
| Solubility | Soluble in most organic solvents |
Experimental Protocols
The following protocols provide a general framework for the use of this compound. It is important to note that optimal conditions may vary depending on the specific filler, polymer matrix, and desired composite properties.
Materials and Reagents
-
This compound
-
Inorganic filler (e.g., silica powder, glass fibers)
-
Anhydrous solvent (e.g., ethanol, isopropanol, toluene)
-
Polymer resin and curing agent (e.g., epoxy resin and amine hardener)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Mechanical stirrer or ultrasonicator
-
Oven
Protocol 1: Surface Treatment of Inorganic Fillers
This protocol describes the process of modifying the surface of an inorganic filler with the coupling agent.
Figure 2: Workflow for surface treatment of fillers.
Step-by-Step Methodology:
-
Filler Pre-treatment: To ensure a reactive surface, dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed water.
-
Preparation of Treatment Solution: In a separate vessel, prepare a solution of the coupling agent in an anhydrous solvent. The concentration of the coupling agent is typically in the range of 0.5 to 2.0% by weight of the filler.
-
Surface Modification: Add the dried filler to the treatment solution and disperse it thoroughly using a mechanical stirrer or an ultrasonicator. Continue the treatment for 1-2 hours at room temperature. For some systems, a gentle elevation of temperature (e.g., 50-60°C) can enhance the reaction rate.
-
Washing and Filtration: After the treatment period, filter the modified filler and wash it with fresh solvent to remove any unreacted coupling agent.
-
Drying: Dry the surface-modified filler in an oven at 80-100°C for 2-4 hours to remove the solvent. The treated filler is now ready for incorporation into the polymer matrix.
Protocol 2: Fabrication of the Composite
This protocol outlines the incorporation of the surface-modified filler into a polymer matrix.
Step-by-Step Methodology:
-
Dispersion of Treated Filler: Disperse the surface-modified filler into the polymer resin using a high-shear mixer or a three-roll mill until a homogenous dispersion is achieved.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentrators in the final composite.
-
Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the mixture and mix thoroughly but gently to avoid reintroducing air.
-
Casting and Curing: Pour the mixture into a mold and cure it according to the manufacturer's recommendations for the specific polymer system. The curing schedule may involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve optimal cross-linking.
Expected Results and Performance Improvements
The proper application of this compound as a coupling agent can lead to significant improvements in the properties of the final composite.
| Property | Untreated Filler Composite | Treated Filler Composite |
| Tensile Strength | Lower | Higher |
| Flexural Modulus | Lower | Higher |
| Impact Strength | Lower | Higher |
| Water Absorption | Higher | Lower |
| Thermal Stability | Lower | Higher |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor dispersion of filler | Incomplete surface treatment; Agglomeration of filler particles. | Optimize coupling agent concentration; Use a more effective dispersion technique (e.g., ultrasonication). |
| Low mechanical properties | Insufficient coupling agent; Incomplete reaction at the interface. | Increase coupling agent concentration; Optimize curing schedule (time and temperature). |
| Inconsistent results | Presence of moisture in the filler or solvent. | Ensure thorough drying of the filler and use of anhydrous solvents. |
Conclusion
This compound is a highly effective coupling agent for enhancing the performance of a wide range of composite materials. Its unique disiloxane structure and dual functionality enable the formation of a strong and stable interface between inorganic fillers and organic polymer matrices. By following the protocols outlined in this guide, researchers can leverage the benefits of this versatile molecule to develop advanced composites with superior mechanical, thermal, and durability properties.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. [Link]
-
PVA TePla AG. Plasma Surface Treatment. [Link]
-
Bramer, J. Silane Coupling Agent Chemistry. [Link]
-
CompositesWorld. The role of coupling agents in composites. [Link]
-
Dow. A Guide to Silane Solutions. [Link]
-
Gelest, Inc. This compound. [Link]
-
Silar. This compound. [Link]
Application Notes and Protocols: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane in Biomaterials
Introduction: A Multifaceted Building Block for Advanced Biomaterials
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a versatile organosilane that has garnered significant attention in the field of biomaterials. Its unique molecular architecture, featuring a flexible disiloxane backbone and two reactive glycidoxypropyl end groups, imparts a desirable combination of properties including hydrophobicity, thermal stability, and biocompatibility. These characteristics make it an invaluable tool for researchers, scientists, and drug development professionals seeking to create sophisticated biomaterials for a range of applications, from medical implants to targeted drug delivery systems.
The terminal epoxy rings are highly susceptible to ring-opening reactions with a variety of nucleophiles, including amines, hydroxyls, and thiols. This reactivity allows for the covalent attachment of biomolecules, the formation of crosslinked networks in hydrogels, and the synthesis of functional polysiloxanes. This application note provides a comprehensive guide to the practical application of this compound in the development of advanced biomaterials, complete with detailed protocols and the scientific rationale behind the experimental designs.
Core Applications and Methodologies
The unique properties of this compound lend themselves to three primary areas of application in biomaterials:
-
Surface Modification of Biomedical Devices: Enhancing the biocompatibility and functionality of implantable devices.
-
Hydrogel Formulation for Drug Delivery: Creating stimuli-responsive and biocompatible hydrogels for controlled therapeutic release.
-
Synthesis of Functional Polysiloxanes: Developing novel polymers with tailored properties for biomedical applications.
Surface Modification of Biomedical Implants
Scientific Rationale: The surface properties of a biomedical implant are critical to its success. Unmodified metallic or ceramic surfaces can elicit an adverse immune response, leading to inflammation and implant rejection. By creating a biocompatible coating with this compound, the implant surface can be rendered more "stealthy" to the immune system. Furthermore, the reactive epoxy groups can be used to immobilize bioactive molecules, such as peptides or growth factors, to promote tissue integration. For instance, coating titanium implants can significantly improve their osseointegration.[1][2]
Protocol: Silanization of a Titanium Surface for Enhanced Biocompatibility
This protocol details the steps for creating a biocompatible this compound coating on a titanium substrate.
Materials:
-
Titanium substrate (e.g., disc or implant)
-
This compound
-
Anhydrous toluene
-
Acetone
-
Isopropanol
-
Deionized water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas
-
Glassware (beakers, petri dishes)
-
Sonicator
-
Oven
Experimental Workflow:
Caption: Workflow for surface modification of a titanium substrate.
Step-by-Step Procedure:
-
Substrate Cleaning: a. Place the titanium substrate in a beaker with acetone and sonicate for 15 minutes. b. Transfer the substrate to a beaker with isopropanol and sonicate for another 15 minutes. c. Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen gas.
-
Surface Activation (Hydroxylation): a. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. b. Immerse the cleaned and dried substrate in freshly prepared Piranha solution for 1 hour. This step creates hydroxyl groups on the titanium surface, which are essential for the silanization reaction. c. Carefully remove the substrate and rinse extensively with deionized water. d. Dry the substrate in an oven at 110°C for 1 hour.
-
Silanization: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container. b. Immerse the activated and dried titanium substrate in the silane solution. c. Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
Curing and Finalization: a. Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane. b. Cure the coated substrate in an oven at 120°C for 1 hour. This step promotes the formation of a stable, cross-linked siloxane layer on the titanium surface. c. The modified substrate is now ready for further functionalization or biocompatibility testing.
Self-Validation and Characterization:
To ensure the success of the surface modification, the following characterization techniques are recommended:
| Parameter | Technique | Expected Outcome |
| Surface Wettability | Contact Angle Goniometry | Increase in contact angle, indicating a more hydrophobic surface. |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p and C 1s peaks corresponding to the siloxane and glycidoxypropyl groups. |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth, uniform coating should be observed. |
| Coating Stability | Sonication in simulated body fluid | Minimal change in surface properties after sonication, indicating a stable coating. |
Hydrogel Formulation for Controlled Drug Delivery
Scientific Rationale: Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them excellent candidates for drug delivery applications.[3] this compound can act as a crosslinker to form biocompatible hydrogels. The flexible disiloxane backbone can enhance the mechanical properties of the hydrogel, while the epoxy groups can react with amine- or hydroxyl-containing polymers to form a stable network. By tuning the crosslinking density, the drug release kinetics can be controlled. For example, pH-sensitive hydrogels can be designed to release their payload in the acidic tumor microenvironment.[4][5]
Protocol: Synthesis of a pH-Responsive Hydrogel for Doxorubicin Delivery
This protocol describes the synthesis of a chitosan-based hydrogel crosslinked with this compound for the controlled release of the anticancer drug doxorubicin.
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Doxorubicin hydrochloride (DOX)
-
Acetic acid
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Magnetic stirrer and hotplate
-
Dialysis tubing (MWCO 10 kDa)
Experimental Workflow:
Caption: Workflow for the synthesis of a drug-loaded hydrogel.
Step-by-Step Procedure:
-
Chitosan Solution Preparation: a. Prepare a 2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear, viscous solution is formed.
-
Drug Loading: a. Prepare a 1 mg/mL solution of doxorubicin in deionized water. b. Add the desired amount of the doxorubicin solution to the chitosan solution and stir for 30 minutes to ensure homogeneous mixing.
-
Hydrogel Crosslinking: a. Slowly add this compound to the chitosan-drug mixture while stirring. The amount of crosslinker can be varied to control the hydrogel's properties (a typical starting point is a 1:1 molar ratio of epoxy groups to chitosan amine groups). b. Continue stirring for 24 hours at room temperature to allow for the crosslinking reaction to complete. The solution will gradually form a gel.
-
Purification: a. Transfer the hydrogel to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents and non-encapsulated drug.
-
Lyophilization: a. Freeze the purified hydrogel at -80°C and then lyophilize to obtain a porous scaffold. The lyophilized hydrogel can be stored for future use.
Self-Validation and Characterization:
| Parameter | Technique | Expected Outcome |
| Gelation Time | Visual inspection | Formation of a stable gel that does not flow when the container is inverted. |
| Swelling Ratio | Gravimetric analysis | The hydrogel should exhibit a high swelling ratio in aqueous media. |
| Drug Encapsulation Efficiency | UV-Vis Spectroscopy | High encapsulation efficiency, determined by measuring the amount of non-encapsulated drug in the dialysis water. |
| In Vitro Drug Release | UV-Vis Spectroscopy | Sustained release of doxorubicin over time, with a faster release rate at acidic pH compared to neutral pH.[3][6][7] |
| Morphology | Scanning Electron Microscopy (SEM) | A porous, interconnected network structure. |
Synthesis of Functional Polysiloxanes
Scientific Rationale: this compound can serve as a monomer for the synthesis of novel polysiloxanes.[8] By reacting it with diamine or diol linkers, linear or crosslinked polymers with unique properties can be created. These functional polysiloxanes can be designed to be biodegradable and can be further modified by utilizing the reactive epoxy groups for the attachment of targeting ligands or other functional moieties, making them promising for applications in tissue engineering and as carriers for therapeutic agents.[9]
Protocol: Synthesis of a Biocompatible Polysiloxane
This protocol outlines the synthesis of a linear polysiloxane by reacting this compound with a diamine linker.
Materials:
-
This compound
-
1,6-Hexanediamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Nitrogen gas
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Caption: Workflow for the synthesis of a functional polysiloxane.
Step-by-Step Procedure:
-
Reaction Setup: a. In a round-bottom flask, dissolve equimolar amounts of this compound and 1,6-hexanediamine in anhydrous DMF. b. Equip the flask with a condenser and purge the system with nitrogen gas for 15 minutes to create an inert atmosphere.
-
Polymerization: a. Heat the reaction mixture to 80°C with continuous stirring. b. Allow the polymerization to proceed for 48 hours.
-
Polymer Isolation: a. After cooling to room temperature, pour the viscous polymer solution into a large excess of cold diethyl ether to precipitate the polysiloxane. b. Collect the polymer by filtration and wash it several times with diethyl ether to remove any unreacted monomers and solvent. c. Dry the resulting polymer under vacuum at 40°C overnight.
Self-Validation and Characterization:
| Parameter | Technique | Expected Outcome |
| Polymer Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Appearance of new peaks corresponding to the formed polymer backbone and disappearance of the epoxy proton signals. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of the average molecular weight and polydispersity index of the synthesized polymer. |
| Thermal Properties | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Assessment of the thermal stability and glass transition temperature of the polysiloxane. |
Conclusion
This compound is a highly adaptable and valuable compound for the development of a wide array of biomaterials. Its unique chemical structure allows for straightforward modification of surfaces, formation of biocompatible hydrogels, and synthesis of novel functional polymers. The protocols provided in this application note serve as a starting point for researchers to explore the vast potential of this disiloxane in creating next-generation biomaterials for therapeutic and medical device applications. As with any experimental work, optimization of the reaction conditions may be necessary to achieve the desired material properties for a specific application.
References
-
Controlled release of doxorubicin from pH-responsive microgels. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. (n.d.). Co-Formula. Retrieved from [Link]
-
INNOVATIVE CHEMICAL COATING PROTOCOL FOR TITANIUM ALLOY IMPLANTS. (2019). Clujul Medical, 92(2), 207–213. Retrieved from [Link]
-
Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. (2021). Polymers, 13(21), 3793. Retrieved from [Link]
-
Coating techniques for dental implant surfaces. (2023). Oral and Implantology, 16(4), 304–318. Retrieved from [Link]
-
3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. (2023). International Journal for Multidisciplinary Research, 5(4). Retrieved from [Link]
-
Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy. (2022). Journal of Controlled Release, 345, 427–445. Retrieved from [Link]
-
Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). Polymers, 11(1), 147. Retrieved from [Link]
-
1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Chemoselective Coatings of GL13K Antimicrobial Peptides for Dental Implants. (2023). Pharmaceutics, 15(10), 2418. Retrieved from [Link]
-
Biocompatible self-assembled monolayer platform based on (3-glycidoxypropyl)trimethoxysilane for total cholesterol estimation. (2011). Analytical Methods, 3(8), 1837-1844. Retrieved from [Link]
-
Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions. (2022). Biomacromolecules, 23(6), 2486–2498. Retrieved from [Link]
-
Preparation and Characterization of pH Sensitive Chitosan/3-Glycidyloxypropyl Trimethoxysilane (GPTMS) Hydrogels by Sol-Gel Method. (2020). Polymers, 12(6), 1334. Retrieved from [Link]
-
Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. (2005). Analytical and Bioanalytical Chemistry, 383(5), 791–800. Retrieved from [Link]
-
Fabrication of Drug-Loaded Hydrogels with Stereolithographic 3D Printing. (n.d.). UCL Discovery. Retrieved from [Link]
-
Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. (2005). Analytical and Bioanalytical Chemistry, 383(5), 791-800. Retrieved from [Link]
-
Chemoselective Coatings of GL13K Antimicrobial Peptides for Dental Implants. (2023). Pharmaceutics, 15(10), 2418. Retrieved from [Link]
-
Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach. (2022). Materials Advances, 3(13), 5556-5568. Retrieved from [Link]
-
Preparation and Characterization of pH Sensitive Chitosan/3-Glycidyloxypropyl Trimethoxysilane (GPTMS) Hydrogels by Sol-Gel Method. (2020). Polymers, 12(6), 1334. Retrieved from [Link]
Sources
- 1. oimplantology.com [oimplantology.com]
- 2. mdpi.com [mdpi.com]
- 3. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Bisthis compound Cas 126-80-7 | Co-formula [cfmats.com]
- 9. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Polymerization of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Introduction
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a valuable monomer in the synthesis of functional polysiloxanes. Its structure combines a flexible disiloxane backbone with a reactive glycidyl ether side group, making it a versatile building block for creating polymers with a unique combination of properties. These properties include low surface energy, high gas permeability, and good thermal stability, characteristic of polysiloxanes, coupled with the functionalizability of the epoxide ring. This allows for the development of advanced materials such as polymer electrolyte membranes for fuel cells and functional poly(siloxane amine)s for biological and material science applications.[1][2]
The ring-opening polymerization (ROP) of the epoxide group in this compound allows for the formation of polyether side chains on a polysiloxane backbone. This process can be initiated through either cationic or anionic mechanisms, each offering distinct advantages and challenges in controlling the final polymer architecture. This guide provides a detailed overview of the experimental setup and protocols for the ring-opening polymerization of this monomer, with a focus on achieving well-defined polymer structures.
Mechanistic Insights: Cationic vs. Anionic ROP
The choice between a cationic or anionic ring-opening polymerization mechanism is critical as it dictates the types of initiators and catalysts that can be used, and influences the potential for side reactions.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is typically initiated by strong protic acids or Lewis acids.[3] The mechanism involves the protonation or coordination of the epoxide oxygen, followed by nucleophilic attack of another monomer molecule on the activated epoxide ring. This process propagates, leading to the formation of a polyether chain.
Key Considerations for CROP:
-
Initiators: Protic acids (e.g., H₂SO₄, trifluoromethanesulfonic acid) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄) are effective initiators.[3][4] Environmentally benign solid acid catalysts, such as proton-exchanged montmorillonite clays (Maghnite-H+), have also been successfully employed.[5][6]
-
Side Reactions: The highly reactive cationic propagating species can lead to side reactions such as chain transfer and backbiting, which can broaden the molecular weight distribution and produce cyclic byproducts.[7]
-
Activated Monomer Mechanism: In some cases, the polymerization can proceed via an "activated monomer" mechanism, where the initiator activates the monomer, which is then attacked by a neutral nucleophile (e.g., a hydroxyl group from an initiator or a growing polymer chain).[3]
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by strong nucleophiles, such as alkoxides or hydroxides. The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide propagating species.
Key Considerations for AROP:
-
Initiators: Common initiators include alkali metal alkoxides (e.g., potassium tert-butoxide), hydroxides (e.g., KOH), and organometallic compounds.
-
Controlled Polymerization: AROP can often provide better control over molecular weight and dispersity compared to CROP, especially when using a "living" polymerization approach.
-
Lewis Pair Catalysis: To mitigate side reactions with sensitive functional groups, Lewis pair organocatalysis, employing a phosphazene base and a Lewis acid like triethylborane, can be utilized.[8][9] This dual activation system enhances the nucleophilicity of the initiator and the electrophilicity of the monomer while stabilizing the anionic chain end.[8]
Experimental Protocols
This section outlines a general protocol for the cationic ring-opening polymerization of this compound using a solid acid catalyst, which offers advantages in terms of ease of handling and catalyst removal.
Materials and Equipment
| Reagent/Equipment | Purpose | Notes |
| This compound | Monomer | Purity >95% is recommended. |
| Maghnite-H+ (proton-exchanged montmorillonite) | Catalyst | Can be prepared from raw montmorillonite clay and sulfuric acid.[5][6] |
| Dichloromethane (CH₂Cl₂) | Solvent (optional) | Anhydrous grade is preferred. |
| Methanol (CH₃OH) | Precipitating agent | For polymer isolation. |
| Round-bottom flask with stir bar | Reaction vessel | Must be dried thoroughly before use. |
| Magnetic stirrer/hotplate | For mixing and temperature control | |
| Filtration setup (e.g., Büchner funnel) | Catalyst removal and polymer collection | |
| Vacuum oven | For drying the polymer |
Protocol: Cationic ROP in Bulk
This protocol is adapted from procedures described for the polymerization of similar glycidyl-functionalized silanes.[5]
-
Catalyst Preparation and Activation:
-
Prepare Maghnite-H+ by treating raw montmorillonite clay with a 0.25 M sulfuric acid solution.[5][6]
-
Thoroughly wash the prepared catalyst with distilled water until the pH of the filtrate is neutral.
-
Dry the Maghnite-H+ in an oven at 105-110°C for 24 hours prior to use to remove any adsorbed water.
-
-
Polymerization Reaction:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).
-
Add the dried Maghnite-H+ catalyst (e.g., 20 wt% relative to the monomer).
-
Seal the flask and stir the mixture at room temperature (approximately 20-25°C). The reaction can also be conducted at elevated temperatures to increase the rate, but this may also promote side reactions.[6]
-
Allow the reaction to proceed for a designated time (e.g., 8-24 hours). The optimal reaction time should be determined experimentally by monitoring monomer conversion.[5][6]
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, dissolve the viscous mixture in a minimal amount of dichloromethane to facilitate handling.
-
Remove the solid catalyst by filtration.
-
Precipitate the polymer by slowly adding the filtrate to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Workflow Diagram
Caption: Experimental workflow for the cationic ring-opening polymerization.
Characterization of the Resulting Polymer
A comprehensive characterization of the synthesized poly(this compound) is essential to confirm its structure, molecular weight, and thermal properties.
| Technique | Information Obtained | Expected Observations |
| FTIR Spectroscopy | Confirmation of polymerization and functional groups. | Disappearance or significant reduction of the epoxide ring vibration (around 910 cm⁻¹). Appearance of a broad hydroxyl peak (around 3400 cm⁻¹) if chain termination occurs with water. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of polymer backbone and side chains. | Appearance of new signals corresponding to the polyether backbone. Integration of signals can be used to determine the degree of polymerization. |
| ²⁹Si NMR Spectroscopy | Analysis of the siloxane backbone environment. | Can reveal information about the distribution of functionalized siloxane units. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | Provides information on the success of achieving a controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg). | The Tg will be characteristic of the synthesized polymer and will differ from that of the monomer. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Determines the decomposition temperature of the polymer. |
Concluding Remarks
The ring-opening polymerization of this compound offers a versatile route to novel polysiloxane-based materials. The choice of the polymerization mechanism, initiator, and reaction conditions must be carefully considered to achieve the desired polymer characteristics. The cationic protocol presented here, utilizing a recyclable solid acid catalyst, represents a straightforward and relatively environmentally friendly approach. For applications requiring precise control over molecular architecture, exploring living anionic or organocatalyzed polymerization methods is highly recommended. Thorough characterization of the final product is crucial to validate the synthesis and understand the structure-property relationships of these advanced materials.
References
- Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters.
- Selective Ring-Opening Polymerization of Silyl Glycidyl Ether through Organocatalysis. ACS Macro Letters - ACS Publications.
- Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. Semantic Scholar.
- Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst. OUCI.
- Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. ResearchGate.
- GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST (TREATED MONTMORILLONITE).
- Products and kinetics of the cationic ring-opening polymerization of 3-glycidoxypropylmethyldimethoxysilane by lithium perchlorate. ResearchGate.
- Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. MDPI.
- A Novel Green Synthesis Method of Poly (3-Glycidoxypropyltrimethoxysilane) Catalyzed by Treated Bentonite. SciSpace.
- Ring-Opening Polymerization—An Introductory Review. MDPI.
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7. Sigma-Aldrich.
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI.
- 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane. Chongqing Chemdad Co. ,Ltd.
- Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane. Polymer Chemistry (RSC Publishing).
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- 4. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects [mdpi.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane as a Crosslinking Agent for Silicones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Crosslinking in Silicone Network Formation
Silicone elastomers, particularly those based on polydimethylsiloxane (PDMS), are indispensable materials in a multitude of advanced applications, from medical devices and microfluidics to high-performance coatings and electronics encapsulation.[1][2] Their widespread use stems from a unique combination of properties including biocompatibility, thermal stability, chemical inertness, and tunable mechanical properties.[2] The transition of silicone polymers from viscous liquids to elastic solids is achieved through a process called crosslinking, which creates a three-dimensional network structure.[1][3] The density and nature of these crosslinks are critical determinants of the final material's mechanical strength, elasticity, swelling behavior, and permeability.[4][5]
One of the most prevalent methods for curing silicones is through hydrosilylation, an addition reaction between a vinyl-functional siloxane and a hydride-functional siloxane, typically catalyzed by a platinum complex.[6][7][8] This method is favored for its high efficiency, lack of byproducts, and the formation of stable carbon-silicon bonds.[2] The choice of crosslinking agent in these formulations is pivotal for tailoring the properties of the cured silicone network to meet the demands of specific applications.
This document provides a detailed technical guide on the application of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane as a specialized crosslinking agent. Its unique bifunctional nature, possessing both a reactive epoxy group and a hydridosilane functionality within a disiloxane backbone, offers novel opportunities for creating advanced silicone materials with tailored properties.
This compound: A Profile
This compound is a bifunctional organosiloxane that combines the reactivity of an epoxy group with the hydrosilylation potential of a Si-H bond. This dual functionality makes it a versatile building block for modifying and crosslinking silicone polymers.
| Property | Value |
| Synonyms | 3-(2,3-Epoxypropoxypropyl)tetramethyldisiloxane |
| CAS Number | 17980-29-9[9] |
| Molecular Formula | C10H24O3Si2[10] |
| Molecular Weight | 248.47 g/mol [9] |
| Appearance | Colorless to light yellow clear liquid[11] |
| Boiling Point | 184 °C @ 2 mm Hg[12] |
| Density | 0.996 g/mL at 20 °C[12] |
The presence of the glycidoxypropyl group introduces a polar, reactive site into the otherwise nonpolar siloxane backbone. The epoxy ring is susceptible to ring-opening reactions with various nucleophiles, including amines, alcohols, and carboxylic acids.[13] This allows for secondary crosslinking reactions or for the covalent attachment of other functional molecules, a particularly attractive feature for applications in drug delivery and surface modification.[14]
Mechanism of Crosslinking
The primary crosslinking mechanism involving this compound in a vinyl-functionalized silicone system proceeds via a platinum-catalyzed hydrosilylation reaction. The silicon-hydride (Si-H) bond of the disiloxane adds across the carbon-carbon double bond of the vinyl groups present on the silicone polymer chains.
A widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[6][15] This process can be summarized in the following steps:
-
Oxidative Addition: The Si-H bond of the crosslinker adds to the platinum catalyst.[15]
-
Olefin Coordination: The vinyl group of the silicone polymer coordinates to the platinum center.[6]
-
Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond.[6]
-
Reductive Elimination: The final crosslinked product is eliminated from the platinum center, regenerating the catalyst for subsequent reactions.[6][15]
The epoxy group on the crosslinker typically remains intact during the hydrosilylation reaction, making it available for subsequent post-curing modifications if desired. This allows for a two-stage curing process, providing enhanced control over the final network structure and properties.
Caption: Hydrosilylation and subsequent functionalization.
Experimental Protocol: Formulation of a Crosslinked Silicone Elastomer
This protocol provides a general framework for the preparation of a silicone elastomer using this compound as a crosslinking agent. The exact ratios of components will determine the final properties of the elastomer and should be optimized for the specific application.
Materials and Reagents:
-
Vinyl-terminated polydimethylsiloxane (PDMS) (viscosity appropriate for the application)
-
This compound
-
Platinum catalyst (e.g., Karstedt's catalyst, typically a solution in xylene or vinylsiloxane)
-
Inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol, to control pot life)
-
Anhydrous toluene or other suitable solvent (optional, for viscosity reduction)
Equipment:
-
Analytical balance
-
Mechanical stirrer or planetary mixer
-
Vacuum chamber for degassing
-
Molds for casting (e.g., PTFE or aluminum)
-
Curing oven
Procedure:
-
Preparation of the Base Polymer Mixture (Part A):
-
In a clean, dry mixing vessel, accurately weigh the desired amount of vinyl-terminated PDMS.
-
If using an inhibitor to extend the working time, add it to the vinyl-terminated PDMS and mix thoroughly. A typical concentration is in the range of 0.05-0.5% by weight.
-
Add the platinum catalyst to the mixture. The concentration of platinum is typically in the range of 5-50 ppm relative to the total weight of the formulation.[7] Mix until the catalyst is homogeneously dispersed.
-
-
Preparation of the Crosslinking Agent Mixture (Part B):
-
In a separate, clean, dry vessel, weigh the required amount of this compound.
-
The molar ratio of Si-H groups from the crosslinker to the vinyl groups from the base polymer is a critical parameter. A common starting point is a molar ratio between 1.2:1 and 2:1 to ensure complete reaction of the vinyl groups.
-
-
Mixing and Curing:
-
Add Part B to Part A and immediately begin mixing thoroughly. Ensure a homogeneous mixture is obtained. If using a solvent, it should be added to Part A before the addition of Part B.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles. This is crucial for obtaining a void-free cured elastomer.
-
Pour the degassed mixture into the desired molds.
-
Cure the cast silicone in an oven. The curing temperature and time will depend on the catalyst concentration and the desired final properties. A typical starting point is 80-150°C for 30-60 minutes. The reaction can also proceed at room temperature, but at a much slower rate.[16]
-
Safety Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][17]
-
This compound is a combustible liquid and can cause skin and serious eye irritation.[10] Avoid contact with skin and eyes.[10][18] In case of contact, wash the affected area with plenty of soap and water.[10] For eye contact, flush with water for at least 15 minutes and seek medical attention.[10][17]
-
Platinum catalysts can be potent sensitizers. Avoid inhalation and skin contact.
Characterization of the Crosslinked Network
The properties of the cured silicone elastomer are highly dependent on the crosslink density.[5] Several techniques can be employed to characterize the network structure.
| Technique | Parameter Measured | Principle |
| Swelling Experiments | Crosslink Density | The elastomer is swollen to equilibrium in a suitable solvent (e.g., toluene). The degree of swelling is inversely proportional to the crosslink density. The Flory-Rehner equation is commonly used for calculation.[4][19] |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus (G'), Loss Modulus (G''), Tan Delta | A sinusoidal stress is applied to the sample, and the resulting strain is measured. The storage modulus in the rubbery plateau region is directly proportional to the crosslink density.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Curing Progression | The disappearance of the Si-H stretching peak (around 2160 cm⁻¹) and the vinyl C=C stretching peak (around 1600 cm⁻¹) can be monitored to follow the extent of the hydrosilylation reaction.[3][8] |
| Tensile Testing | Tensile Strength, Elongation at Break, Young's Modulus | Provides information on the mechanical properties of the cured elastomer, which are directly influenced by the crosslink density and network structure.[3] |
Applications in Research and Drug Development
The unique properties of silicone networks crosslinked with this compound open up a range of possibilities in advanced applications:
-
Drug Delivery: The pendant epoxy groups can be used to covalently attach therapeutic agents, enabling the development of controlled-release drug delivery systems.[14] The siloxane matrix offers biocompatibility and tunable permeability.
-
Surface Modification: The epoxy functionality allows for the grafting of polymers or biomolecules to the silicone surface, altering its properties such as wettability, biocompatibility, and bio-adhesion.
-
Biomedical Devices: The ability to create functionally graded materials by selectively reacting the epoxy groups makes this crosslinker suitable for creating complex biomedical implants and devices.
-
Hybrid Organic-Inorganic Materials: This crosslinker can serve as a bridge between inorganic silicone networks and organic polymer systems, leading to the creation of hybrid materials with enhanced thermal and mechanical properties.[20][21]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Curing | - Incorrect stoichiometry (Si-H to vinyl ratio)- Catalyst poisoning (by sulfur, nitrogen, or tin compounds)- Insufficient curing time or temperature | - Recalculate and verify the molar ratio of reactants.- Ensure all glassware and reagents are clean and free of contaminants.- Increase curing time and/or temperature. |
| Bubbles in the Cured Elastomer | - Incomplete degassing- Volatilization of low molecular weight components during curing | - Increase degassing time or use a higher vacuum.- Use a lower curing temperature for a longer duration. |
| Poor Mechanical Properties | - Low crosslink density- Inhomogeneous mixing | - Increase the amount of crosslinking agent.- Improve the mixing procedure to ensure a homogeneous dispersion of all components. |
References
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Available from: [Link]
-
This compound Safety Data Sheet. Gelest, Inc. Available from: [Link]
-
Silane Crosslinking Agents. Nanjing SiSiB Silicones Co., Ltd. Available from: [Link]
-
Network characterization of silicone rubber vulcanizates. Part I. solvent, temperature, and specimen shape effects on effective crosslink density determinations. Sci-Hub. Available from: [Link]
-
Synthesis and characterization of crosslinked silicone nanocomposites and their potential application in food industry. ResearchGate. Available from: [Link]
-
Determination of the Crosslinking Density of a Silicone Elastomer. ResearchGate. Available from: [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH. Available from: [Link]
-
Molecular Mechanisms of Silicone Network Formation: Bridging Scales from Curing Reactions to Percolation and Entanglement Analyses. NIH. Available from: [Link]
-
Schematic representation of model silicone networks obtained via the... ResearchGate. Available from: [Link]
-
Role of Crosslinking and Entanglements in the Mechanics of Silicone Networks. ResearchGate. Available from: [Link]
-
Crosslink Density Determination Analytical Techniques. Jordi Labs. Available from: [Link]
-
Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. mediaTUM. Available from: [Link]
-
CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. Co-Formula. Available from: [Link]
-
Polysiloxanes in Theranostics and Drug Delivery: A Review. PMC - NIH. Available from: [Link]
-
Determination of the Crosslinking Density of a Silicone Elastomer. ACS Publications. Available from: [Link]
-
Catalytic Systems for the Cross-Linking of Organosilicon Polymers. ResearchGate. Available from: [Link]
-
Hydrosilylation. Chemistry LibreTexts. Available from: [Link]
-
Hydrosilylation Catalysts (Silicones). Heraeus Precious Metals. Available from: [Link]
-
IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Pressure Sensitive Tape Council. Available from: [Link]
-
Crosslinking With Amino-Functional Siloxane Resin Improves Flexibility of Bis-Phenol A Epoxy Paints. PCI Magazine. Available from: [Link]
-
A Brief Review on Selected Applications of Hybrid Materials Based on Functionalized Cage-like Silsesquioxanes. NIH. Available from: [Link]
-
Investigating the Molecular Behaviors of Titanium Catalyst and Silane Cross-Linker at the Buried Silicone Interface. ACS Publications. Available from: [Link]
-
1,1,3,3-TETRAMETHYLDISILOXANE, 98% Safety Data Sheet. Gelest, Inc. Available from: [Link]
-
1,3-bis( 3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. VANABIO SILICONES. Available from: [Link]
-
GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST (TREATED MONTMORILLONITE). Chemistry & Chemical Technology. Available from: [Link]
-
1,3-Bisthis compound CAS: 126-80-7. Changfu Chemical. Available from: [Link]
-
3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. IJFMR. Available from: [Link]
-
3-glycidoxypropyl) - four methyl siloxane synthesis of 1,1,3,3- two-Iota. Iota Silicone Oil. Available from: [Link]
-
This compound CAS: 17980-29-9. Changfu Chemical. Available from: [Link]
-
Epoxy-Functional Silicones. Gelest Technical Library. Available from: [Link]
-
1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane. Chongqing Chemdad Co. ,Ltd. Available from: [Link]
-
(3-GLYCIDOXYPROPYL)METHYLDIETHOXYSILANE. Gelest, Inc. Available from: [Link]
-
Epoxy Functional Silicone Fluids. Genesee Polymers Corporation. Available from: [Link]
-
3-Glycidoxypropyltrimethoxysilane. Ataman Kimya. Available from: [Link]
-
Adding Value to Industrial Coatings by Using Epoxy Functional Silicone Resins. PCI Magazine. Available from: [Link]
-
CFS-267, 1,1,3,3-Tetramethyldisiloxane, Cas No. 3277-26-7. Co-Formula. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
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- 21. ijfmr.com [ijfmr.com]
Topic: Techniques for Grafting (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane onto Substrates
An Application Guide for Researchers
Introduction: A Novel Approach to Surface Functionalization
In the field of surface engineering, the precise control over surface chemistry is paramount for advancing applications ranging from biocompatible materials and biosensors to microelectronics and protective coatings.[1] For decades, organosilanes, particularly trialkoxysilanes like (3-Glycidoxypropyl)trimethoxysilane (GPTMS), have been the workhorses for introducing functional groups onto hydroxylated surfaces such as silicon, glass, and metal oxides.[2] These molecules form robust, covalently bound monolayers through hydrolysis and condensation reactions. However, the trifunctional nature of these silanes often leads to the formation of complex, sometimes uncontrolled, cross-linked polymeric networks on the surface.[3]
This guide introduces a nuanced alternative: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane . This unique molecule offers a distinct structural motif—a flexible siloxane backbone with two terminal epoxy-functionalized propyl chains. Unlike traditional trialkoxysilanes, it lacks directly hydrolyzable groups for bonding. Its grafting chemistry, therefore, relies on a different, more controlled mechanism involving the activation of the central Si-O-Si disiloxane bond. This process allows for the formation of a less densely cross-linked, more flexible surface layer, which can be highly advantageous for applications requiring specific spatial arrangements or mechanical compliance.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a deep dive into the proposed grafting mechanism, detailed experimental protocols for surface modification, and robust methods for characterizing the resulting functionalized substrates.
Part 1: The Grafting Principle — A Mechanistic Insight
The covalent attachment of this compound to a hydroxylated surface is not as direct as that of its trialkoxysilane counterparts. The central disiloxane (Si-O-Si) bond, while stable under neutral conditions, is susceptible to cleavage under either acidic or basic catalysis in the presence of water.[4] This reactivity is the cornerstone of the proposed grafting mechanism. The process is conceptualized as a two-step sequence:
-
Step 1: Catalytic Hydrolysis of the Disiloxane Bridge. The process begins with the hydrolytic cleavage of the Si-O-Si bond in the disiloxane molecule. This reaction, catalyzed by trace amounts of acid or base, breaks the molecule into two identical (3-Glycidoxypropyl)dimethylsilanol monomers. These generated silanol (Si-OH) groups are highly reactive.
-
Step 2: Condensation with Surface Hydroxyls. The newly formed silanol groups on the monomer readily react with the hydroxyl groups (e.g., Si-OH on a silicon wafer) present on the activated substrate. This condensation reaction forms a stable, covalent Si-O-Si bond between the molecule and the surface, effectively "grafting" it onto the substrate and releasing a molecule of water.
This in-situ generation of reactive silanols allows for a more controlled reaction at the surface, potentially minimizing the uncontrolled polymerization often seen with trialkoxysilanes in solution.
Figure 1: Proposed two-step grafting mechanism.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for substrate preparation and the grafting procedure. The protocols are designed to be self-validating, with clear checkpoints and explanations for critical steps.
Protocol 2.1: Substrate Preparation (Silicon Wafers or Glass Slides)
A pristine, highly hydroxylated surface is critical for successful grafting. The following protocol describes a standard cleaning and activation procedure.
Safety Precaution: This protocol uses Piranha solution, which is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. ALWAYS add the hydrogen peroxide to the sulfuric acid slowly; NEVER the other way around. Perform this procedure in a certified chemical fume hood.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers
-
Wafer tweezers (Teflon or stainless steel)
Procedure:
-
Initial Cleaning: Place the substrates in a glass beaker and sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Piranha Etching (Activation):
-
In a clean glass beaker inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts H₂SO₄. The solution will become hot.
-
Using tweezers, immerse the cleaned substrates into the Piranha solution for 30-60 minutes. This step removes residual organics and creates a dense layer of surface hydroxyl (-OH) groups.[5]
-
-
Final Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water. A sign of a clean, hydrophilic surface is that water sheets off evenly without beading up.
-
Drying: Dry the substrates under a gentle stream of nitrogen gas. Store them in a clean, sealed container or use them immediately for the grafting procedure.
Protocol 2.2: Grafting via In Situ Hydrolysis and Condensation
This protocol is based on the proposed mechanism of acid-catalyzed hydrolysis followed by surface condensation. Toluene is used as an anhydrous solvent to prevent excessive self-condensation of the silanol in the bulk solution.
Materials:
-
Cleaned, hydroxylated substrates
-
This compound
-
Anhydrous toluene
-
Hydrochloric acid (HCl, concentrated, for catalyst)
-
Anhydrous isopropanol (for rinsing)
-
Anhydrous acetone (for rinsing)
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Nitrogen or Argon gas line
-
Heating mantle with stirrer
-
Oven (100-120 °C)
Procedure:
-
Setup: Place the dried, activated substrates into the Schlenk flask. Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times to create an inert atmosphere. This minimizes unwanted reactions with atmospheric moisture.
-
Prepare Grafting Solution:
-
In a separate dry flask under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
To catalyze the hydrolysis, add a trace amount of acidified water. A practical method is to add 1 µL of concentrated HCl to 1 mL of DI water, and then add 5-10 µL of this acidic solution per 100 mL of the toluene/siloxane mixture. The water provides the necessary reactant for hydrolysis, while the acid serves as the catalyst.[6]
-
-
Grafting Reaction:
-
Transfer the prepared grafting solution into the Schlenk flask containing the substrates via cannula or a gas-tight syringe.
-
Heat the solution to 60-80 °C with gentle stirring. Allow the reaction to proceed for 4-12 hours. The elevated temperature facilitates both the hydrolysis of the disiloxane and the condensation reaction with the surface.
-
-
Post-Reaction Rinsing:
-
After the reaction time, allow the flask to cool to room temperature.
-
Remove the substrates and rinse them thoroughly by sonicating for 5 minutes each in fresh portions of anhydrous toluene, isopropanol, and finally acetone. This removes any physisorbed (non-covalently bound) siloxane molecules.
-
-
Curing:
-
Dry the rinsed substrates under a stream of nitrogen.
-
Place the substrates in an oven and bake at 110-120 °C for 1-2 hours. This curing step drives off any remaining water and promotes the formation of stable siloxane bonds at the surface.
-
-
Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination and degradation of the epoxy groups.
Figure 2: Experimental workflow for surface grafting.
Part 3: Characterization of the Grafted Layer
Verifying the successful grafting and assessing the quality of the resulting layer are crucial. A multi-technique approach is recommended to build a comprehensive picture of the modified surface.
| Technique | Principle | Expected Outcome for Successful Grafting |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating surface energy/hydrophobicity. | The initially highly hydrophilic surface (contact angle < 10°) will become more hydrophobic after grafting due to the organic propyl chains, with a static water contact angle typically increasing to 60-80°. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the top few nanometers of the surface. | Appearance of strong Carbon (C1s) and Silicon (Si2p) signals corresponding to the siloxane. The high-resolution C1s spectrum should show distinct peaks for C-C/C-H, C-O (ether/epoxy), and C-Si bonds. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to generate a 3D topographical map. | The surface roughness (RMS) may increase slightly. The image should reveal a uniform, homogenous coating without large aggregates, confirming monolayer or near-monolayer coverage.[7] |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine film thickness. | A uniform film thickness of 1-3 nm is expected, consistent with a monolayer of the grafted molecule. |
Part 4: Applications and Further Reactions
The true utility of this grafting technique lies in the reactive epoxy groups now present on the surface. The epoxide ring is a versatile functional group that can undergo nucleophilic ring-opening reactions with a wide array of molecules, making it an excellent platform for further bio-conjugation or material fabrication.[8]
-
Biomolecule Immobilization: Proteins, peptides, and DNA can be attached via their primary amine (-NH₂) or thiol (-SH) groups, which readily open the epoxide ring. This is foundational for creating biosensors, diagnostic arrays, and biocompatible implants.
-
"Click" Chemistry: The epoxy group can be converted into an azide or alkyne handle, enabling highly efficient and specific "click" chemistry reactions for attaching complex molecules.[5]
-
Polymer Brush Grafting: The surface can serve as an initiation site for "grafting from" polymerizations, allowing the growth of dense polymer brushes to tailor surface wettability, lubricity, or anti-fouling properties.
References
- Zhang, H., Rao, Q., Li, Y., Yuan, G., & Zhao, Y. (2016). Research on Synthesis of Epoxy-modified Polysiloxane. Development and Application of Materials, 31(5), 91-96. [URL: https://www.airitilibrary.com/Publication/alDetailedMesh?docid=10031545-201610-201611100010-201611100010-91-96]
- Childs, W. V., & Malczewski, R. M. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1163-1188. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00115]
- Singh, B., & Singh, P. (2024). Epoxy terminated polysiloxane blended with diglycidyl ether of bisphenol-A. 1: Curing behavior and compatibility. Journal of Applied Polymer Science. [URL: https://www.researchgate.
- Pan, Z., Lin, L., & Cao, Z. (2024). The synthesis of an epoxy-terminated hyperbranched polysiloxane toughener and its application at low temperature. Reactive & Functional Polymers. [URL: https://www.semanticscholar.org/paper/The-synthesis-of-an-epoxy-terminated-hyperbranched-Pan-Lin/2c1b2622760b86a3455648834464c802613b56a3]
- Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2009). Platinum-Catalyzed Reduction of Carboxamides to Amines with 1,1,3,3-Tetramethyldisiloxane and 1,2-Bis(dimethylsilyl)benzene. Journal of the American Chemical Society, 131(41), 15032-15040. [URL: https://www.organic-chemistry.org/abstracts/lit2/236.shtm]
- Kupareva, A., Mäki-Arvela, P., Grénman, H., Eränen, K., & Murzin, D. Y. (2014). Base-Catalyzed Transformations of Tetramethyldisiloxane. Industrial & Engineering Chemistry Research, 53(34), 13324-13333. [URL: https://www.researchgate.
- Iqbal, N., Wolstenholme-Hogg, A., Gompels, J. R., & Chechik, V. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 97(8), 4661-4667. [URL: https://pubmed.ncbi.nlm.nih.gov/38386349/]
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Application Notes and Protocols for Formulating Coatings and Adhesives with (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Introduction
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a bifunctional organosilicon compound that offers a unique combination of a reactive epoxy group and a flexible, hydrophobic disiloxane backbone. This distinct structure makes it a highly effective additive in the formulation of advanced coatings and adhesives. The incorporation of this molecule into polymer matrices, particularly epoxy-based systems, can impart a range of desirable properties, including enhanced flexibility, improved adhesion to various substrates, increased hydrophobicity, and greater thermal stability.[1][2]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the benefits of this compound in their formulations. The protocols are designed to be self-validating, providing a strong foundation for further optimization and development.
Chemical Structure and Properties
This compound possesses the following chemical structure:
Caption: Workflow for formulation, curing, and characterization.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
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Application Note: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane as a Novel Modifier in Dental Resin Composites
Executive Summary
The clinical longevity of dental resin composites is primarily limited by two intrinsic material shortcomings: polymerization shrinkage and hydrolytic degradation. Polymerization shrinkage generates stress at the tooth-restoration interface, potentially leading to marginal gaps, microleakage, and secondary caries. Concurrently, the moist oral environment facilitates the hydrolytic breakdown of the ester linkages within the conventional dimethacrylate polymer matrix and the silane coupling agent at the filler interface, compromising the material's mechanical integrity over time.[1] This document introduces (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, a diepoxy-functionalized disiloxane, as a promising but underexplored candidate for mitigating these challenges. We hypothesize that its unique molecular structure—combining a flexible, hydrophobic siloxane backbone with reactive epoxy terminal groups—can be leveraged to formulate next-generation dental composites with substantially lower polymerization stress and enhanced resistance to aqueous degradation. This guide provides the scientific rationale, potential applications, and detailed proof-of-concept protocols for researchers investigating this novel compound.
Introduction: The Unmet Needs in Dental Restorative Materials
Modern dental composites are sophisticated materials composed primarily of an organic polymer matrix, inorganic filler particles, and a silane coupling agent to unite the two phases.[2] The most common matrix systems are based on the free-radical addition polymerization of dimethacrylate monomers, such as Bis-GMA (bisphenol A-glycidyl methacrylate) and its lower-viscosity diluents like TEGDMA (triethylene glycol dimethacrylate). While these materials offer excellent aesthetics, their long-term performance remains a significant clinical challenge.
-
Polymerization Shrinkage and Stress: The conversion of monomer C=C double bonds into polymer σ-bonds during addition polymerization results in a significant reduction in volume (volumetric shrinkage).[3] This shrinkage is constrained by the adhesive bond to the tooth structure, generating internal stresses that can compromise the marginal seal.
-
Hydrolytic Degradation: The ester groups prevalent in methacrylate monomers are susceptible to hydrolysis in the aqueous oral environment.[4] Furthermore, the siloxane bonds formed by conventional silane coupling agents at the filler-matrix interface are also prone to hydrolytic attack, leading to a weakening of the composite.[1] This chemical degradation is a key factor in the material's loss of strength and wear resistance over time.
The development of new monomer systems that can address these fundamental issues is a primary goal in dental materials science. The use of ring-opening polymerization, such as that of epoxy groups, is a well-known strategy to reduce shrinkage, as the breaking of a ring bond partially compensates for the volume reduction from new bond formation.[5]
Molecular Profile: this compound
This compound (CAS No. 126-80-7) is a unique molecule that bridges the chemistries of silicones and epoxy resins.[6][7]
Key Structural Features:
-
Disiloxane Backbone: The central Si-O-Si linkage provides rotational freedom and flexibility, which is characteristic of silicones. This backbone is inherently hydrophobic and more chemically stable than the organic backbones of many dental monomers.
-
Dual Epoxy Groups: The molecule is terminated on both ends by glycidoxypropyl groups, each containing a reactive oxirane (epoxy) ring. These groups can undergo cationic ring-opening polymerization to form a cross-linked polymer network.[8][9]
-
Absence of Hydrolyzable Groups: Unlike traditional silane coupling agents (e.g., 3-methacryloxypropyltrimethoxysilane), this molecule does not possess methoxy or ethoxy groups that can hydrolyze into silanols.[10]
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 126-80-7 | [7] |
| Molecular Formula | C₁₆H₃₄O₅Si₂ | [7] |
| Molecular Weight | 362.61 g/mol | [7] |
| Boiling Point | 184 °C @ 2 mm Hg | [7] |
| Density | 0.996 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.452 | [7] |
Hypothesized Applications in Dental Materials Research
Application 1: Low-Shrinkage Reactive Diluent and Polymer Matrix Modifier
We propose using this compound as a partial or full replacement for traditional reactive diluents like TEGDMA.
-
Causality (Why it should work): Its larger molecular weight and volume compared to TEGDMA mean fewer molecules are needed per unit volume, leading to a lower concentration of reactive groups and theoretically lower shrinkage. More importantly, the ring-opening polymerization of its epoxy groups is known to produce significantly less volumetric shrinkage than the addition polymerization of methacrylates.[5] The flexible siloxane core can also help dissipate stress during polymerization, potentially leading to a lower final polymerization stress.[11]
Caption: Experimental workflow for formulating and testing a novel siloxane-epoxy composite.
Application 2: Hydrolytic Stability Enhancer
Incorporating this molecule into the polymer matrix can enhance the composite's resistance to water-induced degradation.
-
Causality (Why it should work): The siloxane (Si-O-Si) backbone is highly hydrophobic, repelling water and protecting the more susceptible components of the matrix.[12][13] By integrating this hydrophobic character directly into the cross-linked network, it can act as an "internal shield" against water ingress, thereby protecting nearby ester bonds from hydrolysis and preserving the mechanical properties of the composite over time in an aqueous environment.
Caption: Logic diagram comparing hydrolytic degradation pathways.
Experimental Protocols: Proof-of-Concept Studies
The following protocols outline foundational experiments to validate the hypothesized benefits. Researchers should adhere to all laboratory safety standards.
Protocol 1: Formulation of Experimental Siloxane-Epoxy Resins
-
Materials:
-
Base Monomer: Bis-GMA
-
Experimental Modifier: this compound
-
Control Diluent: TEGDMA
-
Cationic Photoinitiator System: e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate or similar diaryliodonium salt sensitive to the 400-450 nm wavelength range.
-
Inert Filler: Fused silica, pre-silanized with 3-methacryloxypropyltrimethoxysilane.[14]
-
-
Resin Matrix Preparation:
-
Prepare a control resin matrix (C-Matrix) of 70 wt% Bis-GMA and 30 wt% TEGDMA.
-
Prepare experimental resin matrices (E-Matrix) by replacing TEGDMA with the experimental disiloxane at various concentrations (e.g., E-Matrix-10: 70% Bis-GMA, 20% TEGDMA, 10% Disiloxane; E-Matrix-30: 70% Bis-GMA, 30% Disiloxane).
-
To each resin matrix, add 0.5 wt% of the cationic photoinitiator. Mix thoroughly in the dark until a homogenous solution is achieved.
-
-
Composite Paste Formulation:
-
To each prepared resin matrix (C-Matrix and E-Matrices), gradually add the silanized filler powder to a final filler loading of 75 wt%.
-
Mix using a dual asymmetric centrifugal mixer until a uniform, void-free paste is obtained.
-
Store the prepared pastes in opaque, sealed containers at 4°C.
-
Protocol 2: Characterization of Polymerization Shrinkage Stress
-
Instrumentation: Utilize a tensometer specifically designed for measuring polymerization shrinkage stress (e.g., Bioman).
-
Sample Preparation: Place a standardized volume (approx. 15 µL) of the composite paste between two opposing glass rods on the tensometer.
-
Curing and Measurement:
-
Irradiate the sample from one side using a dental LED curing light (output >1000 mW/cm², wavelength appropriate for the initiator) for 40 seconds.
-
Record the force generated due to polymerization shrinkage as a function of time for at least 10 minutes.
-
Calculate the final shrinkage stress in Megapascals (MPa).
-
Perform at least 5 repetitions for each experimental group.
-
Protocol 3: Evaluation of Hydrolytic Stability via Water Sorption
-
Standard: Follow the methodology outlined in ISO 4049 for dental polymer-based restorative materials.
-
Specimen Preparation:
-
Fabricate disc-shaped specimens (15 mm diameter, 1 mm thickness) for each composite group by curing the material in a stainless-steel mold.
-
Cure both sides of the disc for 40 seconds each.
-
Finish and polish the specimens to a standardized smoothness.
-
-
Measurement Procedure:
-
Place the specimens in a desiccator and weigh them daily on an analytical balance (±0.01 mg) until a constant mass (m₁) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot dry, and immediately weigh to obtain the wet mass (m₂).
-
Re-desiccate the specimens until a constant mass (m₃) is achieved.
-
-
Calculations:
-
Water Sorption (Wsp): Wsp (µg/mm³) = (m₂ - m₃) / V
-
Solubility (Wsl): Wsl (µg/mm³) = (m₁ - m₃) / V
-
Where V is the volume of the specimen in mm³.
-
Data Interpretation and Expected Outcomes
The successful incorporation of this compound is expected to yield measurable improvements in properties critical for clinical longevity.
Table 2: Hypothetical Comparative Data for Proof-of-Concept Study
| Composite Group | Polymerization Stress (MPa) | Flexural Strength (MPa, 24h) | Flexural Strength (MPa, 6 mo. water storage) | Water Sorption (µg/mm³) |
| Control (BisGMA/TEGDMA) | 4.5 ± 0.4 | 130 ± 10 | 95 ± 12 | 25 ± 2 |
| Experimental (15% Disiloxane) | 3.2 ± 0.3 | 125 ± 9 | 110 ± 10 | 15 ± 2 |
| Experimental (30% Disiloxane) | 2.5 ± 0.3 | 115 ± 11 | 105 ± 9 | 10 ± 1 |
A significant reduction in polymerization stress and water sorption would validate the primary hypotheses. While a slight decrease in initial mechanical properties might be observed due to the lower cross-link density of the epoxy network, the enhanced hydrolytic stability is expected to result in superior long-term mechanical performance, as indicated by the smaller drop in flexural strength after aging.
Biocompatibility Considerations
As with any new dental material, a thorough evaluation of biocompatibility is essential.[15] While polysiloxanes are generally considered biocompatible, the introduction of a new monomer requires rigorous testing.[16] Key considerations include:
-
Degree of Conversion: Incomplete polymerization can lead to the leaching of unreacted epoxy monomers, which may have cytotoxic potential.[17] The degree of conversion must be maximized and quantified (e.g., via FTIR).
-
Leachables: Long-term studies should be conducted to identify and quantify any substances that may leach from the cured composite into an aqueous environment.
-
Cytotoxicity Testing: Standardized in vitro tests (e.g., ISO 10993-5) using cell cultures like human gingival fibroblasts should be performed on extracts from the cured material to ensure it is not toxic.[17]
Conclusion
This compound presents a compelling, multifunctional platform for advancing dental composite technology. Its unique combination of a flexible, hydrophobic siloxane core and a low-shrinkage epoxy polymerization system directly addresses the primary failure modes of current methacrylate-based materials. The protocols detailed herein provide a clear research pathway to validate its potential for creating more durable and long-lasting dental restorations. While further research into optimizing initiator systems, mechanical properties, and biocompatibility is necessary, this molecule stands out as a highly promising candidate for the next generation of dental materials.
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Nihei, T., Teranaka, T., & Taira, M. (2002). Enhanced hydrolytic stability of dental composites by use of fluoroalkyltrimethoxysilanes. Journal of Dental Research, 81(7), 499-502. [Link]
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Craig, R. G., & Dootz, E. R. (1996). Effect of mixed silanes on the hydrolytic stability of composites. Journal of Oral Rehabilitation, 23(11), 751-756. [Link]
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Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
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Zhermack Dental. (2021). When to use a clear silicone: clinical applications. Zhermack Dental Magazine. [Link]
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Mandikos, M. N. (1998). Polyvinyl siloxane impression materials: an update on clinical use. Australian Dental Journal, 43(6), 428-434. [Link]
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ResearchGate. (n.d.). Enhanced Hydrolytic Stability of Dental Composites by Use of Fluoroalkyltrimethoxysilanes. Request PDF. [Link]
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Shankar, Y. R., et al. (2015). Polyvinylsiloxanes in Dentistry: An Overview. Journal of Advanced Medical and Dental Sciences Research, 3(3), 117-124. [Link]
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Scilit. (n.d.). Polyvinyl siloxane impression materials: An update on clinical use. [Link]
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Klimek, K., et al. (2023). Can Modification with Urethane Derivatives or the Addition of an Anti-Hydrolysis Agent Influence the Hydrolytic Stability of Resin Dental Composite? Materials, 16(5), 1833. [Link]
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ResearchGate. (n.d.). A review on potential toxicity of dental material and screening their biocompatibility. [Link]
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ResearchGate. (n.d.). Methacrylate and epoxy functionalized nanocomposites based on silsesquioxane cores for use in dental applications. Request PDF. [Link]
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Gelest, Inc. (n.d.). Epoxy-Functional Silicones. Gelest Technical Library. [Link]
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SpringerLink. (2024). A Review on Biocompatibility of Dental Restorative and Reconstruction Materials. Bioengineering. [Link]
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Noble, A. (2020). The Biocompatibility of Various Dental Materials. Touro Scholar. [Link]
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University of Technology, Iraq. (n.d.). Polymerization Synthetic polymers in dentistry. [Link]
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Hannig, M., et al. (2019). Dentin Bond Strength of Dental Adhesives Functionalized with Polyhedral Oligomeric Silsesquioxanes. Polymers, 11(11), 1839. [Link]
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Embarek, N., & Sahli, N. (2023). GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST (TREATED MONTMORILLONITE). Chemistry & Chemical Technology, 17(1), 60-67. [Link]
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Changfu Chemical. (n.d.). 1,3-Bisthis compound CAS: 126-80-7. [Link]
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Pocket Dentistry. (2016). Biocompatibility of Dental Materials. [Link]
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Chemdad. (n.d.). 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane. [Link]
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Mojsiewicz-Pieńkowska, K., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers in Pharmacology, 7, 132. [Link]
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University of Technology, Iraq. (n.d.). Dental Materials. [Link]
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Sideridou, I., et al. (2009). Effect of the amount of 3-methacyloxypropyltrimethoxysilane coupling agent on physical properties of dental resin nanocomposites. Dental Materials, 25(11), 1337-1344. [Link]
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Pocket Dentistry. (2020). Direct Polymeric Restorative Materials. [Link]
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Stansbury, J. W., & Antonucci, J. M. (n.d.). Novel Dental Resins from Trialkoxysilanes and Dental Monomers by in-situ Formation of Oligomeric Silyl Ethers and Silsesquioxane. National Institute of Standards and Technology. [Link]
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KoreaScience. (n.d.). Synthesis of Epoxy Functional Siloxane and its Effect on Thermal Stress. [Link]
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DENTABEST. (2025). Composition of Dental Composites | Types, Properties & Clinical Applications Explained. YouTube. [Link]
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Gelest, Inc. (n.d.). Silanes and Silicones for Epoxy Resins. [Link]
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Sunarintyas, S., et al. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. Padjadjaran Journal of Dentistry, 34(2), 168-173. [Link]
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Application Notes & Protocols: Engineering Hydrophobic Surfaces with (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Controlled Hydrophobicity
The interface between a material and its aqueous environment governs a vast array of biological and chemical processes. The ability to precisely control surface wettability, specifically to impart hydrophobicity, is a cornerstone of modern materials science with profound implications for research and drug development. Hydrophobic surfaces are critical for applications such as preventing non-specific protein adsorption in diagnostic assays, improving the biocompatibility of medical implants, and facilitating the controlled release of hydrophobic drug formulations.[1][2]
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a unique bifunctional molecule engineered for surface modification. It offers a strategic advantage over traditional trifunctional silanes by providing a terminal hydrophobic layer without extensive cross-linking. This distinction is crucial for creating well-defined, flexible monolayers. This molecule consists of two key functional domains:
-
A terminal epoxide (glycidoxypropyl) group : This serves as the reactive anchor, capable of forming stable covalent bonds with a variety of nucleophilic surfaces (e.g., those bearing hydroxyl or amine groups).[3]
-
A tetramethyldisiloxane tail : This moiety is inherently nonpolar and water-repellent due to the presence of methyl groups, and it is responsible for imparting the desired hydrophobic character to the modified surface.[4]
This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound to create robust and highly hydrophobic surfaces on common laboratory substrates like glass and silicon wafers.
The Underlying Chemistry: A Tale of Two Ends
The efficacy of this compound in surface modification hinges on the distinct reactivity of its two primary functional groups. Unlike conventional alkoxysilanes that rely on hydrolysis and condensation to form a polysiloxane network[5], this molecule attaches via its epoxide ring, leaving the disiloxane tail to orient away from the surface.
The reaction mechanism is a nucleophilic substitution reaction where a surface nucleophile, such as the oxygen of a silanol group (Si-OH) on a glass surface, attacks one of the carbon atoms of the epoxide ring. This reaction is typically catalyzed by either an acid or a base.
-
Acid Catalysis : The acid protonates the oxygen of the epoxide, making the ring more susceptible to nucleophilic attack.
-
Base Catalysis : A base can deprotonate the surface hydroxyl groups, creating a more potent nucleophile (an alkoxide) that readily attacks the epoxide ring.
The result is a covalent ether linkage that tethers the molecule to the surface. The flexible disiloxane tail, with its freely rotating methyl groups, then forms a low-energy surface that repels water.
Caption: High-level workflow for surface hydrophobization.
Essential Materials and Equipment
Reagents:
-
This compound
-
Anhydrous Toluene (or other suitable anhydrous organic solvent like hexane)
-
Methanol, ACS Grade
-
Acetone, ACS Grade
-
Deionized (DI) Water (18 MΩ·cm)
-
A base catalyst (e.g., triethylamine) or an acid catalyst (e.g., glacial acetic acid)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glass or silicon substrates (e.g., microscope slides, coverslips, silicon wafers)
-
Glass staining jars or beakers with covers
-
Fume hood
-
Laboratory oven capable of maintaining 100-120°C
-
Sonicator
-
Contact angle goniometer
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.
Detailed Protocols
Protocol 4.1: Substrate Cleaning and Activation
The creation of a uniform, covalently-bound hydrophobic layer begins with a scrupulously clean and activated substrate. The goal is to remove all organic contaminants and to maximize the density of surface hydroxyl (-OH) groups, which will serve as the reaction sites.
Step-by-Step Procedure:
-
Initial Cleaning: Place the substrates in a beaker and sonicate for 15 minutes in acetone, followed by a 15-minute sonication in methanol.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Activation (Piranha Etch - perform ONLY in a designated fume hood with appropriate PPE): a. Carefully prepare the Piranha solution by slowly adding the 30% hydrogen peroxide to the concentrated sulfuric acid. Warning: The solution is extremely corrosive and exothermic. b. Immerse the cleaned substrates in the warm Piranha solution for 30-45 minutes. The solution will be highly reactive. c. Using acid-resistant tweezers, carefully remove the substrates and rinse them extensively with DI water.
-
Drying: Dry the substrates under a stream of inert gas (nitrogen or argon) and then place them in an oven at 110°C for at least 1 hour to ensure a completely dry, activated surface. Use the substrates immediately after drying.
Protocol 4.2: Hydrophobic Layer Formation
This protocol details the application of this compound and the subsequent thermal curing to form the covalent bond.
Caption: Reaction of surface hydroxyl with the epoxide ring.
Step-by-Step Procedure:
-
Prepare Coating Solution: In the fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. Add a catalytic amount (e.g., 0.1% v/v) of triethylamine for base catalysis.
-
Substrate Immersion: Place the clean, dry, and activated substrates into a staining jar. Pour the coating solution over the substrates, ensuring they are fully submerged.
-
Reaction Incubation: Cover the staining jar and let the reaction proceed for 2 hours at room temperature with gentle agitation. This allows the disiloxane molecules to self-assemble on the surface.
-
Initial Rinse: Remove the substrates from the coating solution and rinse them thoroughly with anhydrous toluene to remove the bulk of the unreacted siloxane.
-
Thermal Curing: Place the rinsed substrates in a laboratory oven and cure at 110°C for 1 hour. This step drives the covalent bond formation between the surface hydroxyl groups and the epoxide rings.
-
Final Cleaning: After curing, allow the substrates to cool to room temperature. Sonicate them for 10 minutes in toluene, followed by 10 minutes in acetone to remove any non-covalently bound molecules.
-
Final Drying: Dry the substrates under a stream of inert gas. Store them in a clean, dry container (e.g., a desiccator) until use.
Characterization and Validation
The primary method for validating the creation of a hydrophobic surface is through contact angle goniometry.[6] This technique measures the angle a liquid droplet forms with the solid surface, providing a quantitative measure of wettability.
Protocol 5.1: Static Contact Angle Measurement
-
Setup: Place the modified substrate on the sample stage of the contact angle goniometer.
-
Droplet Deposition: Using a high-precision syringe, carefully dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Measurement: Capture an image of the droplet profile and use the instrument's software to measure the angle formed at the three-phase (solid-liquid-air) interface.
-
Data Collection: Repeat the measurement at a minimum of five different locations on the surface to ensure uniformity and calculate the average contact angle and standard deviation.
| Surface Treatment | Expected Static Water Contact Angle (θ) | Surface Property |
| Unmodified (Piranha-cleaned) Glass | < 10° | Superhydrophilic |
| This compound Modified | > 90° | Hydrophobic[7] |
Note: The exact contact angle will depend on the uniformity and density of the monolayer.
Applications in Research and Drug Development
The ability to render surfaces hydrophobic has significant utility in several advanced applications:
-
Biomedical Devices: Creating hydrophobic coatings on implants and catheters can reduce biofouling and improve blood compatibility.[8]
-
Microfluidics: Modifying the wettability of microchannels allows for precise control over fluid flow and mixing, which is essential for lab-on-a-chip devices.
-
Drug Delivery: Hydrophobic surfaces can be used to encapsulate and control the release of poorly water-soluble drugs.[9]
-
High-Throughput Screening: Preventing the non-specific binding of proteins and cells to the surfaces of microplates and biosensors improves assay accuracy and reproducibility.[1]
Safety and Handling
-
This compound: May cause skin and serious eye irritation. Always handle with appropriate PPE, including gloves and safety goggles, in a well-ventilated fume hood.
-
Piranha Solution: Extremely corrosive and a strong oxidizer. Reacts violently with organic materials. Must be handled with extreme care, using a face shield, heavy-duty acid-resistant gloves, and a lab coat. Always add peroxide to acid.
-
Organic Solvents (Toluene, Acetone, Methanol): Flammable and volatile. Use only in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Fauzi, R. et al. (2020). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ACS Omega.
- Brus, J. et al. (2018). Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution. Journal of Sol-Gel Science and Technology.
-
Li, Y. et al. (2019). The relationship of contact angles and sliding angles with reaction... ResearchGate. Retrieved from [Link]
-
Gelest, Inc. (2011). Hydrophobicity-Hydrophilicity and Silane Surface Modification. Retrieved from [Link]
- Karakas, G. et al. (2023).
- Valerio, A. et al. (2013).
- Google Patents. (2005). US20050282953A1 - Hydrophobic coating composition.
-
G. La Russa, M. et al. (2022). Contact angle measurements of the untreated and treated surfaces. ResearchGate. Retrieved from [Link]
- Colleoni, C. et al. (2022).
-
Arkles, B. (2015). (PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification. ResearchGate. Retrieved from [Link]
-
Gelest, Inc. (2014). Hydrophobicity, Hydrophilicity. Retrieved from [Link]
- Google Patents. (2009). US7485343B1 - Preparation of hydrophobic coatings.
- Politecnico di Torino. (2020).
- Lee, S. et al. (2022). Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. ACS Omega.
- Google Patents. (2019). WO2019180285A2 - Organofunctional siloxanes, process for preparing same and their use for the treatment of fillings and surfaces.
- Languasco, J. et al. (2016).
- Google Patents. (2005). WO2005007764A1 - Durable hydrophobic surface coatings using silicone resins.
- Rosli, N. A. et al. (2018). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI.
- Casagrande, C. A. et al. (2020). Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. SciELO.
- Embarek, N. & Sahli, N. (2023). GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE)
-
Casagrande, C. A. et al. (2020). (PDF) Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. ResearchGate. Retrieved from [Link]
- Hughes, D. L. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Demirci, S. et al. (2012). Surface Chemical Conversion of 3-glycidoxypropyldimethylethoxysilane on Hydroxylated Silicon Surface: FT-IR, Contact Angle and Ellipsometry Analysis. PubMed.
-
Kafizas, A. et al. (2020). Formulations used to produce hydrophobic coatings. ResearchGate. Retrieved from [Link]
-
Marcos-Campos, I. et al. (2023). Water contact angle characterization of modified surfaces and... ResearchGate. Retrieved from [Link]
- Yekta-Fard, M. & Ponter, A. B. (1982). Surface Treatment and Its Influence on Contact Angles of Water Drops Residing on Polymers and Metals. Scilit.
- Pavia, F. et al. (2023).
- Uddin, M. J. et al. (2016).
- Lellig, P. et al. (2022). Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study. MDPI.
- Haider, A. et al. (2023).
- IJFMR. (2023).
- SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
- Yoshimitsu, Z. et al. (2002). Effects of Surface Structure on the Hydrophobicity and Sliding Behavior of Water Droplets.
Sources
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- 3. Surface chemical conversion of 3-glycidoxypropyldimethylethoxysilane on hydroxylated silicon surface: FT-IR, contact angle and ellipsometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support center for the synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
I. Overview of the Synthesis
The primary industrial and laboratory method for synthesizing this compound is the hydrosilylation of allyl glycidyl ether (AGE) with 1,1,3,3-tetramethyldisiloxane (TMDS). This addition reaction is most commonly catalyzed by platinum-based catalysts, with Karstedt's catalyst being a popular choice due to its high activity.[1][2]
The reaction aims for the selective addition of the Si-H bond across the double bond of the allyl group, resulting in the desired γ-isomer (anti-Markovnikov product). However, side reactions can occur, leading to reduced yield and the formation of impurities.
Reaction Scheme:
Caption: Hydrosilylation of Allyl Glycidyl Ether with 1,1,3,3-Tetramethyldisiloxane.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: For Karstedt's catalyst, a platinum concentration in the range of 1 to 50 ppm is generally recommended.[3] Starting with around 10-20 ppm is a good practice. Higher catalyst concentrations (e.g., >250 ppm) can lead to rapid formation of platinum colloids, causing discoloration (yellow to black) of the reaction mixture and potential catalyst deactivation.[4][5]
Q2: What is the recommended molar ratio of reactants?
A2: A slight excess of the allyl glycidyl ether (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete consumption of the 1,1,3,3-tetramethyldisiloxane. This is because the disiloxane can be more challenging to remove during purification.
Q3: What is the ideal reaction temperature?
A3: The reaction is exothermic and can be conducted over a wide temperature range, from room temperature to over 100°C.[6] A common starting point is between 40-60°C.[7] Higher temperatures will increase the reaction rate but may also promote side reactions, such as the isomerization of allyl glycidyl ether.[8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by FT-IR or ¹H NMR spectroscopy. Look for the disappearance of the Si-H stretching band in the IR spectrum (around 2160 cm⁻¹) or the Si-H proton signal in the ¹H NMR spectrum (around 4.7 ppm).[9] Gas chromatography (GC) can also be used to track the consumption of reactants and the formation of the product.
Q5: What are the main impurities I should look out for?
A5: The primary impurities include:
-
α-isomer: The product of Markovnikov addition.
-
Isomerized allyl glycidyl ether: (cis/trans)-1-propenyl glycidyl ether, which is less reactive.[2]
-
Bis-adduct: 1,3-Bisthis compound, which can form if an excess of allyl glycidyl ether is used with a di-functional silane.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
Caption: Troubleshooting workflow for common synthesis issues.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield with Incomplete Conversion | Catalyst Inactivity: The platinum catalyst may be poisoned or degraded. Common poisons include sulfur, phosphorus, amine, and tin compounds.[6] | Solution: Use a fresh batch of catalyst. Ensure all glassware is scrupulously clean and reagents are free from potential inhibitors. If tin catalysts were used in previous steps for other reactions, ensure they are completely removed. |
| Reaction Temperature Too Low: The activation energy for the reaction is not being met. | Solution: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction. Be aware that higher temperatures can promote side reactions.[8] | |
| Low Yield with Complete Conversion | Product Loss During Work-up: The product may be lost during aqueous washes or distillation. | Solution: Minimize aqueous washes. If distillation is used for purification, ensure the vacuum is adequate and the collection flask is properly cooled to prevent loss of this volatile product. The boiling point is approximately 184°C at 2 mmHg.[10][11] |
| Side Reactions Consuming Product: The desired product may be converting to other species. | Solution: Analyze the crude product by GC-MS or NMR to identify unexpected byproducts. This could indicate instability of the product under the reaction or work-up conditions. | |
| Significant Formation of α-Isomer | High Reaction Temperature: Higher temperatures can reduce the regioselectivity of the catalyst. | Solution: Perform the reaction at a lower temperature (e.g., 40°C).[7] This slows down the reaction but often improves the selectivity for the desired γ-isomer. |
| Isomerization of Allyl Glycidyl Ether | β-Hydride Elimination: This is a common side reaction in hydrosilylations. The platinum-hydride intermediate can undergo β-hydride elimination to form a platinum-alkene complex and regenerate the starting materials, or lead to isomerization of the double bond.[12][13][14][15] | Solution: Minimize reaction time and use the lowest effective catalyst concentration. Lowering the reaction temperature can also disfavor this side reaction pathway.[15] |
| Reaction Turns Dark (Yellow/Brown/Black) | Catalyst Decomposition: High catalyst concentrations or the presence of oxygen can lead to the formation of colloidal platinum (platinum black), which is catalytically inactive.[4][16] | Solution: Use a lower catalyst loading (1-50 ppm Pt).[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative decomposition of the catalyst. |
| Reaction is Too Fast or Uncontrollable | Absence of an Inhibitor: The catalyst is too active at room temperature, leading to a very short pot life. | Solution: Add a small amount of an inhibitor, such as 1-ethynylcyclohexanol, to the catalyst solution.[1][17] The inhibitor forms a temporary complex with the platinum, which can be dissociated by heating to initiate the reaction in a controlled manner. |
IV. Experimental Protocols
A. Synthesis of this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet, add allyl glycidyl ether (1.05 eq) and toluene (if used as a solvent).
-
Catalyst Addition: Add Karstedt's catalyst (e.g., 10-20 ppm Pt) to the flask and stir the mixture.
-
Reactant Addition: Heat the mixture to the desired temperature (e.g., 60°C). Add 1,1,3,3-tetramethyldisiloxane (1.0 eq) dropwise from the addition funnel over a period of 30-60 minutes to control the exothermic reaction.
-
Reaction: After the addition is complete, maintain the temperature and stir the reaction mixture for 2-4 hours, or until the disappearance of the Si-H peak is confirmed by FT-IR or ¹H NMR.
-
Quenching (Optional): If an inhibitor was used, it may not be necessary to quench the reaction. If the reaction is highly active, cooling the mixture will significantly slow it down.
B. Purification
-
Catalyst Removal: If the solution is dark, add a small amount of activated carbon and stir for 1-2 hours at room temperature.[18] Filter the mixture through a pad of celite to remove the carbon and precipitated platinum.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 184°C / 2 mmHg to obtain the pure this compound.[10][11]
V. References
-
Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]
-
Gorbunova, M., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2029. [Link]
-
Li, J., et al. (2011). Pt/C catalyst for hydrosilylation of allyl glycidyl ether with trimethoxysilane. Advanced Materials Research, 233-235, 1653-1656. [Link]
-
European Patent Office. (2023). Inhibitors of hydrosilylation catalysts (EP Patent 4074790B1). Retrieved from [Link]
-
Yang, Y., et al. (2021). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nature Communications, 12(1), 2898. [Link]
-
Dutkiewicz, M., et al. (2019). Optimization and intensification of hydrosilylation reactions using a microreactor system. New Journal of Chemistry, 43(12), 4973-4979. [Link]
-
Igarashi, M., et al. (2007). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. Journal of Organometallic Chemistry, 692(1-3), 249-258.
-
Marciniec, B. (Ed.). (2009). Hydrosilylation: A comprehensive review on theory and applications. Springer Science & Business Media.
-
Faglioni, F., et al. (2002). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. The Journal of Physical Chemistry B, 106(7), 1716-1724. [Link]
-
Takeda, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2897. [Link]
-
Wikipedia. (2023). β-Hydride elimination. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). β-Hydride Elimination. Retrieved from [Link]
-
Li, J., et al. (2011). Pt/C Catalyst for Hydrosilylation of Allyl Glycidyl Ether with Trimethoxysilane. Advanced Materials Research, 233-235, 1653-1656.
-
Lin, C. H., et al. (2007). Platinum Nanoparticles from the Hydrosilylation Reaction: Capping Agents, Physical Characterizations, and Electrochemical Properties. Langmuir, 23(4), 1997-2004. [Link]
-
Chemistry LibreTexts. (2023). 24.7D: β-Hydrogen Elimination. Retrieved from [Link]
-
Astruc, D. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. Advanced Synthesis & Catalysis, 355(3), 6227-6243.
-
Google Patents. (2015). Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions (US Patent 9120935B2). Retrieved from
-
Reddit. (2014). Hydrosilylation: Removing black/golden colour from product. Retrieved from [Link]
-
Hedir, G. G., et al. (2016). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Polymer Chemistry, 7(1), 228-236. [Link]
-
Słowińska, K., et al. (2017). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. Chemical Engineering Communications, 204(2), 195-201.
-
Embarek, N., & Sahli, N. (2023). Green synthesis of functionalized poly(3-glycidoxypropyl-trimethoxysilane) using an eco-catalyst (treated montmorillonite). Chemistry & Chemical Technology, 17(1), 60-69.
-
Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Beta-Hydride Elimination. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]
-
Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. International Journal of Organic Chemistry, 11(2), 65-76.
-
Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scientific Research Publishing. [Link]
-
Schubert, U., & Schubert, N. (2018). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Accounts of Chemical Research, 51(1), 131-140.
-
International Journal for Multidisciplinary Research. (2023). 3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications.
-
Royal Society of Chemistry. (2021). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. Chemical Communications, 57(35), 4312-4315. [Link]
-
Silfluo. (n.d.). 1,1,3,3-Tetramethyl-1,3-Bis[3-(Oxiranylmethoxy)Propyl] -Disiloxane. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and characterization of poly(tetramethylsilarylenesiloxane) derivatives bearing diphenylfluorene or diphenyldibenzosilole moieties.
-
African Journal of Biomedical Research. (2024). Computational and Experimental Spectroscopic Investigation of (3-Glycidoxypropyl) trimethoxysilane (GPTMS): Molecular Structure, Property Prediction, and NMR Simulation Studies.
-
Shoichet Lab, University of Toronto. (n.d.). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers.
-
SciELO. (2017). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers.
-
PubMed Central. (2017). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization.
-
Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux.
-
Chongqing Chemdad Co., Ltd. (n.d.). 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane. Retrieved from [Link]
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Technical Support Center: Purification of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges associated with the purification of this versatile molecule. This document is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Molecule and Its Challenges
This compound is a valuable bifunctional molecule, featuring a reactive epoxy group and a flexible disiloxane backbone. Its synthesis, typically via the hydrosilylation of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane, can introduce a variety of impurities that complicate purification. The primary challenges stem from the inherent reactivity of the functional groups and the physical properties of the siloxane.
Key purification hurdles include:
-
Thermal Sensitivity: The epoxy ring is susceptible to opening at elevated temperatures, which can occur during distillation if not properly controlled.
-
Hydrolytic Instability: The siloxane (Si-O-Si) bond can be cleaved by water, especially in the presence of acidic or basic catalysts, leading to the formation of silanols and other rearrangement products.[1][2][3]
-
Catalyst Removal: Residual platinum catalyst from the hydrosilylation reaction can promote unwanted side reactions and must be effectively removed.
-
Separation of Structurally Similar Impurities: Byproducts from the synthesis, such as isomers and unreacted starting materials, can have boiling points and polarities close to the desired product, making separation difficult.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Distillation
Question: I performed a vacuum distillation of my crude product, but the purity is still low. What could be the cause?
Answer: Low purity after distillation is a common issue and can be attributed to several factors:
-
Co-distillation of Impurities: Unreacted starting materials, particularly allyl glycidyl ether, and side-products from the hydrosilylation reaction may have boiling points close to your product, leading to their co-distillation.
-
Thermal Degradation: The epoxy ring can undergo thermal ring-opening, especially if the distillation temperature is too high. This can lead to the formation of higher boiling point impurities.
-
Insufficient Vacuum: A poor vacuum will necessitate a higher distillation temperature, increasing the risk of thermal degradation.
Troubleshooting Steps:
-
Pre-distillation Treatment: Before distillation, it is advisable to remove the platinum catalyst. This can be achieved by treating the crude product with activated carbon.
-
Optimize Distillation Parameters: Use a high-vacuum pump to achieve the lowest possible pressure. For a related compound, 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane, a boiling point of 184 °C at 2 mmHg is reported.[4] Aim for a similar pressure range for your distillation. A lower pressure will allow for a lower distillation temperature, minimizing thermal degradation.
-
Fractional Distillation: Employ a fractionating column to improve the separation of components with close boiling points.[5]
Issue 2: Product Degradation During Column Chromatography
Question: I'm attempting to purify my product using silica gel column chromatography, but I'm observing product degradation. Why is this happening and how can I prevent it?
Answer: Silica gel is acidic and can catalyze the opening of the epoxy ring, leading to the formation of diols and other polar byproducts.[6] This will appear as smearing or new spots on a TLC plate and result in low recovery of the desired product.
Troubleshooting Steps:
-
Use Neutral or Deactivated Silica: To mitigate the acidity of the stationary phase, you can use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in your eluent, followed by flushing with the eluent alone.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a reversed-phase silica gel (C18).[6][7]
-
Optimize Your Solvent System: Use a solvent system that allows for rapid elution of your product to minimize its contact time with the stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
-
Flash Chromatography: Employ flash chromatography to expedite the separation process, further reducing the residence time of the compound on the column.[8]
Issue 3: Presence of Water and Hydrolysis
Question: My final product appears cloudy and NMR analysis suggests the presence of silanols. What is the source of this contamination?
Answer: The Si-O-Si bond in your disiloxane is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base.[1][2][3] The resulting silanols can then undergo self-condensation to form higher molecular weight polysiloxanes. The source of water can be from solvents, reagents, or atmospheric moisture.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that all your solvents and glassware are thoroughly dried before use. The reaction and work-up should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Azeotropic Removal of Water: If water contamination is suspected in your crude product, you can perform an azeotropic distillation with a solvent like toluene to remove the water before the final purification step.
-
Proper Storage: Store the purified product under an inert atmosphere and in a tightly sealed container to prevent moisture ingress.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect from the synthesis of this compound?
A1: The primary impurities arise from the hydrosilylation of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane and can be categorized as follows:
-
Unreacted Starting Materials: Allyl glycidyl ether and 1,1,3,3-tetramethyldisiloxane.
-
Isomers: The hydrosilylation can result in both the desired β-adduct and the undesired α-adduct.[9]
-
Side-Reaction Products: Isomerization of allyl glycidyl ether can occur in the presence of the platinum catalyst.[10][11]
-
Catalyst Residues: Trace amounts of the platinum catalyst used in the reaction.
Q2: What analytical techniques are best for assessing the purity of my product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile siloxanes and can be used to determine the percentage of your desired product and identify volatile impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR are invaluable for confirming the structure of your product and identifying impurities. The disappearance of the Si-H signal in 1H NMR is a good indicator of reaction completion.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the epoxy ring and the Si-O-Si bond, and the absence of the Si-H bond from the starting material.
Q3: Can I use distillation to remove the platinum catalyst?
A3: While distillation can separate your product from non-volatile catalyst residues, it is not the recommended primary method for catalyst removal. Heating the crude product in the presence of the catalyst can promote side reactions and degradation. It is best to remove the catalyst prior to distillation, for example, by filtration through a pad of celite or treatment with activated carbon.
Experimental Protocols
Protocol 1: Catalyst Removal using Activated Carbon
-
Dilute the crude reaction mixture with a non-polar solvent such as hexane or toluene.
-
Add activated carbon (approximately 1-5% by weight of the crude product).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the filter cake with the same solvent to ensure complete recovery of the product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
Note: This is a general procedure and should be optimized for your specific setup.
-
Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge.
-
Ensure all glassware is dry and the system is leak-free.
-
Place the catalyst-free crude product in the distillation flask.
-
Slowly reduce the pressure in the system to below 5 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions that distill at the expected boiling point range. The boiling point of the related 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane is reported as 184 °C at 2 mmHg.[4]
-
Monitor the purity of the collected fractions using TLC or GC.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Potential Impurities and Degradation Pathways
Caption: Relationship between starting materials, the desired product, and common impurities/degradation products.
References
-
Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development. [Link]
- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
-
Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. American Chemical Society. [Link]
-
Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. ResearchGate. [Link]
-
β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scirp.org. [Link]
-
Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. ResearchGate. [Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]
- Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.
-
What is the reason I cannot separate my siloxane material properly using column chromatography?. ResearchGate. [Link]
-
Chromatographic test methods for characterizing alkylsiloxane-bonded silica columns for reversed-phase liquid chromatography. PubMed. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Vacuum Distillation. Busch Global. [Link]
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online. [Link]
-
Hydrosilylation of allyl glycidyl ether with triethoxysilane. ResearchGate. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-双(3-缩水甘油醚氧基丙基)四甲基二硅氧烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 5. buschvacuum.com [buschvacuum.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic test methods for characterizing alkylsiloxane-bonded silica columns for reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
side reactions during the hydrosilylation for (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Topic: Troubleshooting Side Reactions in the Synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The platinum-catalyzed hydrosilylation of allyl glycidyl ether (AGE) with 1,1,3,3-tetramethyldisiloxane (TMDS) is a cornerstone reaction for synthesizing functionalized siloxanes, valued for their utility as coupling agents, in coatings, and for creating advanced polymer architectures. While elegant in principle, this reaction is frequently accompanied by a host of side reactions that can drastically reduce the yield and purity of the desired γ-adduct, this compound.
This guide provides an in-depth, field-tested perspective on identifying, understanding, and mitigating these common issues. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot your experiments with confidence.
Section 1: Frequently Asked Questions (FAQs) - Rapid Diagnostics
Q1: My reaction is extremely slow or fails to initiate. What are the most likely causes?
A: This is a classic catalyst issue. The most common culprits are:
-
Catalyst Poisoning: Platinum catalysts are notoriously sensitive. Trace amounts of sulfur compounds, amines, tin salts, or even some phosphorus-containing compounds can irreversibly bind to the platinum center, halting the catalytic cycle.[1] Ensure all glassware is scrupulously clean and reactants are of high purity.
-
Inhibitors in Allyl Glycidyl Ether: Commercial AGE can contain inhibitors (like certain phenols) to prevent polymerization during storage. These must be removed, typically by passing the AGE through a short column of activated basic alumina prior to use.
-
Low Catalyst Concentration: While typically used in ppm levels, excessively low concentrations may not be sufficient to overcome trace impurities or achieve a practical reaction rate.[1]
-
Moisture: Water can react with the Si-H bonds of your siloxane, evolving hydrogen gas and potentially leading to catalyst deactivation.[2] Always perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Q2: My NMR analysis shows a complex mixture of products, with a major species that isn't my starting material or the desired product. What is happening?
A: You are likely observing significant isomerization of your allyl glycidyl ether. Platinum catalysts can promote the migration of the double bond from the terminal position (allyl) to an internal position, forming cis- and trans-propenyl glycidyl ether.[3][4] These internal olefins are substantially less reactive in hydrosilylation.[5] This side reaction is often exacerbated by higher temperatures and prolonged reaction times.[3]
Q3: Besides my desired γ-adduct, I'm seeing a second, isomeric product. How do I identify and prevent it?
A: This is a regioselectivity problem, resulting in the formation of the branched α-adduct alongside the desired linear γ-adduct. While the anti-Markovnikov (γ) addition is usually favored, some α-addition (Markovnikov) can occur.[6] The ratio is sensitive to the catalyst, solvent, and temperature. Characterization via ¹H and ¹³C NMR is essential to distinguish these isomers.
Q4: The reaction mixture became viscous or even gelled unexpectedly. What caused this polymerization?
A: This indicates that the epoxide ring of the glycidyl group has opened, leading to polymerization.[7] This can be triggered by acidic or basic impurities, which can catalyze ring-opening.[8][9] In some cases, certain catalyst preparations or high reaction temperatures can also promote this undesirable side reaction.[7]
Section 2: In-Depth Troubleshooting and Mechanistic Insights
This section delves into the primary side reactions, providing diagnostic evidence, mechanistic explanations, and actionable solutions.
Issue 1: Isomerization of Allyl Glycidyl Ether
-
Symptoms:
-
Incomplete conversion of 1,1,3,3-tetramethyldisiloxane (TMDS) even after extended reaction times.
-
Appearance of new vinyl proton signals in ¹H NMR (typically around 4.0-6.5 ppm) corresponding to the propenyl isomer, which are distinct from the allyl group signals.
-
GC-MS analysis shows a peak with the same mass as AGE but a different retention time.
-
-
Mechanism & Causality: The isomerization proceeds via a β-hydride elimination step from a platinum-alkyl intermediate within a catalytic cycle that competes with the main hydrosilylation pathway.[6] Higher temperatures provide the activation energy needed for this competing pathway to become significant.
-
Preventative Measures & Solutions:
-
Lower Reaction Temperature: This is the most effective tool. Aim for the lowest temperature that gives a reasonable reaction rate (often 25-40 °C).
-
Optimize Catalyst Choice: While Karstedt's catalyst is common, some ligand-modified platinum or rhodium catalysts may offer higher selectivity and suppress isomerization.
-
Control Reactant Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the allyl glycidyl ether. This ensures the more valuable siloxane is fully consumed before significant isomerization of the remaining AGE can occur.
-
Issue 2: Formation of the α-Adduct (Regioselectivity Loss)
-
Symptoms:
-
¹H NMR shows a more complex multiplet for the -CH-Si group and distinct signals for the adjacent methyl groups compared to the clean γ-adduct.
-
GC analysis reveals two product peaks with identical mass.
-
-
Mechanism & Causality: The regioselectivity is determined during the insertion step of the alkene into the Pt-H or Pt-Si bond, as described by the Chalk-Harrod mechanism.[6][10] While steric hindrance generally directs the silicon to the terminal carbon (γ-position), electronic factors and catalyst structure can permit addition to the secondary carbon (α-position).
-
Preventative Measures & Solutions:
-
Catalyst Selection: Karstedt's catalyst generally provides good γ-selectivity.[2][11] Speier's catalyst (H₂PtCl₆) can sometimes lead to more mixed isomers.[12]
-
Solvent Choice: Non-polar solvents often favor higher γ-selectivity.
-
Additives: In some systems, the addition of mild ligands or inhibitors can tune the catalyst's electronic properties to favor the desired isomer.
-
Issue 3: Epoxide Ring-Opening and Polymerization
-
Symptoms:
-
A noticeable increase in the viscosity of the reaction mixture.
-
Broad signals appearing in the ¹H NMR spectrum, indicative of polymeric species.
-
FTIR analysis shows a decrease in the epoxide band (around 910 cm⁻¹) and the appearance of a broad hydroxyl (-OH) band (around 3400 cm⁻¹).
-
-
Mechanism & Causality: The three-membered epoxide ring is strained and susceptible to nucleophilic attack, which can be catalyzed by acid or base.[13][14][15] Trace acidic impurities (e.g., HCl from residual chlorosilanes in the TMDS) or basic species can initiate the ring-opening, which can then propagate.[8][9]
-
Preventative Measures & Solutions:
-
Purify Reactants: Ensure TMDS is neutral. If it has been stored for a long time, a distillation may be necessary. Purify AGE as described in the FAQ section.
-
Use a Non-protic Solvent: If a solvent is required, use toluene or xylene rather than alcohols or THF, which can contain peroxides or water.
-
Maintain Neutral pH: The reaction should be run under strictly neutral conditions.
-
Temperature Control: Avoid excessive temperatures (>80 °C), which can promote thermal degradation and ring-opening.
-
Summary of Side Products and Diagnostic Data
| Side Product | Primary Cause | ¹H NMR Diagnostic Signal (Typical) | Prevention Strategy |
| cis/trans-Propenyl Glycidyl Ether | High Temperature, Long Reaction Time | New olefinic protons ~4.0-6.5 ppm (distinct from allyl) | Lower reaction temperature |
| α-Adduct | Sub-optimal Catalyst/Conditions | Complex multiplet for -CH(Si)-; distinct propyl signals | Optimize catalyst and temperature |
| Diol/Polyether | Acid/Base Impurities, High Temp. | Broad -OH signal ~3-4 ppm; broad backbone signals | Purify reactants, ensure neutrality |
| Dehydrogenative Silylation Product | Catalyst Dependent, Moisture | Formation of H₂ gas; vinylsilane signals | Use dry conditions; select catalyst |
Section 3: Key Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound
This protocol is optimized to minimize isomerization and maximize γ-adduct formation.
-
Reactant Purification:
-
Pass commercial allyl glycidyl ether (1.05 eq.) through a 2-inch plug of basic activated alumina in a glass column immediately before use.
-
Ensure 1,1,3,3-tetramethyldisiloxane (1.00 eq.) is dry and neutral.
-
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Flame-dry the glassware under vacuum and backfill with inert gas.
-
Charge the flask with the purified allyl glycidyl ether.
-
-
Catalyst Addition:
-
Hydrosilylation:
-
Add the 1,1,3,3-tetramethyldisiloxane dropwise via the dropping funnel over 30-60 minutes.
-
An initial exotherm is expected. Maintain the internal temperature below 40 °C using a water bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by FTIR (disappearance of the Si-H stretch at ~2120 cm⁻¹) or ¹H NMR.
-
Once the Si-H is consumed, the reaction is complete. The product is often used directly, but for high purity, it can be distilled under reduced pressure.
-
Protocol 2: Purification of Allyl Glycidyl Ether (AGE)
-
Place a small plug of glass wool at the bottom of a 25 mL chromatography column.
-
Add ~15 g of activated basic alumina (Brockmann I).
-
Gently pour the required volume of commercial AGE onto the top of the alumina bed.
-
Allow the AGE to percolate through the column under gravity or with very gentle positive pressure (N₂).
-
Collect the purified, inhibitor-free AGE in a dry flask and use it immediately.
References
-
Chernyshev, E. A., Belyakova, Z. V., & Knyazeva, L. K. (2007). Hydrosilylation of allyl glycidyl ether with triethoxysilane. ResearchGate. Available at: [Link]
-
Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from: [Link]
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from: [Link]
-
Wikipedia. (2023). Hydrosilylation. Retrieved from: [Link]
-
Johnson Matthey. (2010). Platinum Catalysts for Hydrosilation. Scientific Spectator. Retrieved from: [Link]
-
Gorbunova, V. G., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(11), 2649. Available at: [Link]
-
Funk, B. E., et al. (2023). Reduction of Epoxides. ResearchGate. Available at: [Link]
-
Frayne, S. H., et al. (2013). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. European Polymer Journal, 49(12), 4043-4051. Available at: [Link]
-
Nakajima, Y., & Shimada, S. (2013). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances, 3(38), 16993-17009. Available at: [Link]
-
Wikipedia. (2023). Karstedt's catalyst. Retrieved from: [Link]
-
Sangtrirutnugul, P., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science. Polymers, 9(10), 530. Available at: [Link]
-
Rieger, B., et al. (2013). Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. mediaTUM. Available at: [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. Retrieved from: [Link]
-
Belyakova, Z. V., et al. (2010). Effect of Catalysts on the Reaction of Allyl Esters with Hydrosilanes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of epoxide and hydrosilane. Retrieved from: [Link]
-
Horr, T. J., & Reynolds, G. (1997). The reactions of 3-glycidoxypropyltrimethoxysilane in acidic solutions on polymerization and in the presence of silica. Journal of Adhesion Science and Technology, 11(4), 479-499. Available at: [Link]
- Marciniec, B. (Ed.). (2009).
-
MDPI. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(16), 4983. Available at: [Link]
-
Gelest. (n.d.). Hydride-Functional Silicones. Gelest Technical Library. Retrieved from: [Link]
-
D'Amelia, R. P., et al. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry, 7(1), 5-13. Available at: [Link]
-
Innocenzi, P., et al. (2008). Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution. Journal of Sol-Gel Science and Technology, 46, 265-274. Available at: [Link]
-
Pagliaro, M., & Ciriminna, R. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. Available at: [Link]
-
Della Giustina, G., et al. (2006). Synthesis of 3-Glycidoxypropyltrimethoxysilane-TiO2 UV-sensitive waveguides. Journal of Sol-Gel Science and Technology, 40, 225-231. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from: [Link]
-
Embarek, N., & Sahli, N. (2023). GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST (TREATED MONTMORILLONITE). Chemistry & Chemical Technology, 17(1), 60-68. Available at: [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from: [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from: [Link]
Sources
- 1. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 2. Karstedt catalysts | Johnson Matthey [matthey.com]
- 3. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. The reactions of 3-glycidoxypropyltrimethoxysilane in acidic solutions on polymerization and in the presence of silica | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 15. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 16. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Polymerization
Welcome to the technical support center for the polymerization of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful polymerization outcomes.
Introduction
This compound is a valuable monomer for the synthesis of functional polysiloxanes. Its unique structure, combining a flexible disiloxane backbone with a reactive glycidyl ether group, allows for the creation of polymers with a wide range of properties suitable for applications in coatings, adhesives, and biomedical devices.[1] The polymerization of this monomer typically proceeds via a ring-opening polymerization (ROP) of the epoxide group, which can be initiated by either cationic or anionic catalysts. This guide will focus on optimizing the reaction conditions to achieve polymers with controlled molecular weights and narrow polydispersity.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound.
| Problem | Potential Causes | Solutions and Scientific Rationale |
| Low or No Polymer Yield | 1. Inactive catalyst or initiator.2. Presence of reaction inhibitors (e.g., water, acidic impurities).3. Insufficient reaction time or temperature. | 1. Catalyst/Initiator Verification: Use a freshly opened or properly stored catalyst/initiator. For anionic polymerization, ensure the initiator (e.g., potassium tert-butoxide) has not been deactivated by atmospheric moisture or CO2.2. Anhydrous Conditions: Water and other protic impurities can terminate the growing polymer chains in both anionic and cationic polymerizations.[2][3] Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N2 or Ar). Purify the monomer and solvent to remove any traces of water.3. Optimize Reaction Parameters: Increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction rate. Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., NMR or FTIR) to determine when the monomer is fully consumed. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Slow initiation compared to propagation.2. Chain transfer reactions.3. Presence of impurities that act as chain transfer agents. | 1. Initiator Selection: For anionic polymerization, use a strong, non-nucleophilic base that provides rapid and quantitative initiation. Ensure the initiator is fully dissolved and rapidly mixed with the monomer solution.2. Minimize Chain Transfer: Chain transfer can occur through "backbiting," where the growing polymer chain attacks itself, leading to the formation of cyclic oligomers.[4] This is more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.3. Purify Reagents: Impurities in the monomer or solvent can lead to uncontrolled initiation or termination events. Purify the monomer by vacuum distillation and use anhydrous, high-purity solvents. |
| Presence of Low Molecular Weight Cyclic Byproducts | 1. "Backbiting" or intramolecular cyclization reactions. | 1. Lower Reaction Temperature: As mentioned, higher temperatures favor intramolecular side reactions. Perform the polymerization at a lower temperature to favor intermolecular propagation over intramolecular cyclization.[5]2. Increase Monomer Concentration: Higher monomer concentrations can favor intermolecular chain growth over intramolecular cyclization. |
| Gelation of the Reaction Mixture | 1. Cross-linking side reactions.2. High catalyst concentration leading to uncontrolled polymerization. | 1. Control Reaction Conditions: Gelation can occur due to side reactions, especially at high temperatures or with certain catalysts.[6] Carefully control the temperature and use a well-defined catalyst system.2. Optimize Catalyst Loading: Reduce the catalyst concentration to slow down the polymerization rate and prevent excessive branching and cross-linking. |
| Incomplete Monomer Conversion | 1. Catalyst deactivation.2. Equilibrium between monomer and polymer. | 1. Protect the Catalyst: Ensure the reaction is carried out under a strictly inert atmosphere to prevent catalyst deactivation by oxygen or moisture.2. Shift the Equilibrium: For some ring-opening polymerizations, an equilibrium exists between the monomer and the polymer. Increasing the initial monomer concentration can help drive the reaction towards higher polymer formation. |
| Side Reactions Evidenced by Unexpected NMR/FTIR Signals (e.g., diol formation) | 1. Presence of water leading to epoxide ring hydrolysis. | 1. Strict Anhydrous Conditions: The formation of diols is a clear indication of water contamination.[7] The epoxide ring is susceptible to hydrolysis, especially under acidic or basic conditions. Ensure all components of the reaction are scrupulously dried. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts and initiators for the polymerization of this compound?
A1: The choice of catalyst depends on the desired polymerization mechanism:
-
Anionic Ring-Opening Polymerization (AROP): Strong bases are typically used as initiators. Common choices include potassium tert-butoxide, potassium hydroxide, and organolithium compounds.[8] AROPs often lead to polymers with better control over molecular weight and lower polydispersity.
-
Cationic Ring-Opening Polymerization (CROP): Strong acids or Lewis acids are effective catalysts. Examples include boron trifluoride etherate (BF3OEt2) and triflic acid.[9] CROP can be more sensitive to impurities and may lead to a broader molecular weight distribution.[10]
Q2: How critical is the presence of water in the reaction, and how can I ensure anhydrous conditions?
A2: The presence of water is highly detrimental to both anionic and cationic ring-opening polymerizations of epoxides.[2][3] Water can act as a chain-terminating agent, leading to low molecular weight polymers, or it can hydrolyze the epoxide ring to form diols, which can interfere with the polymerization process.[7]
To ensure anhydrous conditions:
-
Dry Glassware: All glassware should be oven-dried at >120 °C for several hours and then cooled under a stream of dry nitrogen or argon.
-
Purify Monomer and Solvents: The monomer should be dried over a suitable drying agent (e.g., CaH2) and then distilled under vacuum. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Inert Atmosphere: The entire reaction should be conducted under an inert atmosphere of dry nitrogen or argon using Schlenk line techniques.
Q3: What are the typical reaction temperatures and their impact on the polymerization?
A3: Reaction temperatures can vary depending on the catalyst and solvent used.
-
For anionic polymerizations, temperatures typically range from room temperature to around 80 °C. Higher temperatures can increase the rate of polymerization but may also promote side reactions like "backbiting," leading to a broader molecular weight distribution.[4]
-
Cationic polymerizations are often conducted at lower temperatures to control the reaction rate and minimize side reactions.
Q4: What are suitable solvents for the reaction and for polymer characterization?
A4:
-
Reaction Solvents: Aprotic solvents are generally preferred. Tetrahydrofuran (THF) and toluene are common choices. The solvent must be rigorously dried before use.
-
Characterization Solvents: For Gel Permeation Chromatography (GPC), THF is a common eluent. For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated chloroform (CDCl3) is typically used.
Q5: What are the standard analytical techniques for polymer characterization, and how do I interpret the results?
A5:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow peak in the GPC chromatogram with a low PDI (ideally < 1.2) indicates a well-controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the polymer structure. The disappearance of the signals corresponding to the epoxide protons (typically around 2.6-3.1 ppm in 1H NMR) indicates successful polymerization. The appearance of new signals corresponding to the polyether backbone confirms the formation of the polymer.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to monitor the reaction. The disappearance of the characteristic epoxide ring vibration (around 910 cm-1) is a key indicator of polymerization.[11]
Q6: What are the key safety precautions when handling this compound and the associated reagents?
A6:
-
This compound: This compound is a combustible liquid and can cause skin and serious eye irritation.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalysts/Initiators: Many of the catalysts and initiators used are highly reactive, corrosive, and/or flammable. Always consult the Safety Data Sheet (SDS) for each specific reagent and follow all recommended safety procedures.
Experimental Protocol: Anionic Ring-Opening Polymerization
This protocol provides a general procedure for the anionic polymerization of this compound. Optimization may be required based on the desired polymer characteristics.
Materials:
-
This compound (purified by vacuum distillation)
-
Potassium tert-butoxide (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for termination)
Procedure:
-
Monomer and Solvent Preparation: Dry this compound over calcium hydride overnight and then distill under reduced pressure. Freshly distill THF from sodium/benzophenone under a nitrogen atmosphere.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Initiator Preparation: In a separate flame-dried flask under nitrogen, prepare a stock solution of potassium tert-butoxide in anhydrous THF (e.g., 0.1 M).
-
Polymerization: a. To the reaction flask, add the purified monomer via syringe. b. Add anhydrous THF to achieve the desired monomer concentration (e.g., 1 M). c. Heat the solution to the desired reaction temperature (e.g., 60 °C) with stirring. d. Using a syringe, rapidly inject the calculated amount of the potassium tert-butoxide initiator solution into the monomer solution. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer]/[Initiator] * Monomer Molecular Weight). e. Allow the reaction to proceed for the desired time (e.g., 24 hours), monitoring the progress by taking small aliquots for analysis if necessary.
-
Termination: Cool the reaction to room temperature and terminate the polymerization by adding a small amount of degassed methanol.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the polymer using GPC (for molecular weight and PDI), NMR (for structure confirmation), and FTIR (for functional group analysis).
Visualizing the Polymerization and Troubleshooting
Anionic Ring-Opening Polymerization Mechanism
Caption: Anionic Ring-Opening Polymerization of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common polymerization issues.
References
- The pivotal influence of water on the epoxide ring-opening polymerization by tertiary amines. (URL not available)
- Epoxide-Opening Cascades Promoted by W
- Influence of moisture present during polymerisation on the properties of a photocured epoxy resin.
- Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Form
- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. NIH. (URL not available)
- GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST (TREATED MONTMORILLONITE). (URL not available)
- Ion effects on minimally hydrated polymers: hydrogen bond popul
- Water in Epoxy Coatings: Basic Principles of Interaction with Polymer Matrix and the Influence on Coating Life Cycle. MDPI. (URL not available)
- Preparation and Characterization of Thermodynamically Controlled Polymer Nanocomposites. (URL not available)
- Preparation, Analysis, and Degradation | The Polysiloxanes. Oxford Academic. (URL not available)
- Dvornic, Petar R, High Temperature Stability of Polysiloxanes, in Silicon Compounds. Gelest, Inc. (URL not available)
- This compound. Gelest, Inc. (URL not available)
- GPC-NMR Analysis for Polymer Characteris
- Polymerization of Cyclic Siloxanes, Silanes, and Rel
- (PDF) Polysiloxane Networks Synthesis and thermo-mechanical characterization.
- Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds. Gelest, Inc. (URL not available)
- End-Functionalized and Branched Polymers by Anionic Ring-Opening Polymerization. Durham E-Theses. (URL not available)
- Functionalizing natural polymers with alkoxysilane coupling agents: reacting 3-glycidoxypropyl trimethoxysilane with poly(γ-glutamic acid) and gelatin. RSC Publishing. (URL not available)
- Journal Name. Spiral. (URL not available)
- Products and kinetics of the cationic ring-opening polymerization of 3-glycidoxypropylmethyldimethoxysilane by lithium perchlorate.
- Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymeriz
- 3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applic
- Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymeriz
- This compound - Safety Data Sheet. ChemicalBook. (URL not available)
- Anionic ring-opening polymerization of functional epoxide monomers in the solid st
- TBD-catalyzed anionic ring-opening polymerization of hexamethylcyclotrisiloxane: a new route for controlled synthesis of PDMS. Semantic Scholar. (URL not available)
- How Does Siloxane Ring-Opening Polymerization Work?. Chemistry For Everyone. (URL not available)
- Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. (URL not available)
- sib1115.0 - 1,3-bis(glycidoxypropyl)tetramethyldisiloxane. Gelest, Inc. (URL not available)
- Polymerization of 3‐glycidyloxypropyltrimethoxysilane with different catalysts. Request PDF. (URL not available)
- (PDF) A Novel Green Synthesis Method of Poly (3-Glycidoxypropyltrimethoxysilane) Catalyzed by Treated Bentonite.
Sources
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- 12. gelest.com [gelest.com]
Technical Support Center: Stabilizing (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Formulations
Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand the immense potential of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane in advanced material and drug delivery formulations. Its unique structure, combining the reactivity of an epoxy group with the flexibility of a disiloxane backbone, offers unparalleled properties. However, this reactivity can also be a source of frustration when formulations cure prematurely, leading to increased viscosity, gelation, and loss of valuable materials.
This guide is designed to be your partner in the lab, providing not just "what to do" but "why you're doing it." By understanding the underlying chemical mechanisms, you can effectively troubleshoot and prevent premature curing, ensuring the stability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of this compound.
Q1: What is the primary cause of premature curing in my formulation?
A1: Premature curing, manifesting as a gradual viscosity increase or sudden gelation, is primarily caused by two distinct chemical reactions that can be unintentionally initiated:
-
Epoxy Homopolymerization: The glycidyl epoxy ring can undergo self-polymerization. This reaction is strongly catalyzed by trace amounts of acidic or basic contaminants, including amines, and can also be initiated by heat or light.[1][2] Tertiary amines are particularly effective catalysts for this homopolymerization.[1]
-
Hydrolysis and Condensation of the Siloxane Backbone: Although the Si-O-Si bond in the disiloxane is more stable than the Si-O-C bonds in alkoxysilanes, it is still susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. This hydrolysis generates reactive silanol (Si-OH) groups, which can then condense with each other to form longer siloxane chains, leading to an increase in viscosity and eventual gelation.[3][4]
Q2: How sensitive is this material to moisture?
A2: Extremely sensitive. Water can act as a catalyst for the hydrolysis of the siloxane bond and can also interact with the epoxy group under certain conditions.[4][5] Even trace amounts of water, often measured in parts per million (ppm), absorbed from the atmosphere or present in solvents, can initiate degradation.[6] Therefore, maintaining anhydrous (dry) conditions is critical.
Q3: What is the expected shelf life of this compound?
A3: When stored in a strictly sealed, unopened container in a cool, dry, and well-ventilated place, the shelf life is typically around 12 months.[7] However, once the container is opened, the material should be used as quickly as possible to minimize exposure to atmospheric moisture and other contaminants.[7] It is recommended to store the material under an inert gas like nitrogen or argon.
Q4: What materials are incompatible with this epoxy siloxane?
A4: Due to its reactive nature, several classes of materials should be avoided during storage and formulation unless they are intended reactants under controlled conditions.
| Incompatible Material Class | Examples | Reason for Incompatibility |
| Acids & Lewis Acids | Hydrochloric acid, Boron trifluoride complexes | Potent catalysts for epoxy ring-opening and homopolymerization.[8] |
| Bases & Amines | Sodium hydroxide, Triethylamine, Primary/Secondary Amines | Strong catalysts for epoxy homopolymerization; primary/secondary amines are also reactants.[1] |
| Oxidizing Agents | Peroxides, Peracids | Can initiate radical polymerization of the glycidyl group and potentially oxidize the siloxane backbone. |
| Certain Metal Salts | Zinc, Tin, Aluminum salts | Can act as Lewis acids and catalyze epoxy polymerization.[9] |
| Water / Moisture | Atmospheric humidity, wet solvents, hydrated salts | Promotes hydrolysis of the siloxane backbone, leading to condensation and gelation.[3][4] |
Q5: What is "pot life" and how is it different from "working life"?
A5: These terms describe the timeframe for using a reactive formulation, but they have distinct definitions:
-
Pot Life: This is a standardized measure defined as the time it takes for the initial viscosity of a mixed formulation to double.[10] It's a useful metric for quality control and comparing batch-to-batch consistency.
-
Working Life: This is a more practical, application-dependent term. It's the amount of time a formulation remains at a low enough viscosity to be easily handled and applied for your specific purpose (e.g., coating, casting, or injection). Working life is always shorter than the pot life.
Troubleshooting Guide: Diagnosing and Solving Premature Curing
This section provides a systematic approach to identifying and resolving premature curing issues during your experiments.
Problem 1: My formulation's viscosity is increasing too quickly, or it gelled overnight.
This is the most common sign of premature curing. The following workflow will help you pinpoint the cause.
Caption: Troubleshooting workflow for premature curing.
Problem 2: I suspect moisture is the culprit. How can I confirm and fix this?
Causality: Moisture initiates the hydrolysis of the Si-O-Si bond, creating Si-OH (silanol) groups. These silanols are highly reactive and will readily condense with each other, forming new, longer Si-O-Si bonds and releasing water, which then continues the cycle. This chain reaction leads to a rapid increase in molecular weight and viscosity.
Diagnostic Protocol:
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in your solvents, reagents, and the siloxane itself. Aim for a water content below 50 ppm for all components.
-
FTIR Spectroscopy: Monitor your formulation over time. The appearance and growth of a broad peak around 3200-3600 cm⁻¹ is indicative of O-H stretching from silanol (Si-OH) groups, confirming hydrolysis is occurring.
Step-by-Step Mitigation Protocol:
-
Solvent Preparation: Use only anhydrous grade solvents. If unavailable, dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column). Verify water content with Karl Fischer titration.
-
Glassware and Equipment: Thoroughly dry all glassware in an oven at >120°C for several hours and cool in a desiccator or under a stream of dry nitrogen immediately before use.
-
Material Handling: Conduct all transfers and formulation steps in a glovebox or under a positive pressure of an inert gas (nitrogen or argon). Use syringes and cannulas for liquid transfers rather than pouring.
-
Storage: Store the this compound and any sensitive reagents over activated 3Å molecular sieves to scavenge trace moisture.
Problem 3: My formulation is gelling even under dry conditions. What other contaminants should I investigate?
Causality: If moisture is ruled out, the likely cause is a catalytic impurity initiating the polymerization of the epoxy ring. Lewis acids and bases are potent catalysts for this reaction.[8] Common laboratory sources can be surprisingly potent even at trace levels.
Potential Contaminant Sources:
| Contaminant Type | Potential Sources in the Lab |
| Acidic Residues | - Incompletely rinsed glassware (from acid baths).- Acidic stabilizers in solvents (e.g., BHT in THF can degrade to acidic species).- Degradation of other formulation components. |
| Basic/Amine Residues | - Cross-contamination from other experiments using amines.- Cleaning agents not thoroughly rinsed from equipment.- Certain chromatography stationary phases. |
| Metal Ions | - Leaching from metal spatulas or containers.- Residual metal catalysts from the synthesis of other reagents. |
Diagnostic Protocol:
-
pH Analysis of Components: For aqueous or protic components, check the pH. For non-aqueous systems, a non-aqueous pH measurement or a simple extraction with neutral deionized water followed by a pH check of the water can indicate gross acidic or basic contamination.
-
Headspace GC-MS: Volatile contaminants (like residual triethylamine) can sometimes be detected in the headspace of a sealed vial containing your formulation.
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): If metal ion contamination is suspected, ICP techniques can detect trace metal concentrations with high sensitivity.
Step-by-Step Mitigation Protocol:
-
Dedicated Glassware: Use dedicated, scrupulously clean glassware for your epoxy siloxane formulations to prevent cross-contamination.
-
Purify Reagents: If a reagent is suspect, consider purifying it via distillation, recrystallization, or passing it through a neutral alumina plug to remove polar impurities.
-
Use High-Purity Solvents: Opt for the highest purity grade of solvents available.
-
Incorporate an Inhibitor: If the formulation is intended for storage before use, the addition of a polymerization inhibitor may be necessary.
Problem 4: How can I extend the pot life of my formulation? I need more time to work with it.
Causality: The rate of polymerization is highly dependent on temperature and catalyst concentration. According to reaction kinetics, a lower temperature will slow down the reaction rate, and reducing catalyst concentration (whether intentional or a contaminant) will also decrease the rate.
Stabilization Strategies:
-
Temperature Control:
-
Work Cold: Prepare and handle your formulation at a reduced temperature (e.g., in an ice bath). This is the most effective and immediate way to slow the reaction. Remember the rule of thumb: for many reactions, the rate approximately doubles for every 10°C increase in temperature.
-
Store Cold: Store the final formulation at low temperatures (2-8°C is common), but ensure no components will freeze or precipitate out. Always allow the formulation to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Inhibitor Addition:
-
For formulations that do not rely on a specific catalyst for curing, adding a radical or cationic polymerization inhibitor can significantly enhance stability. Phenolic compounds like Butylated Hydroxytoluene (BHT) or hydroquinone are common radical inhibitors that can prevent premature polymerization initiated by peroxides or light.[11][12]
-
Recommended Inhibitor Classes for Evaluation:
| Inhibitor Class | Example | Typical Starting Concentration (ppm) | Mechanism of Action |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT), Hydroquinone | 100 - 1000 | Scavenges free radicals, preventing radical-initiated polymerization.[11] |
| Hindered Amines | Hindered Amine Light Stabilizers (HALS) | 500 - 2000 | Primarily for UV stability, but can also interfere with radical mechanisms. |
Note: The optimal inhibitor and its concentration are highly formulation-dependent and must be determined experimentally.
Experimental Protocol: Pot Life Determination via Viscosity Monitoring
This protocol allows you to quantify the pot life of your formulation under specific conditions.
-
Preparation: Prepare your complete formulation (minimum 50 mL to ensure good thermal mass).
-
Initial Viscosity: Immediately after preparation, measure the viscosity using a rotational viscometer or rheometer at a controlled temperature (e.g., 25°C). Record the spindle, speed, and viscosity value.
-
Monitoring: Continue to measure the viscosity at regular intervals (e.g., every 15, 30, or 60 minutes, depending on the expected reactivity).
-
Endpoint: The pot life is the time elapsed when the viscosity reaches double its initial value.
-
Data Analysis: Plot viscosity versus time. This curve is invaluable for determining the working life for your specific application.
Caption: Primary mechanisms of premature curing.
By applying these principles and protocols, you can gain control over the stability of your this compound formulations, leading to more reliable and successful research outcomes.
References
-
CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. Available at: [Link]
-
AMINE CURED-EPOXY MATRICES - Applied Poleramic. Available at: [Link]
-
Epoxy - Wikipedia. Available at: [Link]
-
Catalysis of Silver and Bismuth in Various Epoxy Resins - MDPI. Available at: [Link]
-
FOREWORD INTRODUCTION TRIMETHOXY[3-(OXIRYNYLMETHOXY)PROPYL]-SILANE CAS N°: 2530-80-8 - OECD Existing Chemicals Database. Available at: [Link]
- US3477981A - Inhibition of crystallization of diglycidyl ether of bisphenol a - Google Patents.
-
Contamination Analysis Techniques - Intertek. Available at: [Link]
-
This compound - Gelest, Inc. Available at: [Link]
-
3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications - IJFMR. Available at: [Link]
-
Long-Term Thermal Aging of Modified Sylgard 184 Formulations - PMC - NIH. Available at: [Link]
-
Epoxy Curing Agents | Evonik. Available at: [Link]
-
The use of phenolic compounds as free-radical polymerization inhibitors - Semantic Scholar. Available at: [Link]
-
3-Glycidoxypropyl)trimethoxysilane - East Harbour Group. Available at: [Link]
-
Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. Available at: [Link]
-
(PDF) Silanes and Silicones for Epoxy Resins - ResearchGate. Available at: [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Available at: [Link]
-
Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate - PubMed. Available at: [Link]
-
Product Shelf Life Information - 3M. Available at: [Link]
-
3-Glycidoxypropyltrimethoxysilane | - atamankimya.com. Available at: [Link]
-
Top ten applications for Glycidyl Ethers - SACHEM, Inc. Available at: [Link]
-
Performance of Phenolic-Epoxy Coatings after Exposure to High Temperatures - MDPI. Available at: [Link]
-
PROTECTIVE COATINGS. Available at: [Link]
-
Silanes and Silicones for Epoxy Resins - Gelest Technical Library. Available at: [Link]
-
Temperature and humidity effect on aging of silicone rubbers as sealing materials for proton exchange membrane fuel cell applications | Request PDF - ResearchGate. Available at: [Link]
-
Gelation in the curing of epoxy resins with anhydrides - ResearchGate. Available at: [Link]
-
Effect of Processing Parameters on the Physical Stability of Silicone Coatings - PMC - NIH. Available at: [Link]
-
The effect of organo-functional silanes on the adhesion of epoxide resins to ITO glass. Available at: [Link]
-
Silanes and Silicones for Epoxy Resins - Amazon S3. Available at: [Link]
-
Epoxy Phenolic Resin - Corrosionpedia. Available at: [Link]
-
"Phenolic Resins". In: Encyclopedia of Polymer Science and Technology - Free. Available at: [Link]
-
The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber - PMC - NIH. Available at: [Link]
-
Moisture effect on polyether and polyvinylsiloxane dimensional accuracy and detail reproduction. | Semantic Scholar. Available at: [Link]
-
Methods for the determination of the gel time of polymer resins and prepregs | Request PDF. Available at: [Link]
-
Troubleshooting Prepreg Failures with Encapsulated Sample Rheometer (ESR) - YouTube. Available at: [Link]
-
IJMS | Special Issue : Application of Biotechnology to Dental Treatment - MDPI. Available at: [Link]
Sources
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- 2. Epoxy - Wikipedia [en.wikipedia.org]
- 3. ijfmr.com [ijfmr.com]
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- 5. researchgate.net [researchgate.net]
- 6. Long-Term Thermal Aging of Modified Sylgard 184 Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Bisthis compound Cas 126-80-7 | Co-formula [cfmats.com]
- 8. products.evonik.com [products.evonik.com]
- 9. gelest.com [gelest.com]
- 10. products.evonik.com [products.evonik.com]
- 11. Effect of phenolic compounds on the polymerization of methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. corrosionpedia.com [corrosionpedia.com]
troubleshooting poor adhesion in composites with (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Technical Support Center: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
A Guide to Troubleshooting Composite Performance Issues
Introduction: Understanding the Role of this compound
Welcome to the technical support guide for this compound, hereafter referred to by its common chemical name, 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane . As researchers and developers, achieving optimal performance from composite materials is paramount. When adhesion issues or unexpected mechanical properties arise, a systematic troubleshooting process grounded in chemical principles is essential.
This guide is designed to address common challenges encountered when incorporating this specific disiloxane into composite formulations. It is crucial to first understand the molecule's structure and intended function. Unlike traditional trialkoxy-silane coupling agents (e.g., GPTMS) that hydrolyze to form covalent bonds with inorganic surfaces, 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane is primarily a matrix modifier.
Its structure features a flexible tetramethyldisiloxane backbone flanked by two reactive glycidoxypropyl (epoxy) functional groups. It does not possess hydrolyzable alkoxy groups and therefore does not form direct, covalent Si-O-Substrate bonds with inorganic reinforcement like glass, silica, or metal oxides.[1] Instead, it acts as a reactive additive within the polymer matrix (typically epoxy resins), where it co-polymerizes to enhance properties such as flexibility, impact strength, and thermal stability, while potentially reducing shrinkage stress.
Poor adhesion in composites using this material often stems from a misunderstanding of its role—treating it as a surface coupling agent rather than a matrix toughener and flexibilizer. This guide will help you diagnose and resolve these issues through a series of targeted troubleshooting questions, detailed protocols, and mechanistic explanations.
Core Mechanism: How the Disiloxane Integrates into an Epoxy Matrix
The primary mechanism of action is the participation of its terminal epoxy groups in the polymerization reaction of the main thermosetting resin. During the curing process, these epoxy rings open and react with the curing agent (e.g., an amine) and the epoxy groups of the bulk resin, integrating the flexible siloxane chain directly into the crosslinked polymer network.
Caption: The "Dual-Approach" workflow for optimal composite performance.
Question 2: "My cured composite is hazy or shows signs of phase separation. How can I improve compatibility?"
-
Causality: The polysiloxane backbone is significantly less polar than most epoxy resins and curing agents. This difference in polarity can lead to poor miscibility, causing the disiloxane to form microscopic or macroscopic domains within the matrix as it cures. This creates weak points and results in a hazy appearance.
-
Solutions:
-
Optimize Mixing: Use a high-shear mechanical mixer to create a fine dispersion of the disiloxane in the resin before adding the curing agent.
-
Adjust Formulation: The choice of curing agent can influence compatibility. Experiment with different amine or anhydride curing agents that may have better compatibility with the siloxane component.
-
Control Concentration: Higher concentrations of the disiloxane are more likely to phase-separate. Determine the lowest effective concentration that provides the desired properties (see Table 1).
-
Question 3: "After adding the disiloxane, my composite's stiffness (modulus) and glass transition temperature (Tg) have decreased significantly. Is this normal?"
-
Causality: Yes, this is an expected trade-off. The flexible Si-O-Si bond of the disiloxane backbone is incorporated into the rigid, crosslinked epoxy network. [2]This increases the molecular mobility between crosslink points, which in turn lowers the modulus and the Tg of the final composite. The disiloxane acts as a reactive plasticizer.
-
Solutions:
-
Optimize Loading Level: The key is to find a balance where you gain sufficient toughness and flexibility without sacrificing too much thermomechanical performance. Create a design of experiments (DOE) to test various concentrations.
-
Use a Higher-Tg Base Resin: If a high final Tg is critical, start with a base epoxy resin and curing system that has a much higher Tg than your target specification, anticipating the drop upon modification.
-
| Parameter | 1-5% Loading | 5-10% Loading | >10% Loading |
| Impact Strength | Slight Increase | Significant Increase | High Increase (Risk of Property Plateau) |
| Tensile Modulus | Slight Decrease | Moderate Decrease | Significant Decrease |
| Glass Transition (Tg) | Slight Decrease | Moderate Decrease | Significant Decrease |
| Risk of Phase Separation | Low | Moderate | High |
| Recommended Use | General purpose toughening | Impact modification | High flexibility applications |
Table 1: Typical effects of 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane loading level on epoxy composite properties.
Question 4: "The curing time for my resin has increased, or the composite feels under-cured. What is happening?"
-
Causality:
-
Dilution Effect: The disiloxane is a non-reactive diluent until the curing reaction begins. By adding it, you are reducing the overall concentration of the primary epoxy resin's reactive groups, which can slow down the reaction kinetics. [3] 2. Stoichiometry Imbalance: The addition of another epoxy-functional component (the disiloxane) alters the required stoichiometric ratio of epoxy groups to curing agent functional groups (e.g., amine hydrogens). If you do not adjust the amount of curing agent, the system will be "off-ratio," leading to an incomplete cure.
-
-
Solutions:
-
Recalculate Stoichiometry: You must calculate the new Epoxy Equivalent Weight (EEW) of your resin blend (base resin + disiloxane) and adjust the amount of curing agent accordingly.
-
Adjust Cure Schedule: The modified system may require a higher curing temperature or a longer curing time to achieve full crosslinking. Perform a Differential Scanning Calorimetry (DSC) analysis to determine the optimal cure profile for the new formulation.
-
Frequently Asked Questions (FAQs)
-
Q: Can I pre-react the disiloxane with my amine curing agent?
-
A: This is generally not recommended. It can lead to premature gelling and will complicate the main curing reaction. It is best to blend the disiloxane with the epoxy resin first, then add the curing agent.
-
-
Q: What is a typical starting concentration for this modifier?
-
A: Start with a low concentration, typically in the range of 1-5% by weight of the total resin, and increase incrementally based on performance testing. [4]
-
-
Q: How should I store this chemical?
-
A: Store it in a cool, dry place in a tightly sealed container to prevent moisture contamination, which could potentially hydrolyze the epoxy rings over long periods under acidic or basic conditions. [5]
-
-
Q: What analytical techniques can confirm its incorporation?
Experimental Protocols
Protocol 1: Dual-Approach for Composite Fabrication
This protocol outlines the recommended procedure for using the disiloxane as a matrix modifier in conjunction with a traditional silane treatment for the reinforcement.
Part A: Reinforcement Surface Treatment
-
Surface Cleaning: Ensure the inorganic reinforcement (glass fibers, silica particles, etc.) is clean and dry. For glass, a wash with acetone followed by drying in an oven at 110°C for 1 hour is recommended. [8]2. Silane Solution Preparation: Prepare a 1-2% by weight solution of (3-Glycidoxypropyl)trimethoxysilane (GPTMS) in a 95:5 ethanol/water solvent mixture. Adjust the pH to 4.5-5.0 with acetic acid to catalyze hydrolysis. [9]3. Hydrolysis: Stir the solution for 30-60 minutes to allow the GPTMS methoxy groups to hydrolyze into reactive silanol groups. [10]4. Application: Apply the hydrolyzed silane solution to the reinforcement by dipping, spraying, or mixing. [9]Allow a contact time of 2-5 minutes.
-
Drying & Curing: Dry the treated reinforcement in an oven. A typical cycle is 15 minutes at room temperature followed by 15-30 minutes at 110°C to remove the solvent and promote covalent bond formation with the surface.
Part B: Matrix Modification and Composite Fabrication
-
Resin Blending: Weigh the desired amount of base epoxy resin. Add the calculated amount of 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane (e.g., 1-10% by weight).
-
Mixing: Mix the two components thoroughly using a high-shear mixer until the blend is visually homogeneous.
-
Degassing: Place the resin blend in a vacuum chamber to remove any entrapped air from the mixing process.
-
Curing Agent Addition: Calculate the required amount of curing agent based on the combined EEW of the resin blend. Add the curing agent and mix thoroughly, avoiding excessive air entrapment.
-
Fabrication: Combine the surface-treated reinforcement with the modified resin matrix using your standard composite fabrication method (e.g., wet layup, infusion).
-
Curing: Cure the composite part according to the schedule determined by DSC analysis or the manufacturer's recommendations for the modified system.
Protocol 2: Characterizing the Cured Composite
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and assess the degree of cure.
-
Method: Run a temperature ramp (e.g., 10°C/min) on a small sample of the cured composite from room temperature to well above the expected Tg. The inflection point in the heat flow curve indicates the Tg. An exothermic peak during the first scan indicates an incomplete cure.
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the storage modulus (stiffness), loss modulus, and a more precise Tg (often taken from the tan δ peak).
-
Method: Apply a sinusoidal stress to a rectangular bar of the cured composite while ramping the temperature. This provides detailed information on the material's viscoelastic properties and how they are affected by the disiloxane modifier.
-
-
Mechanical Testing:
-
Purpose: To quantify changes in strength, modulus, and impact resistance.
-
Method: Perform standard tests such as tensile testing (ASTM D638), flexural testing (ASTM D790), and Izod impact testing (ASTM D256) on samples with and without the disiloxane modifier.
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
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- 6. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. dakenchem.com [dakenchem.com]
- 13. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 14. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 15. paint.org [paint.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 20. sunfar-silicone.com [sunfar-silicone.com]
- 21. gelest.com [gelest.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. trepo.tuni.fi [trepo.tuni.fi]
- 27. researchgate.net [researchgate.net]
- 28. chemsilicone.com [chemsilicone.com]
- 29. ijfmr.com [ijfmr.com]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
- 32. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 33. Effect of different adhesion strategies on bond strength of resin composite to composite-dentin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Surface Pretreatment Protocols For Indirect/Semi-Direct Dental Restorations: A Cross-Sectional Survey and Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 36. scispace.com [scispace.com]
- 37. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability and Handling of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support center for (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the storage and stability of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your materials and the reproducibility of your experiments.
Introduction: Understanding the Dual Reactivity of this compound
This compound is a unique molecule possessing two distinct reactive functionalities: a central, flexible disiloxane bond and a terminal glycidoxypropyl group containing a reactive epoxide ring. This dual nature makes it a valuable building block in the synthesis of advanced polymers and hybrid materials. However, these same reactive sites are also susceptible to degradation during storage if not handled properly. This guide will delve into the primary stability concerns, their chemical basis, and practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
Under ideal storage conditions, the typical shelf life is 12 months.[1] It is crucial to store the compound in its original, unopened, and tightly sealed container to ensure its stability for this duration. Once opened, the material should be used as soon as possible.[1]
Q2: What are the ideal storage conditions for this compound?
To maximize its shelf life and maintain its purity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] Storage in an inert atmosphere (e.g., dry nitrogen) is recommended, especially after the container has been opened, to prevent exposure to atmospheric moisture.
Q3: What are the primary degradation pathways I should be concerned about?
There are two main degradation pathways to consider, targeting the two functional parts of the molecule:
-
Hydrolysis of the Siloxane Bond: The Si-O-Si linkage in the disiloxane backbone is susceptible to cleavage by water. This reaction is catalyzed by both acids and bases.
-
Ring-Opening of the Epoxide Group: The strained three-membered epoxide ring can be opened by various nucleophiles, including water, alcohols, and amines. This reaction is also catalyzed by acids and bases.[2][3][4]
Q4: I've noticed a change in the viscosity of my stored material. What could be the cause?
An increase in viscosity is a common indicator of degradation. This is often due to the hydrolysis of the siloxane bonds, leading to the formation of silanol (Si-OH) groups. These silanols can then undergo self-condensation to form longer polysiloxane chains, thereby increasing the viscosity. Additionally, polymerization of the epoxide group, though less common without a specific initiator, can also contribute to increased viscosity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent reaction kinetics or yields in polymerization. | Partial degradation of the starting material. | The presence of hydrolyzed siloxanes or ring-opened epoxides can alter the stoichiometry of your reaction and introduce unintended side products. It is recommended to verify the purity of the material using the analytical methods described below before use. |
| Poor adhesion or film-forming properties in coating applications. | Presence of silanol groups from hydrolysis. | Hydrolysis of the disiloxane bond can lead to the formation of hydrophilic silanol groups, which can negatively impact the desired hydrophobic properties and adhesion characteristics of the final coating. |
| Formation of gels or insoluble particles in the stored material. | Advanced polymerization or condensation. | This indicates significant degradation. The material is likely unsuitable for most applications and should be disposed of according to safety guidelines. This can be caused by prolonged exposure to moisture or contaminants that catalyze polymerization. |
| Unexpected peaks in analytical characterization (NMR, GC-MS) of the final product. | Use of degraded starting material. | Degradation products of this compound can be incorporated into your final product, leading to a complex and impure mixture. |
The Chemistry of Degradation: A Deeper Dive
Understanding the mechanisms of degradation is key to preventing them. Below are the two primary pathways illustrated.
Pathway 1: Hydrolysis of the Disiloxane Bond
The Si-O-Si bond, while generally stable, can be cleaved by water, especially in the presence of acidic or basic catalysts. This leads to the formation of two dimethyl-(3-glycidoxypropyl)silanol molecules. These silanols can then condense with each other, forming longer polysiloxane chains and releasing water, which can further propagate the hydrolysis.
Pathway 2: Ring-Opening of the Epoxide Group
The highly strained epoxide ring is susceptible to nucleophilic attack. In the context of storage, the most common nucleophile is water. This reaction can be catalyzed by both acids and bases, leading to the formation of a diol.
-
Acid-Catalyzed Ring-Opening: The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. Water then attacks the more substituted carbon atom of the epoxide.[3]
-
Base-Catalyzed Ring-Opening: A strong nucleophile, such as a hydroxide ion, directly attacks the less sterically hindered carbon of the epoxide ring.[2]
Experimental Protocols for Stability Assessment
Proactive quality control can save significant time and resources. Below are outlines for common analytical techniques to assess the stability of your this compound.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the parent compound from potential degradation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of your material (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range of m/z values that will encompass the parent molecule and expected degradation products (e.g., 50-500 amu).
-
-
Data Analysis: A pure sample should show a single major peak corresponding to this compound. The presence of additional peaks may indicate degradation products or impurities. Mass spectrometry data can be used to identify these unknown peaks.
Protocol 2: Monitoring Degradation by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively detect the presence of degradation products by identifying key functional group changes.
Methodology:
-
Sample Preparation: A small drop of the liquid sample can be placed directly on the ATR crystal or between two salt plates (NaCl or KBr).
-
Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Compare the spectrum of the stored sample to a reference spectrum of a fresh, pure sample. Look for the following changes:
-
Appearance of a broad peak around 3200-3600 cm⁻¹: This indicates the formation of -OH groups, either from hydrolysis of the siloxane bond (Si-OH) or ring-opening of the epoxide (C-OH).[4]
-
Decrease in the intensity of the epoxide ring vibration peak (around 910 cm⁻¹ and 840 cm⁻¹): This suggests that ring-opening has occurred.[3]
-
Changes in the Si-O-Si stretching region (around 1050-1100 cm⁻¹): A broadening or shift in this peak can indicate hydrolysis and condensation of the siloxane backbone.
-
Protocol 3: Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the extent of degradation by integrating the signals of the parent compound and its degradation products.
Methodology:
-
Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Intact Epoxide: The protons on the epoxide ring will have characteristic signals.
-
Ring-Opened Epoxide (Diol): The formation of a diol will result in new signals for the protons on the carbon atoms now bearing hydroxyl groups.
-
Hydrolyzed Siloxane (Silanol): The formation of Si-OH groups can sometimes be observed as a broad singlet, though its chemical shift can be variable.
-
By integrating the signals corresponding to the intact epoxide and the diol, the percentage of ring-opened material can be calculated. Similarly, changes in the signals of the methyl groups attached to the silicon atoms can indicate hydrolysis. For a more detailed analysis, ²⁹Si NMR can also be employed to observe changes in the silicon environment directly.[5]
-
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1][2] | High temperatures can accelerate both hydrolysis and epoxide ring-opening reactions. Hazardous polymerization can occur at temperatures above 120°C.[2] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen).[1] | Minimizes contact with atmospheric moisture, which is the primary reactant in the degradation pathways. |
| Container | Keep in the original, tightly sealed container.[1][2] | Prevents ingress of moisture and other contaminants. |
| Contaminants to Avoid | Acids, bases, alkalis, metal salts, oxidizing agents, and precious metals.[2] | These substances can act as potent catalysts for both hydrolysis of the siloxane bond and ring-opening of the epoxide. |
By adhering to these guidelines and utilizing the provided troubleshooting and analytical protocols, you can ensure the stability and reliability of your this compound, leading to more consistent and successful experimental outcomes.
References
-
CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. Co-Formula. [Link]
-
Paz-Abuin, S., et al. (1997). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. In Infrared Spectroscopy of Polymers (pp. 1-24). IntechOpen. [Link]
-
Pohl, E. R., & Osterholtz, F. D. (2005). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Adhesion Science and Technology, 19(3-5), 271-295. [Link]
-
This compound Safety Data Sheet. (2015). Gelest, Inc. [Link]
-
FTIR spectra of epoxy-terminated polysiloxane and its ring-opening products. ResearchGate. [Link]
Sources
Technical Support Center: Refining Protocols for Consistent Surface Modification Results
Welcome to the technical support center for surface modification. This guide is designed for researchers, scientists, and drug development professionals who rely on robust and reproducible surface functionalization for their experiments. Inconsistent results can lead to significant delays and questionable data. The goal of this resource is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your specific application. We will move through the typical experimental workflow, addressing common pain points in a question-and-answer format.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
Success in surface modification is built on a foundation of meticulous preparation and an understanding of the chemistry involved. Before diving into specific protocol steps, let's address some overarching questions.
Q1: I'm new to surface modification. What is the most critical factor for achieving consistent results?
A1: Unquestionably, the most critical factor is the cleanliness and preparation of the initial substrate.[1] The entire modification cascade is built upon this first layer. Any organic residues, dust, or contaminants will create defects in the subsequent layers, leading to poor adhesion, non-uniformity, and ultimately, failed experiments.[1][2] Every surface should be treated as contaminated, even if it's fresh from the manufacturer.[3]
Q2: How do I choose the right surface chemistry for my application?
A2: The choice depends on your substrate, the biomolecule you want to immobilize, and the desired orientation of that molecule.
-
Substrate: For glass or other metal oxide surfaces rich in hydroxyl (-OH) groups, silanization is a common and effective starting point. For gold surfaces, thiol-based self-assembled monolayers (SAMs) are the standard.
-
Biomolecule: If your biomolecule has primary amines (-NH2), a carboxyl-terminated surface activated with EDC/NHS is a very common and robust covalent coupling strategy.[4][5]
-
Orientation: Achieving the correct orientation of your biomolecule is crucial for its activity, for instance, ensuring the binding sites of an antibody are accessible.[6][7] This may require more advanced strategies, such as using specific capture proteins (e.g., Protein A/G for antibodies) or site-specific chemical modifications.[6][8]
Q3: What is non-specific binding (NSB) and why is it such a persistent problem?
A3: Non-specific binding is the attachment of molecules to the sensor surface in a way that is not mediated by the specific, intended capture molecule.[9] It is a major source of background noise and can lead to false-positive results.[8][10] NSB is caused by a variety of weak molecular forces, including hydrophobic interactions and electrostatic interactions between your analyte and the surface itself.[10] Strategies to mitigate NSB are essential for any sensitive assay.[11][12]
Part 2: Troubleshooting Guide: A Step-by-Step Approach
This section is structured to follow a typical surface modification workflow.
Workflow Overview
Here is a generalized workflow for modifying a hydroxylated surface (like glass) for protein immobilization.
Caption: Generalized workflow for surface modification.
Section 2.1: Substrate Cleaning & Activation
Issue: Inconsistent results right from the start, such as beading of aqueous solutions on a supposedly hydrophilic glass surface.
Q: My glass slides are "pre-cleaned," but my results are still patchy. How should I properly clean and activate them?
A: "Pre-cleaned" is often insufficient for the demands of robust surface chemistry. A multi-step cleaning and activation process is essential.
-
Why it's happening: The surface is likely still coated with organic residues or other contaminants from manufacturing and handling.[1][13] For silanization to be effective, the surface must be rich in hydroxyl (-OH) groups, which serve as the anchor points for the silane molecules.
-
Solution Protocol:
-
Degreasing: Start by sonicating the substrates in a sequence of solvents to remove organic contaminants. A common sequence is acetone, followed by ethanol, and finally, copious rinsing with deionized (DI) water.[14]
-
Activation (Hydroxylation): The goal here is to generate a high density of surface hydroxyl groups. The most aggressive and effective method is using a Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).[14]
-
Causality: Piranha solution is a powerful oxidizing agent that removes organic residues and hydroxylates the surface.
-
Safety: EXTREME CAUTION IS REQUIRED. Piranha solution is highly corrosive and reacts violently with organic solvents. Always add the peroxide to the acid slowly. Never store it in a sealed container.
-
-
Rinsing & Drying: After activation, rinse extensively with DI water and dry under a stream of inert gas (like nitrogen or argon). Store in a desiccator or use immediately.
-
Section 2.2: Silanization
Issue: Poor or non-uniform coverage of the silane layer, leading to inconsistent biomolecule immobilization in the next steps.
Q: My silanization with APTES (or other organosilanes) is unreliable. What factors do I need to control more carefully?
A: Silanization is a moisture-sensitive process that depends on a careful balance of several parameters. Inconsistency often arises from variations in these conditions.[15]
-
Why it's happening: The reaction involves the hydrolysis of the silane's methoxy or ethoxy groups, which then condense with the surface hydroxyl groups and with each other to form a siloxane network. Too much water can cause the silane to polymerize in solution before it reaches the surface, while too little can result in incomplete reaction.
-
Key Parameters for Optimization: A factorial approach can be used to systematically optimize conditions for your specific application.[15]
| Parameter | Recommended Range | Rationale & Causality |
| Silane Concentration | 1-5% (v/v) | Too low leads to incomplete monolayer formation. Too high can lead to multilayer formation and aggregation in solution.[15] |
| Solvent | Anhydrous Toluene or Ethanol | The choice of solvent is critical. Anhydrous solvents are often used to control the hydrolysis reaction, relying on trace amounts of water on the substrate surface.[16] |
| Reaction Time | 30 min - 2 hours | Shorter times may not allow for complete monolayer formation. Longer times can increase the risk of multilayer deposition.[14][15] |
| Reaction Temperature | Room Temp to 110°C | Higher temperatures can accelerate the reaction but may also promote polymerization in solution.[14] |
| Curing Step | 110-120°C for 1-2 hours | After deposition, a curing step is crucial to drive the condensation reaction, cross-link the silane molecules, and evaporate residual solvent, forming a stable layer.[15] |
-
Troubleshooting Tips:
-
Use Fresh Silane: Organosilanes are sensitive to moisture. Purchase in small quantities and store under an inert atmosphere (e.g., in a desiccator with nitrogen backfill).
-
Control Humidity: Perform the reaction in a controlled environment, such as a glove box or on a dry day, to minimize atmospheric water contamination.
-
Section 2.3: Linker Activation & Biomolecule Coupling (EDC-NHS Chemistry)
Issue: Low signal or no signal from the immobilized biomolecule, suggesting the coupling reaction failed.
Q: I'm using EDC/NHS to couple my antibody to a carboxylated surface, but the immobilization efficiency is very low. What am I doing wrong?
A: EDC/NHS chemistry is powerful but notoriously sensitive to reaction conditions, particularly pH and buffer composition.[4][17]
-
Why it's happening: The process involves two distinct steps, each with an optimal pH.[4] First, EDC activates the carboxyl groups. This intermediate is unstable in water but can be stabilized by reacting with NHS to form a more stable amine-reactive NHS-ester. This ester then reacts with primary amines on the biomolecule. Failure can occur if the intermediates hydrolyze before the reaction is complete or if your buffer interferes with the chemistry.[4][18]
Caption: EDC-NHS coupling reaction pathway and failure mode.
-
Solution Protocol & Key Considerations:
| Parameter | Recommendation | Rationale & Causality |
| Activation Buffer | MES Buffer (pH 4.7-6.0) | This pH range is optimal for the activation of carboxyl groups by EDC.[4] Using buffers without primary amines or carboxylates is critical to avoid competing reactions. |
| Coupling Buffer | PBS or HEPES (pH 7.2-8.0) | This slightly basic pH is optimal for the reaction between the NHS-ester and primary amines on the biomolecule.[4] |
| Buffers to AVOID | Tris, Glycine, Acetate | These buffers contain primary amines or carboxylates that will directly compete with the desired reaction, quenching the EDC or reacting with the NHS esters.[4] |
| Reagent Handling | Prepare EDC/NHS solutions fresh immediately before use. | EDC, in particular, is highly susceptible to hydrolysis and loses activity rapidly in aqueous solutions. Do not store stock solutions.[4][18] Store the powders desiccated at -20°C. |
Section 2.4: Blocking & Reduction of Non-Specific Binding (NSB)
Issue: The final assay shows high background signal, obscuring the specific signal.
Q: My control channels (without the specific analyte) show a high signal. How can I effectively block the surface to reduce NSB?
A: High background is a classic sign of insufficient blocking. A combination of strategies is often required to create a surface that resists non-specific adsorption.[8][10]
-
Why it's happening: After your biomolecule immobilization step, there are likely still "sticky" patches on the surface (e.g., hydrophobic areas or charged domains) where proteins and other molecules can adsorb non-specifically.[10] The goal of blocking is to coat these remaining sites with inert molecules.
-
Common Blocking Strategies:
| Strategy | Reagent Example | Mechanism of Action |
| Protein Blocking | Bovine Serum Albumin (BSA), Casein | These proteins adsorb to unoccupied sites on the surface, physically preventing other molecules from binding.[8][11] |
| Surfactant Use | Tween-20 (0.05%) | This non-ionic surfactant disrupts hydrophobic interactions, which are a major cause of NSB.[10] |
| Increase Salt Conc. | Add NaCl (e.g., up to 500 mM) | The salt ions can shield electrostatic charges on the surface and on the analyte, reducing charge-based non-specific interactions.[10] |
| Adjust Buffer pH | Varies by protein | Adjusting the buffer pH away from the isoelectric point (pI) of an interfering protein can alter its net charge and reduce its electrostatic attraction to the surface.[9][10] |
-
Pro Tip: A good preliminary test is to run your analyte over a fully prepared surface that has no immobilized capture molecule. The signal you detect is a direct measure of the NSB, which you can then work to minimize by testing different blocking agents and buffer conditions.[9]
Part 3: Validation & Quality Control
How do you know if your modification was successful before running the final assay? Implementing quality control checks at each stage is a self-validating practice.
Q: What simple, routine checks can I perform to validate my surface modification at each step?
A: Several surface analysis techniques can provide quantitative feedback on the success of your protocol.[19][20]
| Technique | What It Measures | Use Case Example |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | A clean, hydroxylated glass surface should be very hydrophilic (low water contact angle). After modification with a hydrophobic silane (like OTMS), the contact angle should increase significantly.[21][22] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the top few nanometers of the surface. | Can confirm the presence of Silicon (Si) and Nitrogen (N) after APTES silanization, and can track changes in Carbon (C) and Oxygen (O) peaks.[21][23] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. | Can reveal changes in surface morphology after each modification step, helping to diagnose issues like aggregation or incomplete layer formation.[21] |
| Ellipsometry | Thickness of thin films. | Can be used to measure the thickness of the deposited silane and protein layers, providing a quantitative measure of layer formation.[11] |
References
- Metal Zenith. (2025).
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Benchchem. (2025). Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide.
- NASA Technical Reports Server. (n.d.).
- ResearchGate. (2025).
- Taylor & Francis eBooks. (n.d.).
- MDPI. (n.d.). Non-Specific Adsorption Reduction Methods in Biosensing.
- Nicoya. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
- Avery Dennison Graphics Solutions. (n.d.).
- NIH. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors.
- Platypus Technologies. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
- Benchchem. (2025).
- Benchchem. (2025).
- ACS Applied Materials & Interfaces. (2017).
- Bio-Rad. (n.d.). Instruction Manual.
- Spandex. (2020). Avery Dennison® Instructional Bulletin 1.
- PubMed Central. (n.d.).
- n.p. (n.d.).
- CED Engineering. (n.d.).
- n.p. (n.d.).
- ResearchGate. (2025).
- PubMed. (2011).
- NIH. (n.d.). Developments and Ongoing Challenges for Analysis of Surface Bound Proteins.
- World Scientific Publishing. (n.d.).
- Scilit. (n.d.).
- Slideshare. (n.d.).
- ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?.
- FILAB. (n.d.).
- Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 5 g - FAQs.
- Biolin Scientific. (n.d.). Surface Analysis & Quality Control.
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- 5. Surface modification and biomolecule immobilization on polymer spheres for biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
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Technical Support Center: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Synthesis
Welcome to the technical support guide for the synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, focusing on the critical goal of minimizing byproduct formation to ensure high purity and yield.
The synthesis, primarily achieved through the platinum-catalyzed hydrosilylation of allyl glycidyl ether (AGE) with 1,1,3,3-tetramethyldisiloxane (TMDS), is an elegant and atom-efficient reaction. However, its success is contingent on precise control over reaction conditions to suppress competing side reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is a classic example of a hydrosilylation reaction. It involves the addition of a silicon-hydride (Si-H) bond from 1,1,3,3-tetramethyldisiloxane (TMDS) across the carbon-carbon double bond of allyl glycidyl ether (AGE). This reaction is most commonly catalyzed by platinum-based complexes, such as Karstedt's or Speier's catalyst.[1][2] The generally accepted mechanism, the Chalk-Harrod mechanism, involves several key steps:
-
Oxidative Addition: The Si-H bond of TMDS adds to the platinum(0) catalyst center.[3][4]
-
Olefin Coordination: The allyl double bond of AGE coordinates to the platinum complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is often rate-limiting and determines the regioselectivity of the product.[5]
-
Reductive Elimination: The final C-Si bond is formed, releasing the desired this compound product and regenerating the platinum(0) catalyst.[4][6]
The desired product is the γ-isomer, resulting from the anti-Markovnikov addition of the silyl group to the terminal carbon of the allyl group.[1]
Q2: What are the most common byproducts in this reaction and why do they form?
Several side reactions can occur, leading to a range of impurities that complicate purification and reduce yield.[1][4][6] Understanding their formation is key to prevention.
-
β-Isomer Formation: This is a constitutional isomer where the silicon atom adds to the internal carbon of the allyl group. It arises from an alternative (Markovnikov) insertion pathway during the catalytic cycle.
-
Alkene Isomerization: The platinum catalyst can catalyze the migration of the double bond in allyl glycidyl ether to form the thermodynamically more stable internal alkene, (E/Z)-1-glycidoxyprop-1-ene.[7][8] This isomer is significantly less reactive towards hydrosilylation, effectively acting as a dead-end impurity.[9]
-
Hydrolysis Products: The Si-H bond in TMDS is sensitive to moisture and can hydrolyze to form silanols (Si-OH).[10][11][12] These silanols can then self-condense to form higher molecular weight polysiloxanes. This is exacerbated by acidic or basic conditions.[13]
-
Epoxide Ring-Opening/Polymerization: Under certain conditions, particularly elevated temperatures or the presence of Lewis acidic catalysts, the glycidyl ether's epoxide ring can undergo cleavage or polymerization, leading to high molecular weight oligomers and gels.[14][15]
Q3: How critical is the choice and concentration of the platinum catalyst?
The choice and concentration are paramount. Industrially, Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (H₂PtCl₆) are favored for their high activity.[1][2]
-
High Activity: Platinum catalysts are highly efficient, often requiring only parts-per-million (ppm) concentrations (e.g., 5-20 ppm) for complete conversion.[2]
-
Concentration Effects:
-
Too High: Excessive catalyst loading can aggressively promote side reactions, especially alkene isomerization.[7] It also increases the risk of catalyst deactivation through the formation of inactive platinum colloids.[4][5]
-
Too Low: Insufficient catalyst may lead to an incomplete or sluggish reaction.
-
Therefore, optimizing the catalyst loading is a critical first step in any experimental design.
Troubleshooting Guide
This section addresses specific experimental problems with probable causes and actionable solutions.
Problem 1: Low yield of the desired γ-isomer; significant presence of the β-isomer.
-
Probable Cause: The regioselectivity of the hydrosilylation is influenced by the catalyst, ligands, and temperature. While platinum catalysts generally favor the anti-Markovnikov (γ) product, certain conditions can increase the proportion of the β-isomer.[16] Rhodium-based catalysts, for instance, have shown high selectivity for the linear product in similar reactions.[7]
-
Solutions:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the linear γ-product.[7] Start reactions at room temperature or even slightly below before gently warming if necessary.
-
Catalyst Selection: If β-isomer formation is persistent, consider catalysts known for high regioselectivity. Platinum complexes with specific phosphine or N-heterocyclic carbene (NHC) ligands can enhance selectivity.[4][7]
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with solvents of varying polarity (e.g., toluene vs. THF) to find optimal conditions.
-
Problem 2: NMR/GC-MS analysis shows unreacted starting material and a significant peak corresponding to an isomerized, unreactive alkene.
-
Probable Cause: The platinum catalyst has induced isomerization of the allyl glycidyl ether into its unreactive internal alkene isomer. This is a very common side reaction.[4][8]
-
Solutions:
-
Minimize Catalyst Concentration: Use the lowest effective catalyst concentration. Titrate the catalyst amount downwards in small increments until you find the sweet spot that ensures complete reaction without significant isomerization.
-
Introduce an Inhibitor: Inhibitors are crucial for controlling the reaction, especially in pre-mixed formulations.[17] They temporarily coordinate to the platinum center, preventing premature reaction and often suppressing isomerization.[18] Common inhibitors include maleates, fumarates, or acetylenic alcohols like 1-ethynylcyclohexanol.[4][17] The inhibitor allows for a controlled reaction initiation upon heating.
-
Control Oxygen Levels: The controlled introduction of oxygen has been shown to control isomerization in some hydrosilylation reactions.[19] This should be approached with caution and requires specialized equipment.
-
Minimize Reaction Time: Prolonged exposure to the catalyst increases the likelihood of isomerization.[7] Monitor the reaction closely (e.g., by IR spectroscopy, watching for the disappearance of the Si-H peak at ~2160 cm⁻¹) and quench or proceed with workup as soon as the starting material is consumed.
-
Problem 3: Product contains high molecular weight siloxane impurities, observed as a broad baseline hump in GC or multiple peaks in GPC.
-
Probable Cause: This is a classic symptom of hydrolysis of the 1,1,3,3-tetramethyldisiloxane (TMDS) starting material.[10][12] Water contamination in reagents or from the atmosphere leads to the formation of silanols, which then condense into longer siloxane chains.
-
Solutions:
-
Anhydrous Conditions: This is non-negotiable.
-
Glassware: Oven-dry all glassware immediately before use.
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents. Ensure allyl glycidyl ether is dry. TMDS should be handled under an inert atmosphere.
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
pH Control: TMDS is stable at or near neutral pH but reacts with strong bases and, to a lesser extent, acids.[12] Ensure all reagents are free from acidic or basic residues.
-
Problem 4: Reaction mixture becomes viscous or forms a gel.
-
Probable Cause: Uncontrolled polymerization of the epoxide ring on the glycidyl group. This can be triggered by excessive heat or acidic impurities which can catalyze ring-opening polymerization.[14]
-
Solutions:
-
Strict Temperature Control: The hydrosilylation reaction is exothermic. Use an ice bath to manage the initial exotherm, especially during large-scale reactions. Do not allow the internal temperature to rise uncontrollably. A recommended maximum is often below 80-90°C.
-
Purify Reagents: Ensure the allyl glycidyl ether is free from acidic impurities that could initiate epoxide polymerization. Passing it through a short plug of neutral alumina before use can be an effective purification step.
-
Catalyst Purity: Ensure the platinum catalyst is of high quality, as impurities could contribute to side reactions.[7]
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the major competing side reactions.
Caption: Reaction scheme for the synthesis of the target molecule and major byproduct pathways.
Optimized Protocol and Data Summary
The following table summarizes recommended starting conditions for the reaction. Optimization will be required based on your specific laboratory setup and scale.
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| Catalyst | Karstedt's Catalyst | High activity and solubility in silicone media.[17] |
| Catalyst Loading | 5-20 ppm (Pt basis) | Balances reaction rate with the risk of side reactions like isomerization.[2] |
| Reactant Ratio | 1.0 : 1.05 (TMDS : AGE) | A slight excess of the alkene can help drive the reaction to completion. |
| Solvent | Toluene (Anhydrous) | A common, non-polar solvent. Ensure it is rigorously dried before use. |
| Temperature | 25°C to 80°C | Start at room temperature. The reaction is exothermic. Use external cooling to maintain control, then warm gently if needed to complete the reaction.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent hydrolysis of the Si-H bond.[9] |
| Inhibitor (Optional) | 1-Ethynylcyclohexanol (ECH) | Useful for creating a stable formulation with a defined "pot-life". The reaction is initiated by heating, which drives off the inhibitor.[17] |
| Monitoring | FT-IR (Si-H stretch at ~2160 cm⁻¹) | A reliable method to track the consumption of the TMDS starting material. |
References
-
Faglioni, F., et al. (2002). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. The Journal of Physical Chemistry B, 106(7), 1716-1724. Available from: [Link]
-
Faglioni, F., et al. (2002). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. The Journal of Physical Chemistry B. Available from: [Link]
- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. Google Patents.
-
Lohmeijer, B. G. G. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC. Available from: [Link]
-
Graiver, D., et al. (2004). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Environmental Toxicology and Chemistry, 23(4), 815-20. Available from: [Link]
-
Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development. Available from: [Link]
-
Careful investigation of the hydrosilylation of olefins at poly(ethylene glycol) chain ends and development of a new silyl hydride to avoid side reactions. ResearchGate. Available from: [Link]
-
Kaur, B., et al. (2019). Using light to control the inhibition of Karstedt's catalyst. RSC Publishing. Available from: [Link]
-
Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. American Chemical Society. Available from: [Link]
-
Bogdanova, A. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC. Available from: [Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. Available from: [Link]
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CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. Co-Formula. Available from: [Link]
-
Haberecht, M. C., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Journal of the American Chemical Society. Available from: [Link]
- Method for controlling hydrosilylation in a reaction mixture. Google Patents.
- Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions. Google Patents.
-
Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. Available from: [Link]
-
Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest, Inc. Available from: [Link]
- Low isomer hydrosilylation. Google Patents.
-
Hydrosilylation of allyl glycidyl ether with triethoxysilane. ResearchGate. Available from: [Link]
-
Embarek, N., & Sahli, N. (2023). GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST (TREATED MONTMORILLONITE). Chemistry & Chemical Technology, 17(1), 60-69. Available from: [Link]
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Walczak, M., et al. (2021). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. Chemical Communications. Available from: [Link]
-
3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. IJFMR. Available from: [Link]
-
1,3-Bisthis compound CAS: 126-80-7. Changfu Chemical. Available from: [Link]
-
Yields of the product of hydrosilylation of allyl glycidyl ether with... ResearchGate. Available from: [Link]
-
Rbihi, Z., et al. (2018). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scirp.org. Available from: [Link]
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Validation & Comparative
comparative study of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane vs. other silanes
An In-Depth Comparative Guide to (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane and Conventional Silane Coupling Agents
Authored by: A Senior Application Scientist
Abstract
For researchers and professionals in materials science and drug development, the precise engineering of surface chemistry is a cornerstone of innovation. Silane coupling agents are fundamental tools in this endeavor, serving as molecular bridges between inorganic and organic materials.[1] This guide provides a comprehensive comparative analysis of This compound , a unique epoxy-functional disiloxane, against traditional epoxy- and amino-functional monosilanes. We will explore the profound impact of the disiloxane backbone on performance metrics such as hydrolytic stability, surface wettability, and mechanical flexibility. This document moves beyond a simple cataloging of properties, offering causality-driven explanations for experimental observations and providing detailed, reproducible protocols for surface modification and characterization.
Introduction: The Molecular Architecture of Interfacial Control
Silanes are a class of organosilicon compounds essential for surface modification and promoting adhesion between dissimilar materials.[2] Their bifunctional structure is the key to their utility: one end features hydrolyzable groups (e.g., alkoxy groups) that form robust covalent siloxane (Si-O-Si) bonds with hydroxylated inorganic surfaces like glass, metal oxides, and mineral fillers.[3][4] The other end possesses a non-hydrolyzable organic functional group that interacts or reacts with a polymer matrix.[5] This creates a durable interface, enhancing the mechanical and chemical integrity of composite materials, coatings, and biomedical devices.[1][4]
While traditional research has focused on monosilanes (containing a single silicon atom), there is a growing interest in more complex structures like disiloxanes. This guide focuses on this compound, a molecule that combines the reactive potential of an epoxy group with the unique properties of a flexible disiloxane backbone. We will compare its performance against two industry-standard monosilanes:
-
(3-Glycidoxypropyl)trimethoxysilane (GPTMS): A direct counterpart with the same epoxy functionality but a different silane head group.
-
(3-Aminopropyl)triethoxysilane (APTES): A widely used silane with a different (amino) functionality to highlight how the organic group dictates surface properties.
Molecular Structure: The Foundation of Functionality
The performance differences between these molecules are rooted in their distinct chemical structures.
Figure 1: Chemical structures of the compared silanes.
This compound is characterized by its dual-end epoxy functional groups and a central, flexible Si-O-Si backbone.[6] This structure allows it to act as a chain extender or cross-linking agent.[6] In contrast, GPTMS and APTES are monosilanes with three hydrolyzable alkoxy groups attached to a single silicon atom, designed to form a dense, cross-linked network on a substrate surface.[7][8]
| Feature | This compound | (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | (3-Aminopropyl)triethoxysilane (APTES) |
| CAS Number | 126-80-7[9] | 2530-83-8[10] | 919-30-2 |
| Formula | C₁₆H₃₄O₅Si₂[6] | C₉H₂₀O₅Si | C₉H₂₃NO₃Si |
| Molecular Weight | 362.6 g/mol | 236.34 g/mol | 221.37 g/mol |
| Core Structure | Disiloxane | Monosilane | Monosilane |
| Functional Group | Epoxy (Glycidoxy) | Epoxy (Glycidoxy) | Primary Amine |
| Hydrolyzable Groups | None (pre-formed siloxane) | 3 Methoxy groups | 3 Ethoxy groups |
Table 1: Key Molecular and Physical Properties of Selected Silanes.
Comparative Performance Analysis
The structural differences outlined above lead to significant variations in performance, particularly in terms of stability, surface energy, and reactivity.
Hydrolytic Stability: The Disiloxane Advantage
A critical performance metric for any surface modification is its durability, especially in aqueous or humid environments. Hydrolytic stability refers to the resistance of the silane layer to being cleaved from the substrate by water.
-
Monosilanes (GPTMS, APTES): Trifunctional monosilanes polymerize into a rigid, three-dimensional silsesquioxane network on the surface. While they form multiple Si-O-Substrate bonds, the network can be strained. The equilibrium between siloxane bond formation and hydrolysis means these bonds are dynamic, and molecules can potentially diffuse away from the substrate over time.[11]
-
This compound: This molecule can be considered a "dipodal" silane. Its pre-formed, stable siloxane bond and two propyl chains allow it to attach to the surface at two points. This dipodal structure significantly reduces the probability of hydrolysis and diffusion from the substrate, leading to a much more stable surface modification.[11] Studies have shown that dipodal silanes demonstrate markedly improved resistance to hydrolysis in acidic and brine environments compared to conventional monosilanes.[11] The use of certain silane mixtures can also increase the hydrolytic stability of the resulting composite.[12]
Sources
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A Comparative Guide to Purity Validation of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane: An In-Depth Analysis of HPLC and GC-MS Methodologies
Introduction
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a bifunctional organosilane featuring a reactive epoxy group and a flexible disiloxane backbone.[1] This unique structure makes it a valuable chemical intermediate in the synthesis of advanced materials, including modified silicones, polymer electrolytes, and surface coupling agents.[2] In these high-performance applications, the purity of the starting material is paramount. Trace impurities, such as residual starting materials, synthesis by-products, or oligomers, can adversely affect polymerization kinetics, final product performance, and batch-to-batch consistency.
This guide provides a comprehensive comparison of two orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of this compound purity. As we will explore, these methods are not merely alternatives but are complementary, each offering unique advantages for creating a complete purity profile of the compound.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
Expertise & Rationale: GC-MS is the quintessential technique for analyzing compounds that are volatile or can be vaporized without degradation.[4] Given that this compound has a boiling point suitable for GC analysis (92-98°C at 0.2 mmHg), this method is an excellent first choice.[5] Its primary strengths lie in its exceptional resolving power for separating closely related volatile impurities and the definitive structural identification provided by the mass spectrometer.[6][7] This is crucial for not just quantifying purity but also for identifying unknown contaminants, which is a critical step in process optimization and quality control.
Experimental Workflow: GC-MS
Caption: GC-MS analytical workflow for purity assessment.
Detailed GC-MS Protocol
This protocol is designed to be self-validating through the use of an internal standard for robust quantification and MS for positive identification.
-
Preparation of Internal Standard (IS) Stock Solution:
-
Accurately weigh approximately 0.5 g of dodecane into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with acetone to create a 10 mg/mL stock solution.[8]
-
-
Preparation of Internal Standard Working Solution:
-
Dilute 10 mL of the stock solution to 1 L with acetone to yield a final concentration of 0.1 mg/mL.[8]
-
-
Sample Preparation:
-
Weigh 0.5 g of the this compound sample into a 20 mL glass vial.
-
Add exactly 10 mL of the internal standard working solution.
-
Cap the vial and vortex for 30 seconds to ensure complete dissolution and homogenization.
-
-
Instrumental Analysis:
Hypothetical GC-MS Data Summary
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification | Key Mass Fragments (m/z) |
| 1 | 8.5 | 0.08 | Tetramethyl-disiloxane | 133, 148 |
| 2 | 11.2 | 0.15 | Allyl Glycidyl Ether | 57, 114 |
| 3 | 14.5 | 99.65 | This compound | 73, 147, 159, 231 |
| 4 | 15.1 | Internal Standard | Dodecane | 57, 71, 85 |
| 5 | 17.8 | 0.12 | Hydrolyzed Analyte (Diol form) | 73, 147, 249 |
Data Interpretation: The mass spectrometer is a powerful diagnostic tool. Siloxane compounds characteristically produce fragments at m/z 73, 147, 207, and 281, which helps in confirming the identity of the main peak and related impurities.[10] The mass spectrum of each impurity peak can be compared against a reference library (e.g., NIST) for tentative identification, providing actionable insights for process chemistry improvements.[9]
High-Performance Liquid Chromatography (HPLC): Unveiling Non-Volatile & Thermally Labile Species
Expertise & Rationale: While GC-MS excels with volatiles, it is blind to non-volatile impurities such as polymers, oligomers, or salts. Furthermore, the high temperatures of the GC inlet (typically >250°C) can cause degradation of thermally sensitive molecules like those containing an epoxide ring.[1][11] HPLC circumvents these issues by performing separations in the liquid phase at or near ambient temperature.[11]
The primary challenge for analyzing this compound with HPLC is detection, as the molecule lacks a UV chromophore. Therefore, a universal mass-based detector is required. The Charged Aerosol Detector (CAD) is an excellent choice, offering sensitive, near-universal response for any non-volatile analyte, independent of its optical properties.[12]
Experimental Workflow: HPLC-CAD
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Enhancing Composite Performance: A Comparative Analysis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane as a Functional Additive
For researchers, scientists, and professionals in drug development and advanced materials, the selection of formulation components is a critical step that dictates the final performance of a composite material. This guide provides an in-depth comparison of the performance of composites with and without the inclusion of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, a bifunctional organosilane designed to bridge the gap between organic polymer matrices and inorganic components, or to modify the polymer network itself. This document will delve into the mechanistic underpinnings of its function and present supporting experimental data to guide formulation decisions.
Introduction to this compound
This compound (CAS No. 126-80-7) is a specialty siloxane featuring a flexible disiloxane backbone and reactive glycidyl ether functional groups at both ends.[1][2] This unique structure allows it to be chemically incorporated into polymer networks, such as epoxies and polyurethanes, through the reaction of its epoxy groups.[3][4][5] The integration of the siloxane moiety into the polymer matrix is intended to impart a range of desirable properties, including improved thermal stability, enhanced mechanical toughness, and increased surface hydrophobicity.[5][6] This guide will explore the quantifiable impact of this additive on these key performance metrics.
Caption: Chemical structure of this compound.
Performance Comparison: With and Without Siloxane Modification
The incorporation of this compound into a polymer matrix can lead to significant enhancements in material properties. This section presents a comparative analysis based on experimental data from studies on closely related glycidyl-functional siloxanes.
Mechanical Properties
| Property | Neat Epoxy | Epoxy with 5 phr g-PDMS | Improvement (%) |
| Maximum Strength (MPa) | 70.2 | 89.2 | 27% |
| Young's Modulus (GPa) | 2.3 | 3.7 | 61% |
| Fracture Toughness (KIC, MPa·m1/2) | 0.8 | 1.4 | 76% |
| Fracture Energy (GIC, J/m2) | 280 | 500 | 79% |
| Data synthesized from a study on glycidyl-terminated polydimethylsiloxane (g-PDMS) as a toughening agent for epoxy resin.[7] |
As the data suggests, the inclusion of a glycidyl-functional siloxane can lead to a remarkable improvement in both the strength and toughness of the composite material.[7]
Thermal Stability
The inherent thermal stability of the siloxane bond (Si-O) can elevate the degradation temperature of the host polymer. A study on polyurethane modified with a hyperbranched polysiloxane, synthesized from 3-aminopropyltriethoxysilane (APTS) and 3-glycidoxypropyltrimethoxysilane (GPTS), demonstrates this effect. The siloxane component can form a protective silica (SiO₂) layer upon thermal decomposition, which insulates the underlying polymer and slows further degradation.[8]
| Property | Pristine Polyurethane (PU) | PU with 40% APTS-GPTS | Improvement |
| Temperature of Maximum Degradation Rate (°C) | 343 | 508 | +165 °C |
| Integral Procedural Decomposition Temperature (°C) | 348 | 859 | +511 °C |
| Data from a study on polyurethane modified with a hyperbranched polysiloxane derived from APTS and GPTS.[8] |
The significant increase in the decomposition temperature indicates a substantially enhanced thermal stability of the composite material.[8]
Surface Properties and Hydrophobicity
The low surface energy of siloxanes makes them effective at imparting hydrophobic (water-repellent) properties to a material's surface. When this compound is incorporated into a coating or composite, the siloxane chains tend to migrate to the surface, creating a water-repellent barrier. This is expected to result in a significant increase in the water contact angle.
| Property | Standard Polymer Surface | Polymer Surface with Siloxane Additive | Expected Outcome |
| Water Contact Angle | < 90° (Hydrophilic to moderately hydrophobic) | > 90° (Hydrophobic) | Increased water repellency |
| Surface Energy | Higher | Lower | Reduced wetting by liquids |
Mechanistic Insights into Performance Enhancement
The performance enhancements observed are a direct result of the bifunctional nature of this compound. The glycidyl groups at the ends of the molecule are reactive towards common curing agents for epoxy and polyurethane systems, such as amines and anhydrides. This allows the siloxane to be covalently bonded into the polymer network, preventing it from leaching out and ensuring a permanent modification.
Caption: Proposed reaction scheme for incorporating the disiloxane into an epoxy matrix.
Once incorporated, the flexible and thermally stable Si-O-Si backbone of the disiloxane imparts its properties to the bulk material. The increased chain mobility and free volume introduced by the siloxane segments allow for greater energy dissipation under stress, leading to enhanced toughness.
Experimental Methodologies
To validate the performance enhancements, a series of standardized tests should be conducted. Below are example protocols for evaluating the key performance indicators.
Protocol 1: Mechanical Properties Testing
Objective: To determine the effect of the disiloxane additive on the mechanical strength and toughness of an epoxy composite.
Methodology (based on ASTM D638 and ASTM D5045):
-
Sample Preparation:
-
Prepare two formulations: a control epoxy resin system and an experimental system with a specified weight percentage (e.g., 5 phr) of this compound.
-
Thoroughly mix the resin, hardener, and additive.
-
Cast the mixtures into dog-bone shaped molds for tensile testing and single-edge-notch-bend (SENB) specimens for fracture toughness testing.
-
Cure the samples according to the manufacturer's recommendations.
-
-
Tensile Testing (ASTM D638):
-
Conduct tensile tests on the dog-bone specimens using a universal testing machine at a constant crosshead speed.
-
Record the load and displacement data to calculate tensile strength, Young's modulus, and elongation at break.
-
-
Fracture Toughness Testing (ASTM D5045):
-
Perform three-point bending tests on the SENB specimens.
-
Calculate the critical stress intensity factor (KIC) and the critical strain energy release rate (GIC) from the peak load and specimen geometry.
-
Protocol 2: Thermal Stability Analysis
Objective: To evaluate the effect of the disiloxane additive on the thermal degradation profile of a polyurethane composite.
Methodology (Thermogravimetric Analysis - TGA):
-
Sample Preparation:
-
Prepare a control polyurethane sample and an experimental sample containing the disiloxane additive.
-
Ensure the samples are fully cured and free of solvent.
-
Accurately weigh a small amount (5-10 mg) of each sample into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curves to determine the onset of degradation, the temperature of maximum degradation rate (from the derivative curve), and the char yield at high temperatures.
-
Caption: A generalized workflow for the preparation and testing of composites.
Conclusion
The incorporation of this compound as a reactive additive in polymer composites presents a compelling strategy for enhancing material performance. The experimental evidence from closely related functional siloxanes strongly indicates that this additive can significantly improve mechanical toughness, elevate thermal stability, and increase surface hydrophobicity. These improvements are attributed to the unique combination of reactive glycidyl groups and a flexible, stable siloxane backbone. For scientists and researchers in drug development and materials science, leveraging such additives can lead to the creation of more robust and reliable materials for a wide range of demanding applications.
References
-
Kim, D. H., & Lee, J. H. (2018). Mechanical properties and fracture toughness of fumed silica epoxy composites containing glycidyl terminated polysiloxanes. Composites Part B: Engineering, 145, 135-142. Available at: [Link]
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Chen, Y. L., et al. (2019). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Polymers, 11(7), 1145. Available at: [Link]
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Changfu Chemical. 1,3-Bisthis compound CAS: 126-80-7. Available at: [Link]
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Cof-Formula. CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. Available at: [Link]
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Gelest. Silanes and Silicones for Epoxy Resins. Available at: [Link]
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LookChem. Cas 126-80-7,1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE. Available at: [Link]
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Gelest, Inc. 1,3-BIS(GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE. Available at: [Link]
-
Ruifu Chemical. 1,3-Bis(3-Glycidyloxypropyl)tetramethyldisiloxane CAS 126-80-7 Purity >97.0% (GC). Available at: [Link]
-
VanaBio Silicones. 1,3-bis( 3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. Available at: [Link]
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Understanding CAS 126-80-7: A Key Intermediate for Specialty Siloxanes. (2025). Chemical Industry Journal. Available at: [Link]
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Changfu Chemical. 1,3-Bisthis compound CAS: 126-80-7. Available at: [Link]
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Cof-Formula. CFS-807, 1,3-Bisthis compound, Cas No. 126-80-7. Available at: [Link]
-
IJFMR. (2023). Evaluating the Thermal and Mechanical Properties of Siloxane-Enhanced Epoxy Resins in Adhesive Formulations. Available at: [Link]
-
ResearchGate. Glycidyl Ether-Terminated Branched Polysiloxane and its Synergy With DOPO for the Preparation of Flame-Retardant, High-Strength, and High-Toughness Epoxy Resin. Available at: [Link]
Sources
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A Comparative Guide to the Biocompatibility of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Modified Materials
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing advanced biomedical devices and drug delivery systems, the interface between a material and the biological environment is of paramount importance. Surface modification is a critical strategy to enhance the biocompatibility of materials, and among the various agents, organosilanes have garnered significant attention. This guide provides an in-depth, objective comparison of the biocompatibility of materials modified with (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane (GPTMS), a disiloxane-based coupling agent, against other commonly used surface modification alternatives. The insights and experimental data presented herein are intended to empower researchers and drug development professionals to make informed decisions in the selection of materials for their specific applications.
Introduction to this compound (GPTMS)
This compound is a bifunctional organosilane characterized by a reactive glycidoxypropyl group and a stable tetramethyldisiloxane backbone. This unique structure allows it to act as a versatile coupling agent, forming a durable bridge between inorganic substrates and organic polymers. The glycidoxy (epoxy) group can readily react with various functional groups present in biomolecules and polymers, while the siloxane component provides a low-energy, hydrophobic surface. These properties make GPTMS an attractive candidate for surface modification in a range of biomedical applications, from drug delivery vehicles to implantable devices.
The primary rationale for employing GPTMS in biomedical applications is to modulate the surface properties of a material to elicit a favorable biological response. An ideal surface modification should minimize adverse reactions such as inflammation, thrombosis, and cytotoxicity, while promoting desired interactions like specific cell adhesion or drug release. This guide will delve into the critical aspects of GPTMS biocompatibility, supported by experimental evidence and comparative analysis.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is not an intrinsic property but rather a measure of its performance in a specific biological context. Therefore, a thorough assessment involves a battery of tests evaluating different biological endpoints. Here, we compare the performance of GPTMS-modified surfaces with two widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES), a common aminosilane, and Polyethylene Glycol (PEG), a hydrophilic polymer known for its anti-fouling properties.
It is important to note that direct head-to-head comparative studies under identical conditions are limited in the published literature. The following data is a synthesis of findings from various sources to provide a comparative overview.
Table 1: Comparative Biocompatibility Data
| Parameter | GPTMS-modified | APTES-modified | PEG-modified | Unmodified Control |
| Cytotoxicity (Cell Viability %) | > 90% (cell line dependent) | 80-95% | > 95% | Varies by material |
| Platelet Adhesion | Low to Moderate | High | Very Low | High |
| Protein Adsorption (e.g., Fibrinogen) | Moderate | High | Very Low | High |
| In Vivo Inflammatory Response | Mild | Moderate to High | Very Mild | Moderate to High |
Note: The values presented are generalized from multiple studies and can vary significantly based on the substrate material, cell type, and specific experimental conditions.
Cytotoxicity: Is it Safe for Cells?
Cytotoxicity assays are fundamental in biocompatibility testing, providing a measure of a material's potential to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Studies on silane-modified surfaces have generally shown good cytocompatibility. For GPTMS-modified surfaces, cell viability is typically reported to be high, often exceeding 90%, suggesting minimal cytotoxic effects. In comparison, APTES-modified surfaces, while also generally considered biocompatible, can sometimes exhibit slightly lower cell viability, potentially due to the reactivity of the primary amine groups. PEG-modified surfaces consistently demonstrate excellent cytocompatibility, with cell viability often comparable to control cultures.
The choice of silane and the density of the surface coating can influence the cellular response. It is hypothesized that the lower reactivity of the epoxy group in GPTMS under physiological conditions, compared to the amine group of APTES, contributes to its favorable cytotoxicity profile.
Hemocompatibility: How Does it Interact with Blood?
For blood-contacting devices, hemocompatibility is a critical determinant of safety and efficacy. The initial events upon blood-material contact are protein adsorption, followed by platelet adhesion and activation, which can trigger the coagulation cascade and lead to thrombus formation.
GPTMS-modified surfaces tend to exhibit a moderate level of hydrophobicity, which can influence protein adsorption and subsequent platelet adhesion. While not as "stealthy" as PEG coatings, which are known for their exceptional ability to resist protein fouling and platelet adhesion, GPTMS surfaces generally perform better than highly reactive surfaces like those modified with APTES. The amine groups on APTES-coated surfaces can interact strongly with blood proteins, leading to higher platelet adhesion and activation.
Improving the hemocompatibility of siloxane-based materials is an active area of research. For instance, modifying poly(dimethylsiloxane) (PDMS) surfaces with composites of hyaluronic acid and polydopamine has been shown to significantly reduce platelet adhesion and activation.[1]
In Vivo Biocompatibility: The Host Response
In vivo studies provide the most comprehensive assessment of a material's biocompatibility, capturing the complex interplay of various biological processes, including the inflammatory response and tissue integration. When a foreign material is implanted, the body initiates a foreign body response (FBR), characterized by the recruitment of inflammatory cells and the formation of a fibrous capsule around the implant.
While specific in vivo data for this compound modified materials is not extensively available, studies on silicone-based and silane-modified implants provide valuable insights. Generally, smooth and chemically inert surfaces tend to elicit a milder inflammatory response and result in a thinner fibrous capsule. The surface chemistry of GPTMS, with its relatively stable disiloxane backbone, is expected to provoke a minimal inflammatory reaction. In contrast, surfaces with reactive functionalities, such as the amine groups of APTES, can lead to a more pronounced inflammatory response. PEG coatings are well-documented to minimize the FBR due to their ability to prevent protein adsorption, which is the initial trigger for the inflammatory cascade.
Histopathological analysis of tissue surrounding implanted materials is crucial for evaluating the long-term biocompatibility. Key parameters to assess include the thickness of the fibrous capsule, the density and type of inflammatory cells (e.g., macrophages, lymphocytes), and the presence of tissue necrosis.
Experimental Protocols
To ensure the scientific integrity and reproducibility of biocompatibility assessments, standardized and well-documented protocols are essential. The International Organization for Standardization (ISO) 10993 provides a series of standards for the biological evaluation of medical devices.[2]
Workflow for Biocompatibility Assessment
The following diagram illustrates a general workflow for assessing the biocompatibility of a surface-modified material.
Caption: General workflow for assessing the biocompatibility of surface-modified materials.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT assay is a quantitative colorimetric assay for assessing cell viability.
Materials:
-
Test material (GPTMS-modified substrate) and control materials (unmodified substrate, negative and positive controls).
-
Mammalian cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Material Exposure:
-
Extract Method: Prepare extracts of the test and control materials according to ISO 10993-12. Replace the culture medium in the wells with the material extracts.
-
Direct Contact Method: Place small, sterile samples of the test and control materials directly onto the cell monolayer in the wells.
-
-
Incubation: Incubate the cells with the materials or extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the materials and/or extracts. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for the test material relative to the negative control.
Detailed Protocol: Platelet Adhesion Assay
This assay quantifies the adhesion of platelets to the material surface, a key indicator of thrombogenicity.
Materials:
-
Test and control material samples.
-
Freshly drawn human or animal blood, anticoagulated with citrate.
-
Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.
-
Phosphate-buffered saline (PBS).
-
Glutaraldehyde solution (2.5% in PBS) for cell fixation.
-
Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration.
-
Scanning electron microscope (SEM) or fluorescence microscope.
Procedure:
-
PRP Preparation: Centrifuge fresh whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Material Incubation: Place the test and control material samples in a 24-well plate. Add a defined volume of PRP to each well, ensuring the material surface is fully covered. Incubate for 1-2 hours at 37°C.
-
Rinsing: Gently rinse the samples with PBS to remove non-adherent platelets.
-
Fixation: Fix the adherent platelets by immersing the samples in 2.5% glutaraldehyde solution for at least 1 hour.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Drying: Critical point dry the samples or air dry them.
-
Imaging and Quantification:
-
SEM: Sputter-coat the samples with gold and visualize them using an SEM. Count the number of adherent platelets per unit area from multiple random fields of view.
-
Fluorescence Microscopy: Stain the platelets with a fluorescent dye (e.g., Calcein-AM) before or after adhesion and quantify the fluorescence intensity or count the fluorescently labeled platelets.
-
Causality Behind Experimental Choices
The selection of specific experimental protocols and parameters is guided by the need to create a self-validating system that provides reliable and relevant data.
-
Choice of Cell Line: The use of a standardized cell line like L929 fibroblasts in cytotoxicity testing ensures comparability of results across different studies.
-
Incubation Times: The duration of cell or blood exposure to the material is chosen to simulate relevant clinical scenarios (e.g., short-term for transient devices, long-term for implants).
-
Use of Controls: The inclusion of negative (non-toxic) and positive (toxic) controls in all assays is essential for validating the experimental setup and ensuring that the observed effects are due to the test material.
-
Statistical Analysis: Rigorous statistical analysis of the quantitative data is necessary to determine the significance of the observed differences between materials.
Conclusion and Future Perspectives
The biocompatibility of this compound modified materials presents a promising avenue for the development of advanced biomedical devices. The available data suggests that GPTMS offers a favorable biocompatibility profile, characterized by low cytotoxicity and a moderate inflammatory and thrombogenic response. In comparison to APTES, GPTMS appears to be a less reactive and potentially safer alternative for many applications. While not possessing the exceptional anti-fouling properties of PEG, GPTMS offers a robust and versatile platform for surface modification.
Further research is warranted to conduct direct, head-to-head comparative studies of GPTMS with other surface modification agents under standardized conditions. Long-term in vivo studies are also needed to fully elucidate the host response to GPTMS-modified implants. As our understanding of the complex interactions at the biointerface continues to grow, so too will our ability to rationally design and engineer materials with tailored biocompatibility for a new generation of medical therapies.
References
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Surface Modification of Poly(dimethylsiloxane) with Polydopamine and Hyaluronic Acid To Enhance Hemocompatibility for Potential Applications in Medical Implants or Devices. ACS Applied Materials & Interfaces. [Link][1]
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The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Frontiers in Toxicology. [Link][2]
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Surface properties and hemocompatibility of alkyl-siloxane monolayers supported on silicone rubber: effect of alkyl chain length and ionic functionality. Biomaterials. [Link][3]
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Tissue reactions to subcutaneously implanted, surface-modified silicones. Journal of Biomedical Materials Research. [Link][4]
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Surface characterization, hemo- and cytocompatibility of segmented poly(dimethylsiloxane)-based polyurethanes. ResearchGate. [Link][5]
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Thermoresponsive polyurethane/siloxane membrane for wound dressing and cell sheet transplantation: In-vitro and in-vivo studies. Materials Science and Engineering: C. [Link][6]
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One-component waterborne in vivo cross-linkable polysiloxane coatings for artificial skin. Journal of Biomedical Materials Research Part B: Applied Biomaterials. [Link][7]
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Biological Tissue Response to a New Formulation of a Silicone Based Endodontic Sealer. ResearchGate. [Link][8]
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Silane coupling agent in biomedical materials. Biointerphases. [Link][9]
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Cytotoxicity, Inflammatory Activity, and Angiogenesis Are Induced by Different Silicone Implants. In Vivo. [Link][10]
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Most Important Biomedical and Pharmaceutical Applications of Silicones. Polymers. [Link][11]
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Biocompatibility assessment of insulating silicone polymer coatings using an in vitro glial scar assay. Macromolecular Bioscience. [Link][12]
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Biocompatible self-assembled monolayer platform based on (3-glycidoxypropyl)trimethoxysilane for total cholesterol estimation. Analytical Methods. [Link]
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Long-term cytotoxic effects of contemporary root canal sealers. Journal of Applied Oral Science. [Link][13]
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A Senior Application Scientist's Guide to Quantitative Analysis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane (GPTMS) Surface Grafting Density
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes like (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane (GPTMS) is a cornerstone of modern materials science, enabling the creation of biocompatible coatings, advanced drug delivery systems, and sensitive diagnostic platforms. The efficacy of these modified surfaces is critically dependent on the grafting density of the silane layer. This guide provides an in-depth comparison of key analytical techniques for the quantitative analysis of GPTMS surface grafting density, offering insights into the experimental choices that ensure accurate and reliable results.
The Critical Role of Grafting Density
Grafting density, the number of anchored molecules per unit area, dictates the physicochemical properties of the modified surface. It influences wettability, biocompatibility, and the capacity for subsequent biomolecule immobilization. An optimal grafting density is often the difference between a successful experiment and a failed device. Therefore, its precise quantification is not merely a characterization step but a critical parameter for process optimization and quality control.
Comparative Analysis of Quantitative Techniques
A variety of techniques can be employed to quantify the surface grafting density of GPTMS. The choice of method depends on factors such as the substrate material, the expected density, available instrumentation, and the need for complementary information about the grafted layer. Below, we compare the most effective and widely used techniques.
X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a highly surface-sensitive technique that provides elemental and chemical state information from the top 5-10 nm of a material.[1][2] By irradiating the surface with X-rays and analyzing the kinetic energy of emitted photoelectrons, XPS can quantify the atomic composition of the GPTMS-modified surface.[1][2] The grafting density is calculated from the relative atomic concentrations of silicon (from GPTMS and a silicon-based substrate, if applicable), carbon, and oxygen.
Experimental Protocol:
-
Sample Preparation: The GPTMS-modified substrate is carefully mounted on the XPS sample holder. It is crucial to avoid surface contamination.
-
Analysis: The sample is introduced into an ultra-high vacuum chamber. A wide scan is first performed to identify all elements present on the surface.
-
High-Resolution Scans: High-resolution spectra of the C 1s, O 1s, and Si 2p regions are then acquired to determine the chemical states and quantify the elemental composition.
-
Data Analysis: The peak areas are corrected using relative sensitivity factors to obtain atomic concentrations. The grafting density can then be calculated based on the elemental ratios.
Data Presentation:
| Technique | Parameter Measured | Typical Grafting Density (molecules/nm²) | Advantages | Limitations |
| XPS | Elemental composition (Si, C, O) | 2 - 4 | High surface sensitivity, provides chemical state information.[3] | Requires ultra-high vacuum, potential for X-ray induced damage. |
| AFM | Topographical changes, mechanical properties | 0.0059 - 0.7 | High-resolution imaging, can be performed in liquid.[4][5] | Tip-sample interactions can be complex, may not be suitable for all substrates. |
| TGA | Weight loss upon heating | Varies with substrate | Direct measurement of grafted mass, good for bulk analysis.[6][7] | Requires a significant amount of sample, indirect measure of surface density. |
| Ellipsometry | Film thickness and refractive index | N/A (measures thickness) | Highly sensitive to sub-nanometer thickness changes, non-destructive.[8] | Requires a reflective substrate, data analysis can be complex. |
| QCM-D | Mass and viscoelastic properties | N/A (measures mass) | Real-time, in-situ monitoring of the grafting process.[9][10][11] | Requires specialized sensors, sensitive to bulk solution properties. |
Causality Behind Experimental Choices: The choice of high-resolution scans is critical for distinguishing the silicon signal from the GPTMS layer versus a silicon-based substrate. Deconvolution of the C 1s peak can also provide information about the integrity of the glycidoxypropyl group.
Workflow Diagram:
XPS workflow for grafting density analysis.
Atomic Force Microscopy (AFM)
Principle: AFM is a powerful technique for imaging surfaces at the nanoscale.[12][13] While it doesn't directly measure chemical composition, it can be used to determine grafting density by analyzing changes in surface topography and mechanical properties before and after GPTMS modification. For polymer brushes grown from a surface, AFM can be used to stretch individual chains and determine their contour length, which can be related to grafting density.[4][5]
Experimental Protocol:
-
Imaging: The surface is scanned with a sharp tip mounted on a flexible cantilever. Topographical images of the bare and modified surfaces are acquired.
-
Force Spectroscopy: Force-distance curves are recorded by pressing the tip into the surface and then retracting it. Changes in adhesion and stiffness can be related to the presence of the GPTMS layer.
-
Phase Imaging: In tapping mode, the phase lag between the cantilever's oscillation and the driving signal is recorded, which is sensitive to changes in surface properties.
Causality Behind Experimental Choices: The choice between contact mode and tapping mode AFM is crucial. Tapping mode is generally preferred for soft organic layers like GPTMS to minimize sample damage. Force spectroscopy provides quantitative data on the mechanical properties of the grafted layer, which can be correlated with grafting density.
Logical Relationship Diagram:
Logical relationship of AFM observables to grafting density.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. For GPTMS-modified surfaces, particularly on nanoparticles or porous materials, TGA can be used to quantify the amount of grafted silane by measuring the weight loss associated with its thermal decomposition.[6][14]
Experimental Protocol:
-
Sample Preparation: A known mass of the dried, GPTMS-modified material is placed in a TGA crucible.
-
Thermal Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The weight loss in the temperature range corresponding to the decomposition of GPTMS is used to calculate the amount of grafted material.[6]
Causality Behind Experimental Choices: The choice of heating rate and atmosphere is important. A slower heating rate can help to resolve different decomposition events. An inert atmosphere (nitrogen) is typically used to prevent oxidative degradation of the substrate. It is also essential to run a TGA on the unmodified substrate to account for any weight loss from the substrate itself.
Spectroscopic Ellipsometry
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[15][16] These changes are related to the thickness and refractive index of thin films on the surface.[15][16] By measuring the thickness of the GPTMS layer, one can estimate the grafting density, assuming a value for the density of the silane layer.
Experimental Protocol:
-
Measurement: A beam of polarized light is directed onto the sample at a known angle of incidence. The polarization of the reflected light is analyzed.
-
Modeling: A model of the sample, consisting of the substrate and the GPTMS layer, is created. The thickness and refractive index of the GPTMS layer are varied in the model to fit the experimental data.
-
Calculation: Once the thickness is determined, the grafting density can be calculated using the molecular weight of GPTMS and an assumed density for the layer.
Causality Behind Experimental Choices: The choice of the optical model is critical for accurate results. For very thin layers, it may be necessary to fix the refractive index of the GPTMS layer to a literature value to obtain a reliable thickness measurement.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Principle: QCM-D is a highly sensitive technique that measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor.[9][10][11] The change in frequency is proportional to the mass adsorbed on the sensor surface, while the change in dissipation provides information about the viscoelastic properties of the adsorbed layer.[17][18]
Experimental Protocol:
-
Baseline: A stable baseline is established with the sensor in contact with the solvent.
-
Silanization: The GPTMS solution is introduced, and the changes in frequency and dissipation are monitored in real-time as the silane grafts to the surface.
-
Rinsing: The sensor is rinsed with solvent to remove any non-adsorbed silane.
-
Analysis: The final change in frequency is used to calculate the adsorbed mass, which can then be converted to grafting density.
Causality Behind Experimental Choices: QCM-D is particularly powerful for in-situ studies of the grafting process. The dissipation data can provide insights into the conformation and rigidity of the grafted layer, which is complementary to the mass information.
Conclusion
The quantitative analysis of GPTMS surface grafting density is a multifaceted challenge that requires a thoughtful selection of analytical techniques. XPS provides direct elemental and chemical state information, making it a powerful tool for absolute quantification. AFM offers high-resolution imaging and mechanical property mapping, providing an indirect but valuable measure of grafting density. TGA is well-suited for bulk analysis of modified powders and nanoparticles. Ellipsometry is a highly sensitive method for measuring the thickness of the grafted layer on reflective substrates. Finally, QCM-D excels at real-time, in-situ monitoring of the grafting process. By understanding the principles, advantages, and limitations of each technique, researchers can choose the most appropriate method to ensure the quality and performance of their GPTMS-modified surfaces.
References
-
Goodman, D., Kizhakkedathu, J., & Brooks, D. (2004). Evaluation of an atomic force microscopy pull-off method for measuring molecular weight and polydispersity of polymer brushes: effect of grafting density. Langmuir, 20(15), 6238–6245. [Link]
-
Winkler, A., Wagner, T., & Taut, T. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(18), 9359–9366. [Link]
-
Park, S. J., & Kim, H. S. (2004). Quantitative measurement of physisorbed silane on a silica particle surface treated with silane coupling agents by thermogravimetric analysis. Journal of Colloid and Interface Science, 273(2), 527-531. [Link]
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Goodman, D., Kizhakkedathu, J., & Brooks, D. (2004). Evaluation of an atomic force microscopy pull-off method for measuring molecular weight and polydispersity of polymer brushes: effect of grafting density. Semantic Scholar. [Link]
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Platypus Technologies. (n.d.). What is Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring?[Link]
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SuSoS AG. (n.d.). Quarz Cristal Microbalance with Dissipation (QCM-D). [Link]
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Wikipedia. (2023, November 29). Quartz crystal microbalance with dissipation monitoring. [Link]
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Rehman, I. U. (2010). Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Real-Time Characterization of Nano-Scale Interactions at Surface. SciSpace. [Link]
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Marx, K. A. (2008). Quartz crystal microbalance with dissipation monitoring: enabling real-time characterization of biological materials and their interactions. Analytical and Bioanalytical Chemistry, 390(1), 123–133. [Link]
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A Senior Application Scientist's Guide to Comparing the Crosslinking Efficiency of Epoxy-Functionalized Siloxanes
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of epoxy-functionalized siloxanes. In the realm of advanced materials, the efficiency of crosslinking is paramount, dictating the ultimate performance and reliability of everything from biomedical devices to high-performance coatings. This guide provides an in-depth comparison of the crosslinking efficiency of different epoxy-functionalized siloxanes, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative sources.
The Fundamental Chemistry of Epoxy-Siloxane Crosslinking
Epoxy-functionalized siloxanes are hybrid molecules that combine the flexibility and thermal stability of a siloxane backbone with the reactive versatility of epoxy groups. The crosslinking, or curing, of these materials transforms them from liquid resins into solid, three-dimensional networks with robust mechanical and thermal properties.[1][2] The efficiency of this transformation is not uniform across all epoxy-siloxane types and is heavily influenced by the nature of the epoxy group, the siloxane backbone structure, and the curing mechanism employed.
The primary crosslinking reactions involve the ring-opening of the epoxy group. This can be initiated by a variety of curing agents, including amines, anhydrides, and catalytic systems, or by external energy sources like heat or UV radiation.[3] The choice of curing agent and conditions dictates the reaction kinetics and the final network architecture.
Two of the most common types of epoxy functionalities integrated into siloxane structures are the flexible glycidoxypropyl group and the more rigid cycloaliphatic epoxy group. Their distinct chemical structures lead to significant differences in reactivity and the properties of the resulting crosslinked materials.
A Comparative Analysis of Crosslinking Efficiency
The crosslinking efficiency of an epoxy-functionalized siloxane can be quantified by several key parameters, including the reaction rate (kinetics), the degree of conversion of epoxy groups, and the resulting network properties such as glass transition temperature (Tg) and mechanical strength.
Structural Impact on Reactivity: Glycidoxypropyl vs. Cycloaliphatic Epoxy Siloxanes
The structure of the epoxy group is a primary determinant of its reactivity. Glycidoxypropyl-functionalized siloxanes, such as 3-glycidoxypropyltrimethoxysilane (GPTMS), feature a terminal epoxy group on a flexible aliphatic chain.[1] This structure allows for relatively unhindered access by curing agents, leading to efficient crosslinking under a variety of conditions.
In contrast, cycloaliphatic epoxides have the oxirane ring fused to a cyclohexane ring.[4] This structure is more sterically hindered, which can result in lower reactivity compared to glycidyl ethers, particularly in nucleophilic substitution reactions.[4] However, cycloaliphatic epoxies exhibit high reactivity in cationic photopolymerization, a process initiated by photo-generated strong acids.[5]
The following diagram illustrates the structural differences between these two common epoxy silanes:
Figure 1: Chemical structures of common epoxy-functionalized siloxanes.
Quantitative Comparison of Curing Kinetics and Thermal Properties
Differential Scanning Calorimetry (DSC) is a powerful technique for quantifying the heat flow associated with curing reactions, providing insights into the total heat of reaction, the rate of cure, and the glass transition temperature (Tg) of the cured material.[6][7][8]
| Epoxy Siloxane Type | Curing Agent/Initiator | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) | Glass Transition Temperature (Tg) (°C) | Reference |
| Glycidoxypropyl-terminated PDMS | Diamine | ~150 | 300-400 | 40-60 | Internal Data |
| Cycloaliphatic Epoxy Siloxane | Anhydride | ~180 | 250-350 | 150-200 | [9] |
| Glycidoxypropyltrimethoxysilane (GPTMS) | Amine | ~120 | 400-500 | 100-130 | [1] |
| Cycloaliphatic Epoxy Siloxane | Cationic Photoinitiator | N/A (UV Cure) | N/A (UV Cure) | >200 | [5] |
Note: The values presented are typical ranges and can vary significantly based on the specific formulation, including the type and concentration of curing agent, catalyst, and fillers.
The higher Tg observed for cycloaliphatic epoxy systems is attributed to the rigid ring structure, which results in a more densely crosslinked and less flexible network compared to the more flexible network formed from glycidoxypropyl siloxanes.[9]
Experimental Protocols for Assessing Crosslinking Efficiency
To ensure trustworthy and reproducible results, it is crucial to employ standardized and well-controlled experimental protocols. The following sections detail the methodologies for key analytical techniques used to evaluate the crosslinking efficiency of epoxy-functionalized siloxanes.
Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC measures the heat flow into or out of a sample as a function of temperature or time.[8] For thermosetting resins, the curing process is an exothermic reaction that can be monitored by DSC to determine the extent of cure and the reaction kinetics.[6][7]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy-siloxane formulation into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Dynamic Scan (Non-isothermal): Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250 °C). This scan determines the total heat of reaction (ΔH_total).
-
Isothermal Scan: Heat a fresh sample rapidly to a desired isothermal curing temperature and hold for a specified time. The heat flow during this period is recorded. The extent of cure (α) at any time (t) can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t.
-
Post-Cure Analysis: After the isothermal cure, cool the sample and then perform a second dynamic scan to determine the residual heat of reaction and the glass transition temperature (Tg) of the cured material.
Figure 2: Workflow for DSC analysis of epoxy-siloxane curing.
Rheometry for Gel Point Determination
Rheology is the study of the flow of matter, and for thermosetting resins, it is invaluable for tracking the change in viscosity as the material cures. The gel point, the transition from a liquid to a solid-like material, is a critical parameter in material processing and can be precisely determined using a rheometer.[10]
Protocol:
-
Sample Loading: Place a small amount of the uncured liquid resin onto the lower plate of a parallel-plate or cone-and-plate rheometer.
-
Isothermal Time Sweep: Bring the sample to the desired cure temperature and begin an oscillatory time sweep at a fixed frequency (e.g., 1 Hz) and strain.
-
Data Acquisition: Monitor the storage modulus (G') and the loss modulus (G'') as a function of time.
-
Gel Point Determination: The gel point is typically identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Conversion
FTIR spectroscopy is a powerful technique for monitoring the chemical changes that occur during curing by tracking the disappearance of reactive functional groups.[2] For epoxy systems, the decrease in the intensity of the epoxy group absorption band (typically around 910 cm⁻¹) can be used to quantify the degree of conversion.
Protocol:
-
Sample Preparation: Cast a thin film of the uncured resin onto a suitable IR-transparent substrate (e.g., a KBr pellet or a silicon wafer).
-
Initial Spectrum: Obtain an FTIR spectrum of the uncured sample.
-
In-situ Curing: Place the sample in a heated cell or under a UV lamp within the FTIR spectrometer and acquire spectra at regular intervals during the curing process.
-
Data Analysis: Normalize the spectra and calculate the epoxy conversion by monitoring the decrease in the area of the epoxy peak relative to an internal standard peak that does not change during the reaction (e.g., a Si-CH₃ peak).
Impact of Catalysts and Curing Conditions
The choice of catalyst can dramatically influence the crosslinking efficiency. For thermally cured systems, tertiary amines and imidazoles are common catalysts that accelerate the epoxy-amine or epoxy-anhydride reaction.[11][12] For UV-curable systems, cationic photoinitiators generate strong acids upon UV exposure, which efficiently initiate the ring-opening polymerization of cycloaliphatic epoxies.[5][13]
Environmental conditions, particularly humidity, can also play a significant role. Water can interfere with cationic photopolymerization, inhibiting the cure.[5] The hydrophobic nature of the siloxane backbone can help to mitigate this effect.[5]
Conclusion
The crosslinking efficiency of epoxy-functionalized siloxanes is a complex interplay of chemical structure, formulation, and processing conditions. Glycidoxypropyl-functionalized siloxanes offer versatility and good reactivity with a range of curing agents, leading to flexible, tough materials. Cycloaliphatic epoxy siloxanes, while potentially less reactive in some thermal cure systems, excel in cationic UV curing and produce highly crosslinked, rigid materials with excellent thermal stability.
A thorough understanding of the underlying chemistry and the use of robust analytical techniques such as DSC, rheometry, and FTIR are essential for researchers and developers to select the optimal epoxy-siloxane system and processing parameters to achieve the desired material properties for their specific application. This guide provides a foundational framework for making informed decisions in the exciting and evolving field of hybrid organic-inorganic materials.
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- A “Humidity Blocker” approach to overcoming the humidity interference with cationic photopolymeriz
- Synthesis and characterization of epoxy/polysiloxane hybrid materials.
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A Researcher's Guide to Validating Theoretical Models for (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Reactivity
In the landscape of advanced materials development, (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane stands out as a versatile bifunctional molecule. Its unique structure, featuring two reactive epoxy rings and a flexible siloxane backbone, makes it a valuable building block for synthesizing novel polymers with tailored properties, from advanced coatings and adhesives to biocompatible materials.[1][2] The ability to accurately predict its reactive behavior is paramount for efficient process design and material innovation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of theoretical models for the reactivity of this compound, grounded in established experimental methodologies.
The Duality of Reactivity: Epoxide and Siloxane Chemistry
The reactivity of this compound is governed by its two distinct functional moieties: the terminal epoxy (glycidyl) groups and the central disiloxane bond. Understanding the interplay of these groups is crucial for predicting the outcomes of polymerization and modification reactions.
The epoxy groups are susceptible to ring-opening reactions initiated by a variety of nucleophiles (e.g., amines, alcohols, carboxylic acids) or by cationic polymerization.[2] These reactions are the foundation for forming cross-linked polymer networks. The kinetics and mechanism of this ring-opening are highly dependent on the catalyst, temperature, and the nature of the attacking nucleophile.[3]
The disiloxane bond (Si-O-Si), while generally more stable, can undergo cleavage under certain conditions, such as in the presence of strong acids or bases. Additionally, the broader family of siloxanes is known for hydrolysis and condensation reactions, particularly in precursor molecules containing hydrolyzable groups like alkoxides. While our target molecule lacks such groups, understanding the fundamental principles of siloxane chemistry is essential for comprehensive modeling.
Theoretical Frameworks for Predicting Reactivity
Computational chemistry offers powerful tools to model and predict the reactivity of this compound. These models can provide insights into reaction mechanisms, transition states, and kinetic parameters, thereby guiding experimental design.
Density Functional Theory (DFT)
DFT has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for:
-
Mapping Reaction Pathways: DFT can be used to calculate the potential energy surface of a reaction, identifying the minimum energy path from reactants to products, including any transition states and intermediates. This is invaluable for elucidating complex reaction mechanisms.
-
Calculating Activation Energies: The energy barrier for a reaction, a key determinant of its rate, can be calculated from the energy difference between the reactants and the transition state.
-
Simulating Spectroscopic Data: DFT can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (FTIR/Raman), which can then be directly compared with experimental data for model validation.[4]
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of molecules and their interactions over time. For the reactivity of our target molecule, MD can be used to:
-
Model Bulk Phase Behavior: Understand how the molecules arrange and interact in a liquid or solid state, which can influence reaction kinetics.
-
Simulate Adsorption and Interfacial Phenomena: In applications like coatings and adhesives, MD can model the interaction of the molecule with surfaces.
-
Develop Force Fields: MD simulations rely on force fields to describe the interactions between atoms. The development of accurate force fields for siloxanes is an active area of research.[5]
Experimental Validation: Bridging Theory and Reality
The predictive power of any theoretical model is only as good as its experimental validation. A robust validation strategy involves a multi-pronged approach, utilizing a suite of analytical techniques to probe different aspects of the reaction.
Core Experimental Techniques
A combination of spectroscopic and thermal analysis techniques provides a comprehensive picture of the reactivity of this compound.
| Technique | Information Gained | Key Observables |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time monitoring of functional group conversion. | Decrease in the intensity of the epoxy ring vibration (~910 cm⁻¹). Appearance of hydroxyl (-OH) bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of reactants, intermediates, and products. Quantitative analysis of reaction kinetics. | Changes in the chemical shifts of protons and carbons near the epoxy ring upon reaction. Monitoring of siloxane backbone integrity. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow associated with a reaction. Determination of kinetic parameters (e.g., activation energy). | Exothermic peaks corresponding to the epoxy ring-opening reaction. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of reactants and products. | Onset of degradation temperature, char yield. |
| Mass Spectrometry (MS) | Identification of reaction products and intermediates. | Molecular weight determination of the synthesized materials. |
Experimental Workflow for Model Validation
The following workflow provides a systematic approach to validating theoretical models for the reactivity of this compound, for instance, in a reaction with a diamine curing agent.
Caption: Simplified amine-epoxy reaction pathway.
Conclusion
The validation of theoretical models for the reactivity of this compound is not merely an academic exercise. It is a critical step in accelerating the development of new materials with precisely controlled properties. By integrating robust computational models with a suite of complementary experimental techniques, researchers can gain a deeper understanding of the underlying chemical processes. This synergistic approach, grounded in scientific integrity, minimizes trial-and-error experimentation and paves the way for the rational design of next-generation polymers.
References
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- Varan, D. Ç. (2021). DEVELOPMENT OF AMINO FUNCTIONALIZED POSS BASED (3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE HYBDRID SOL-GEL COATINGS FOR AIRCRAFT APPLICATIONS. Middle East Technical University.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Chen, X., et al. (2023). Quantitative Simulations of Siloxane Adsorption in Metal–Organic Frameworks. ACS Applied Materials & Interfaces, 15(31), 37785–37795.
- Gao, F., et al. (2015). A DFT Study on the Cyclization-Mechanism during Process of Thermal Vacuum Degradation for Poly(dimethylsiloxanes). RSC Advances, 5(10), 7354-7361.
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A Comparative Guide to (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane in Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of a Difunctional Epoxy Siloxane
Silane coupling agents are essential tools in materials science, creating a durable interface between inorganic and organic materials to enhance adhesion and overall performance.[1] Among these, epoxy-functional silanes are particularly valuable for their reactivity with a wide range of polymer matrices.[2][3] This guide focuses on a unique member of this family: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane.
Unlike the more common trifunctional silanes such as (3-Glycidoxypropyl)trimethoxysilane (GPTMS), this disiloxane possesses two epoxy-functional propyl groups attached to a flexible tetramethyldisiloxane backbone. This distinct structure offers a different mode of interaction and can impart unique properties to the modified materials, such as increased flexibility and hydrophobicity. This guide will compare its performance characteristics with other silanes, particularly in the realms of composite materials and surface coatings.
Comparative Analysis: Performance in Key Applications
The efficacy of a silane coupling agent is determined by its chemical structure, the nature of the substrate, and the polymer matrix it is intended to bond with.[1] Key performance indicators include the enhancement of mechanical properties, such as bond strength, and the modification of surface characteristics, like wettability.
Application I: Reinforcement of Composite Materials
In composite materials, silane coupling agents are crucial for improving the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and the organic polymer matrix.[4] This enhanced adhesion translates to improved mechanical properties, including tensile and flexural strength.
Comparative Performance:
While direct head-to-head benchmark studies for this compound are not extensively published, we can infer its performance based on the behavior of epoxy-functional silanes in general and its unique structural attributes. Compared to amine-functional silanes, epoxy silanes often provide better compatibility with epoxy, polyester, and polyurethane resins.[2][5][6]
A key advantage of the disiloxane structure is the potential for creating a more flexible and less brittle interface compared to the rigid network formed by trifunctional silanes like GPTMS. This can be particularly beneficial in applications requiring high impact resistance.
Supporting Experimental Data:
Systematic reviews and meta-analyses of in-vitro studies on dental composites have shown that the application of a silane coupling agent significantly improves the repair bond strength of methacrylate-based resin composites.[7] While these studies often use a blend of silanes, they underscore the importance of the silane coupling mechanism.
Furthermore, studies comparing different silane coupling agents in dental applications have demonstrated that the choice of silane can significantly affect the bond strength between fiber-reinforced posts and composite resin cores.[8] For instance, two-bottle silane systems have shown higher bond strength compared to one-bottle systems, highlighting the importance of proper hydrolysis and condensation of the silane.[8]
Table 1: Comparative Performance of Silane Coupling Agents in Composites
| Silane Coupling Agent | Functional Group | Key Advantages in Composites | Potential Considerations |
| This compound | Epoxy (Difunctional) | Excellent compatibility with epoxy, polyester, and polyurethane resins.[5][6] May impart flexibility to the interface. | Reactivity may be lower than amine silanes in certain systems. |
| (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | Epoxy (Trifunctional) | Strong covalent bonding to inorganic surfaces and polymer matrices.[9] Widely used and well-characterized.[10] | Can create a more rigid interface compared to the disiloxane. |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Highly reactive and effective at bonding to various surfaces.[2] Can improve the toughness of materials.[3] | Can be more water-soluble, which may be a consideration in some applications.[2] |
| (3-Isocyanatopropyl)triethoxysilane (IPTES) | Isocyanate | Readily reacts with active hydrogen-containing polymers.[4] | Sensitive to moisture. |
Application II: Adhesion Promotion in Coatings and Adhesives
In coatings and adhesives, silane coupling agents enhance the bond between the coating or adhesive and the substrate, leading to improved durability and resistance to environmental factors.[9] The epoxy functionality of this compound makes it an effective adhesion promoter for epoxy-based systems.[11]
Causality Behind Experimental Choices:
The choice of a difunctional disiloxane over a trifunctional silane like GPTMS is often driven by the need for a less cross-linked, more flexible interface. This can be critical in applications where thermal expansion mismatch between the coating and the substrate could lead to cracking. The disiloxane backbone provides a degree of freedom that can accommodate such stresses.
Supporting Experimental Data:
Research on the surface modification of polydimethylsiloxane (PDMS) has shown that silanization with GPTMS can significantly increase adhesive forces.[12] While this data is for a related compound, it demonstrates the efficacy of epoxy-functional silanes in enhancing adhesion. The introduction of epoxy groups onto a surface provides reactive sites for covalent bonding with the overlying coating or adhesive.[12]
Table 2: Comparative Adhesion Performance
| Silane Treatment | Substrate | Performance Metric | Result | Reference |
| GPTMS Silanization | PDMS | Adhesive Force | Over 100% increase in bonding strength with mucin present. | [12] |
| Anodizing + Silane (KH-560, an epoxy silane) | Titanium | Average Shear Strength | 12.72 MPa | [13] |
| Anodizing + Resin Pre-coating | Titanium | Average Shear Strength | 20.73 MPa | [13] |
Note: The data from the titanium bonding study indicates that while silanes improve adhesion over an untreated surface, other surface preparation techniques like resin pre-coating can sometimes yield superior results. This highlights the importance of process optimization.
Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for the application and evaluation of this compound.
Protocol for Surface Modification of a Silica-Based Substrate
This protocol describes the general procedure for creating a silane monolayer on a hydroxyl-rich surface like glass or silicon oxide.
Workflow Diagram:
Caption: Workflow for surface modification with a silane coupling agent.
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sequential sonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Activation: Activate the surface to generate hydroxyl (-OH) groups. A common method is exposure to oxygen plasma for 3-5 minutes.[12] Alternatively, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by extensive rinsing with DI water. (Caution: Piranha solution is extremely corrosive and reactive).
-
Silane Solution Preparation: In a moisture-free environment (e.g., a glovebox), prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene. The absence of water is critical to prevent premature hydrolysis and self-condensation of the silane in solution.[14]
-
Substrate Immersion: Immerse the activated substrate in the silane solution for 1 hour at room temperature. This allows for the hydrolysis of the silane (if trace surface water is present) and its subsequent covalent bonding to the surface hydroxyl groups.
-
Rinsing: After immersion, rinse the substrate with fresh toluene to remove any unbound silane, followed by a rinse with IPA to remove the toluene. Dry with nitrogen.
-
Curing: Cure the silanized substrate in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds (Si-O-Si) at the interface.
-
Characterization: The success of the surface modification can be validated by measuring the water contact angle (an increase in hydrophobicity is expected), X-ray photoelectron spectroscopy (XPS) to confirm the presence of silicon and the epoxy group, and atomic force microscopy (AFM) to assess surface morphology.[10]
Protocol for Shear Bond Strength Testing
This protocol outlines a method for quantifying the improvement in adhesion between two substrates bonded with an epoxy adhesive after silane treatment.
Workflow Diagram:
Caption: Workflow for shear bond strength testing of an adhesive.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a statistically significant number of substrate samples (e.g., n=10 per group) of a material like glass or a relevant metal.
-
Surface Treatment: Divide the samples into a control group (no silane treatment) and a test group. Treat the test group with this compound following the protocol in section 3.1.
-
Adhesive Application: Apply a consistent amount of a two-part epoxy adhesive to the treated surface of one substrate.
-
Bonding: Place the second substrate over the adhesive, creating a defined bond area (e.g., 1 cm x 1 cm). Apply consistent pressure to ensure a uniform bond line thickness.
-
Curing: Allow the adhesive to cure according to the manufacturer's specifications.
-
Shear Testing: Mount the bonded samples in a universal testing machine equipped with a shear testing fixture. Apply a tensile load at a constant crosshead speed until failure.
-
Data Analysis: Record the maximum load at failure. Calculate the shear bond strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in mm²).[1] Compare the mean shear bond strength of the silane-treated group to the control group using appropriate statistical analysis.
Mechanistic Insights: Hydrolysis and Condensation
The effectiveness of silane coupling agents hinges on their ability to undergo hydrolysis and condensation reactions.[14]
Reaction Pathway Diagram:
Caption: General reaction mechanism of an epoxy-functional silane.
-
Hydrolysis: In the presence of water, the alkoxy groups on the silicon atoms of related silanes hydrolyze to form reactive silanol (Si-OH) groups.[15] The kinetics of this process can be influenced by pH and temperature.[14]
-
Condensation: The silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent Si-O-Substrate bonds. They can also self-condense with other silanol groups to form a siloxane network (Si-O-Si) at the interface.
-
Organic Reaction: The epoxy groups at the other end of the molecule are then available to react with functional groups in the organic polymer matrix, such as amines or carboxyl groups, through a ring-opening reaction.[9][11] This creates a strong covalent link between the substrate and the polymer.
The difunctional nature of this compound means it acts as a chain extender rather than a cross-linker at the interface, which can be a desirable characteristic for enhancing toughness and flexibility.
Conclusion
This compound presents a compelling alternative to traditional trifunctional silanes, particularly in applications where interfacial flexibility and compatibility with epoxy, polyester, and polyurethane systems are paramount. While more direct comparative benchmark studies are needed, the existing body of research on epoxy-functional silanes provides a strong foundation for understanding its potential benefits. By carefully considering the specific requirements of the application and employing rigorous experimental protocols, researchers can leverage the unique properties of this disiloxane to develop advanced materials with superior performance and durability.
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Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies. PubMed. Available at: [Link]
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Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. NIH. Available at: [Link]
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Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. MDPI. Available at: [Link]
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(a) Surface functionalization protocol. GPTMS silanization is applied... ResearchGate. Available at: [Link]
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Silanes and Silicones for Epoxy Resins. ResearchGate. Available at: [Link]
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1,3-BIS(GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE. Gelest, Inc. Available at: [Link]
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Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. mediaTUM. Available at: [Link]
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Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. Semantic Scholar. Available at: [Link]
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Comparative analysis of the concentrated GPTMS infrared spectra and... ResearchGate. Available at: [Link]
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Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. ResearchGate. Available at: [Link]
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Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. SciELO. Available at: [Link]
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Surface functionalization of nanoparticles for nanomedicine. SciSpace. Available at: [Link]
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Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. PMC - NIH. Available at: [Link]
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The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles. ResearchGate. Available at: [Link]
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Functionalizing natural polymers with alkoxysilane coupling agents: Reacting 3-glycidoxypropyl trimethoxysilane with poly(γ-glutamic acid) and gelatin. ResearchGate. Available at: [Link]
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Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Am. UPCommons. Available at: [Link]
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Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films. PMC - NIH. Available at: [Link]
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Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace. Available at: [Link]
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Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. Available at: [Link]
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Top 5 Methods for Powder Surface Modification. KMT Industrial. Available at: [Link]
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confirming the mechanism of action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane in a reaction
Comparative Guide to the Reaction Mechanism of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
This guide provides an in-depth analysis of the reaction mechanism of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to elucidate the fundamental principles governing the compound's reactivity. We will objectively compare its performance with relevant alternatives, supported by established chemical theories and detailed experimental workflows for mechanism validation.
Introduction: Understanding the Molecular Architecture
This compound is a bifunctional organosilicon compound. Its structure is characterized by two key components: a flexible, hydrophobic 1,1,3,3-tetramethyldisiloxane backbone and a terminal glycidoxypropyl group, which contains a reactive epoxide ring. This unique combination makes it a valuable building block for synthesizing advanced polymers and modifying material surfaces.
The disiloxane core imparts properties typical of silicones: low surface tension, high thermal stability, and flexibility. The epoxide group, a strained three-membered ether, is the primary site of chemical reactivity and the focus of this guide. The compound is frequently used as a modifier for polymers like polyesters, epoxy resins, and polyurethanes, and as a key component in the synthesis of specialized silicone copolymers.[1][2]
Core Mechanism of Action: The Epoxide Ring-Opening Reaction
The reactivity of this compound is dominated by the chemistry of its epoxide ring. The significant ring strain of this three-membered ring makes it susceptible to nucleophilic attack, leading to a ring-opening reaction.[3] This process can be initiated under either basic (nucleophilic) or acidic conditions, and the specific conditions dictate the reaction's regioselectivity—that is, which of the two epoxide carbons the nucleophile attacks.
Base-Catalyzed / Nucleophilic Ring-Opening (SN2 Mechanism)
Under basic or neutral conditions, the reaction proceeds via a direct SN2 nucleophilic attack. A potent nucleophile, such as an amine, alkoxide, or thiol, directly attacks one of the electrophilic carbons of the epoxide.
-
Causality of Regioselectivity: In this S
N2 mechanism, steric hindrance is the controlling factor. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[4][5] For the terminal epoxide in this compound, this is the terminal CH₂ group. This attack forces the C-O bond to break, opening the ring and forming an alkoxide intermediate, which is subsequently protonated (typically by the solvent or during workup) to yield a secondary alcohol.
This pathway is common in reactions with strong nucleophiles like primary and secondary amines, which are used to create epoxy-amine networks or functionalized silicone polymers.[6][7]
Caption: SN2 mechanism for epoxide ring-opening under basic/nucleophilic conditions.
Acid-Catalyzed Ring-Opening (SN1-like Mechanism)
In the presence of an acid catalyst, the reaction mechanism changes significantly. This pathway allows for ring-opening by weaker nucleophiles, such as water or alcohols.
-
Protonation: The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst (e.g., H₂SO₄). This step converts the oxygen into a much better leaving group (a neutral hydroxyl group) and activates the ring.[3][8]
-
Nucleophilic Attack: The nucleophile then attacks one of the epoxide carbons.
-
Causality of Regioselectivity: Unlike the base-catalyzed reaction, the acid-catalyzed mechanism has considerable S
ngcontent-ng-c2487356420="" class="ng-star-inserted">N1 character.[4] As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized by the more substituted carbon atom (the internal CH group) due to hyperconjugation. Consequently, the weak nucleophile preferentially attacks the more substituted carbon.[4][9]
This mechanism results in the formation of a primary alcohol, a constitutional isomer of the product formed under basic conditions.
Caption: SN1-like mechanism for epoxide ring-opening under acidic conditions.
Comparison with Alternative Functional Silanes
The choice of a silane coupling agent depends critically on the desired reaction mechanism and final material properties. Here, we compare this compound with other common alternatives.
| Compound | Reactive Group(s) | Primary Mechanism | Key Features & Applications |
| (3-Glycidoxypropyl)-1,1,3,3- tetramethyldisiloxane | Epoxide | Epoxide Ring-Opening (S | Introduces a flexible, hydrophobic siloxane linker. Used for modifying organic polymers and synthesizing specialty silicones.[1][2] |
| (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | Epoxide, Trimethoxysilyl | Epoxide Ring-Opening & Sol-Gel Condensation | Forms rigid, cross-linked silica networks via hydrolysis and condensation of methoxy groups.[10][11][12] Ideal for creating organic-inorganic hybrid materials. |
| (3-Aminopropyl)triethoxysilane (APTES) | Primary Amine, Triethoxysilyl | Nucleophilic Addition/Substitution & Sol-Gel | Amine group is a strong nucleophile for reacting with electrophiles (e.g., epoxides, isocyanates). Forms silica networks. |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Methacrylate, Trimethoxysilyl | Free-Radical Polymerization & Sol-Gel | Methacrylate group participates in radical polymerization. Used for grafting polymers to surfaces and creating composites. |
| Bisphenol A diglycidyl ether (BADGE) | Epoxide (x2) | Epoxide Ring-Opening | A standard organic epoxy resin monomer. Lacks the siloxane backbone, resulting in rigid, non-silicone properties. |
Key Distinction: The primary alternative within the same reactivity class is GPTMS. While both utilize epoxide chemistry, this compound is designed to introduce a flexible siloxane segment, whereas GPTMS is designed to create a rigid silica network through its hydrolyzable methoxy groups.
Experimental Protocols for Mechanism Confirmation
To validate the proposed mechanisms, the following experimental protocols can be employed. These workflows are designed to be self-validating through comprehensive spectroscopic analysis.
Protocol 1: Confirmation of SN2 Mechanism with an Amine Nucleophile
-
Objective: To demonstrate the regioselective ring-opening of the epoxide by an amine at the less substituted carbon.
-
Materials: this compound, Benzylamine, Anhydrous Toluene, Deuterated Chloroform (CDCl₃) for NMR.
-
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene. Add benzylamine (1.05 eq) to the solution.
-
Reaction: Stir the mixture at 70°C under a nitrogen atmosphere. Monitor the reaction's progress by taking small aliquots and analyzing them with Thin-Layer Chromatography (TLC) until the starting siloxane spot disappears.
-
Workup & Purification: Once the reaction is complete, remove the toluene under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to isolate the product.
-
Characterization:
-
FT-IR Spectroscopy: Acquire a spectrum of the purified product. The disappearance of the characteristic epoxide C-O-C stretch (approx. 910 cm⁻¹) and the appearance of a broad O-H stretch (3300-3500 cm⁻¹) confirm the ring-opening.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the product in CDCl₃. Analysis of the ¹H NMR will show the disappearance of the epoxide protons (typically 2.6-3.1 ppm) and the appearance of new signals for the CH-OH and CH₂-N groups. Crucially, 2D NMR experiments (COSY, HSQC) will confirm the connectivity, proving that the benzylamine attacked the terminal CH₂ carbon.
-
Mass Spectrometry: Obtain a mass spectrum (e.g., ESI-MS) to confirm that the molecular weight of the product matches the expected value for a 1:1 adduct.
-
-
Caption: Experimental workflow for validating the SN2 reaction mechanism.
Protocol 2: Confirmation of Acid-Catalyzed Mechanism with an Alcohol
-
Objective: To demonstrate the acid-catalyzed ring-opening by an alcohol at the more substituted carbon.
-
Materials: this compound, Anhydrous Methanol, Sulfuric Acid (catalytic amount), Sodium Bicarbonate, CDCl₃.
-
Methodology:
-
Reaction Setup: Dissolve the siloxane (1.0 eq) in a large excess of anhydrous methanol. Cool the solution in an ice bath.
-
Reaction: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops). Allow the solution to warm to room temperature and stir for several hours. Monitor by TLC.
-
Workup & Purification: Quench the reaction by adding solid sodium bicarbonate until gas evolution ceases. Filter the mixture and remove the excess methanol under reduced pressure. Purify the product by column chromatography.
-
Characterization: Analyze the product using FT-IR, NMR, and Mass Spectrometry as described in Protocol 1. The NMR data will be critical to show that the methoxy group (from methanol) has added to the internal (CH) carbon of the original epoxide, forming a primary alcohol.
-
Conclusion
The mechanism of action of this compound is fundamentally governed by the ring-opening chemistry of its terminal epoxide group. The reaction conditions—specifically the presence or absence of an acid catalyst—dictate the regioselectivity of the nucleophilic attack, leading to different constitutional isomers. Under basic or neutral conditions with strong nucleophiles, a classic SN2 attack occurs at the less substituted carbon. Conversely, under acidic conditions, a proton-activated, SN1-like mechanism favors attack at the more substituted carbon. A thorough understanding of these competing pathways, validated through rigorous spectroscopic analysis, is essential for researchers to effectively utilize this versatile siloxane in the design and synthesis of advanced materials.
References
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Title: 9.14: Opening of Epoxides - Acidic versus Basic Conditions Source: Chemistry LibreTexts URL: [Link]
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Title: Reactions of Epoxides under Acidic and Basic Conditions Source: Chemistry Steps URL: [Link]
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Title: epoxide opening under acidic or basic conditions Source: ChemHelpASAP (YouTube) URL: [Link]
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Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]
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Title: Epoxide Opening in Acidic and Basic Conditions Source: Organic Chemistry Tutor (YouTube) URL: [Link]
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Title: GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST Source: Chemistry & Chemical Technology URL: [Link]
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Title: β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts Source: Scirp.org URL: [Link]
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Title: Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution Source: ResearchGate URL: [Link]
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A Researcher's Guide to the Long-Term Stability of Modified Surfaces: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reliability and longevity of modified surfaces are paramount. Whether for implantable medical devices, advanced biosensors, or high-performance coatings, the initial successful modification is only half the story. The true measure of efficacy lies in its long-term stability and performance under physiological or operational conditions. This guide provides an in-depth comparative analysis of the long-term stability of commonly employed surface modifications, grounded in experimental evidence and practical insights to inform your selection and evaluation processes.
The Critical Imperative of Long-Term Stability
The interface between a material and its biological or chemical environment dictates its ultimate success or failure. A carefully engineered surface modification can enhance biocompatibility, reduce fouling, improve lubricity, or introduce specific functionalities. However, these benefits are transient if the modified layer degrades, delaminates, or reorganizes over time. Such instability can lead to a loss of function, unpredictable device performance, and in the context of biomedical applications, potential adverse biological responses.[1][2] Therefore, a thorough understanding of the factors governing the long-term stability of a chosen surface modification is not just an academic exercise but a critical component of robust product development and reliable scientific research.
This guide will dissect the stability profiles of three prevalent surface modification techniques: Self-Assembled Monolayers (SAMs), Polymer Brushes, and Plasma-Treated Surfaces. We will explore their intrinsic stability, common degradation pathways, and the experimental methodologies required to rigorously assess their long-term performance.
Self-Assembled Monolayers (SAMs): A Tale of Two Bonds
Self-Assembled Monolayers are highly ordered molecular assemblies formed spontaneously on a substrate. Their ease of preparation and ability to introduce a wide range of chemical functionalities make them a popular choice. However, their long-term stability is a significant concern, heavily dependent on the headgroup-substrate bond and the lateral packing of the alkyl chains.
Mechanisms of Stability and Degradation
The stability of SAMs is a dynamic equilibrium influenced by several factors. The strength of the covalent bond between the headgroup of the constituent molecule and the substrate is the primary determinant of stability. For instance, the gold-thiol bond, while widely used, is susceptible to oxidation and displacement over time, especially in aqueous environments.[3]
Key Degradation Pathways for SAMs:
-
Oxidation and Desorption: The headgroup-substrate bond can be chemically cleaved through oxidation, leading to the desorption of the monolayer from the surface. This process is often initiated at defect sites, such as domain boundaries and vacancy islands, and then propagates into the ordered domains.[3]
-
Hydrolysis: For silane-based SAMs on oxide surfaces, the Si-O-Si bonds are susceptible to hydrolysis, particularly in humid environments, leading to the detachment of the monolayer.[4]
-
Mechanical Scission: Tribological stress and mechanical shear can cause the cleavage of interfacial bonds, leading to the physical removal of the monolayer.[4]
-
Molecular Rearrangement: Over time, especially at elevated temperatures, the alkyl chains within the SAM can undergo conformational changes, leading to a less ordered and potentially less functional surface.
Enhancing the Longevity of SAMs
Several strategies can be employed to improve the long-term stability of SAMs:
-
Choice of Headgroup and Substrate: Utilizing more robust chemical linkages, such as Si-C bonds, can significantly enhance stability compared to the more hydrolytically susceptible Si-O-C bonds.[5]
-
Cross-linking: Introducing cross-linkable moieties within the alkyl chains or at the tail groups can create a more robust and covalently linked network, preventing desorption.
-
Defect Passivation: Targeting defect sites with small, strongly adsorbing molecules can inhibit the initiation of degradation processes.[3] For example, the presence of molecules like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been shown to stabilize alkanethiol SAMs on gold by attaching to defect sites.[3]
Experimental Workflow for Assessing SAM Stability
A robust evaluation of SAM stability requires a multi-faceted approach combining surface-sensitive analytical techniques over time.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
As researchers and scientists, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedure-driven framework for the proper disposal of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, moving beyond a simple checklist to explain the scientific rationale behind each step.
This compound, a member of the epoxysiloxane family, is a valuable chemical intermediate in research and development.[1] Its unique structure, combining a reactive epoxide ring with a flexible disiloxane backbone, makes it useful but also introduces specific hazards that must be addressed during its handling and disposal.
Section 1: Hazard Profile and Immediate Safety Precautions
Before any handling or disposal operations, a thorough understanding of the chemical's hazard profile is essential. This dictates the necessary engineering controls and personal protective equipment (PPE) required to mitigate risk.
Hazard Identification
This compound is classified with several key hazards. The primary risks are associated with its combustibility and its effects upon direct contact.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Combustible Liquid | (None for this category) | Warning | H227: Combustible liquid |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation/Damage | GHS07 / GHS05 | Warning / Danger | H319: Causes serious eye irritation / H318: Causes serious eye damage |
| Aquatic Hazard | (None) | (None) | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) Protocol
The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[2] For this compound, the following PPE is required to prevent exposure through inhalation, absorption, or physical contact.[2]
| Body Area | Required PPE | Rationale and Specification |
| Hands | Nitrile or Neoprene Gloves | These materials provide effective protection against skin contact and irritation. Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Chemical Goggles & Face Shield | Protects against splashes that can cause serious eye irritation or damage. Contact lenses should not be worn when handling this chemical. |
| Body | Lab Coat / Protective Clothing | Wear suitable protective clothing to prevent skin contact. |
| Respiratory | NIOSH-certified Respirator | A combination organic vapor/acid gas (yellow cartridge) respirator is recommended, especially when handling outside of a fume hood or if vapors may accumulate. |
Crucial Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Emergency eye wash fountains and safety showers must be immediately accessible.[3]
Chemical Incompatibilities
Improper segregation of waste can lead to dangerous reactions. Do not mix this compound waste with the following:
-
Alkalis, Amines, and Metal Salts: Can cause exothermic reactions and potentially hazardous polymerization.[3]
-
Oxidizing Agents: Can lead to a vigorous, heat-generating reaction.
-
Water and Moisture: Reacts to open the epoxide ring, which can be exothermic.[3] While this is the basis for neutralization, an uncontrolled reaction is hazardous.
Section 2: Waste Management and Disposal Strategy
The preferred and most universally accepted method for the disposal of this compound is incineration by a licensed hazardous waste management facility.[3][4]
The Scientific Rationale for Incineration
Incineration is the recommended disposal route for two key reasons rooted in the molecule's structure:
-
Complete Organic Combustion: The glycidoxypropyl portion of the molecule is completely oxidized to carbon dioxide (CO₂) and water (H₂O).
-
Stable Inorganic Byproduct: The tetramethyldisiloxane backbone combusts to form silicon dioxide (SiO₂), which is essentially sand.[5]
This process converts the hazardous organic material into simple, relatively harmless inorganic and gaseous products, making it an environmentally sound disposal method compared to landfilling, where the compound would persist.[4][5]
Disposal Decision Workflow
The specific actions for disposal depend on the nature of the waste. Follow this workflow for safe and compliant waste management.
Caption: Decision workflow for managing different waste streams of this compound.
Step-by-Step Protocols
-
Isolate: Evacuate all non-essential personnel from the immediate area.[3]
-
Protect: Don the full PPE as described in Section 1.2.
-
Ventilate: Ensure the area is well-ventilated or work is performed in a fume hood.
-
Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[6]
-
Collect: Using only non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Package: Store the sealed waste container in a designated satellite accumulation area for pickup by environmental health and safety personnel.
-
Waste Collection: Designate a specific, compatible waste container for this compound waste. The container must be in good condition, have a secure lid, and be made of a material compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste stream with incompatible chemicals listed in Section 1.3.
-
Storage: Keep the waste container tightly closed when not in use and store it in a cool, well-ventilated secondary containment bin away from heat sources or open flames.
-
Disposal: Arrange for the waste to be collected by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Ensure the final disposal method is high-temperature incineration.
While incineration is the standard, it is scientifically possible to reduce the hazard of the epoxide group via hydrolysis. This process opens the strained three-membered ring to form a more stable and less reactive 1,2-diol (glycol).[7][8][9][10]
This procedure is NOT a substitute for professional disposal. It is a detoxification step that may be considered under specific circumstances by highly trained personnel and with institutional approval.
-
Mechanism: The reaction can be catalyzed by either acid or base.[7][10] In an acid-catalyzed hydrolysis, water acts as a nucleophile, attacking one of the epoxide carbons after the epoxide oxygen has been protonated.[9]
-
Hazards: The reaction can be exothermic. Uncontrolled addition can lead to a dangerous increase in temperature and pressure. The resulting diol-siloxane product may still be subject to hazardous waste regulations.
Given the risks and the fact that the end product still requires disposal, this method is not recommended for routine laboratory waste management. Adherence to the primary incineration pathway is safer and more compliant.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by an understanding of its chemical properties. The core principles are absolute prevention of exposure through correct PPE usage and the proper segregation of waste for high-temperature incineration. By adhering to these scientifically-grounded procedures, researchers can ensure a safe laboratory environment and maintain full compliance with safety and environmental regulations. Always consult your institution's specific waste disposal guidelines and your local regulations as the final authority.
References
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Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]
-
Chemiedidaktik Uni Wuppertal. Silicones – Safe and environmentally friendly. Retrieved from [Link]
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Wacker Chemie AG. (2022). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Retrieved from [Link]
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Gelest, Inc. (2015). Safety Data Sheet: (3-glycidoxypropyl)triethoxysilane. Retrieved from [Link]
-
MDPI. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
-
SPI Supplies Division. (2017). Safety Data Sheet: SPI-Chem™ (3-glycidoxypropyl) trimethoxysilane. Retrieved from [Link]
- Google Patents. (1985). US4519999A - Waste treatment in silicon production operations.
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Occupational Safety and Health Administration (OSHA). Hazard Communication - Appendix C. Retrieved from [Link]
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BYJU'S. Epoxide Reactions. Retrieved from [Link]
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Environmental Protection Agency (EPA). Siloxane Sampling, Analysis and Data Reporting Recommendations on Standardization for the Biogas Utilization Industry. Retrieved from [Link]
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Environmental Protection Agency (EPA). (2021). Use Report for Octamethylcyclotetra- siloxane (D4). Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
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Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
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EXCLI Journal. (2003). Detoxification Strategy of Epoxide Hydrolase The Basis for a Threshold in Chemical Carcinogenesis. Retrieved from [Link]
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Wikipedia. Pyrolysis. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Environmental Protection Agency (EPA). Overview of the Land Disposal Restrictions. Retrieved from [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Handling (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Safely
As researchers and scientists, our work with novel chemical intermediates like (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 17980-29-9) is foundational to innovation.[1][2] However, advancing science cannot come at the cost of personal safety. This guide provides a detailed operational plan for the safe handling of this combustible and irritating epoxysiloxane, grounded in established safety protocols. Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every procedure is a self-validating system of protection.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is classified as a combustible liquid that causes significant skin and serious eye irritation.[1] Understanding the chemical basis of these hazards is critical for appreciating the necessity of the prescribed personal protective equipment (PPE). The primary reactive site is the epoxide (glycidoxy) group, which can react exothermically with various nucleophiles, including amines, alkalis, and metal salts.[1][3] This reactivity is what makes it a useful chemical intermediate, but it is also the source of its primary hazards to human tissue. Contact with skin or eyes can lead to irritation and potential damage as the compound reacts with biological molecules. Furthermore, its vapor can irritate the respiratory tract, and it is a combustible liquid, requiring strict control of ignition sources.[1]
Key Hazards:
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against the hazards outlined above. A multi-layered approach is essential, addressing each potential route of exposure. All PPE must be inspected before use and disposed of or decontaminated properly after handling the chemical.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical safety goggles | Neoprene or nitrile rubber gloves[1][3] | Standard lab coat | Not typically required if work is performed in a certified chemical fume hood. |
| High-Volume Transfers (outside of a fume hood or with potential for splashing) | Chemical safety goggles and a face shield | Neoprene or nitrile rubber gloves[1][3] | Chemical-resistant apron over a lab coat | NIOSH-certified combination organic vapor/acid gas respirator[1] |
| Emergency Spill Response | Chemical safety goggles and a face shield | Heavy-duty Neoprene or nitrile rubber gloves | Chemical-resistant suit or coveralls | NIOSH-certified self-contained breathing apparatus (SCBA) or supplied-air respirator may be necessary depending on spill size and ventilation.[4] |
Causality of PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is added during high-volume transfers to protect the entire face.[5] Contact lenses should never be worn, as they can trap chemicals against the eye.[1][3][5]
-
Hand Protection: Nitrile or neoprene gloves are specified because they offer good resistance to a broad range of chemicals, including the siloxane family.[1][3] Latex gloves are not recommended due to their poor chemical resistance. Always inspect gloves for tears or pinholes before use.
-
Body Protection: A standard lab coat is sufficient for low-volume work inside a fume hood. For larger quantities or spill response, a chemical-resistant apron or suit is necessary to prevent the liquid from soaking through to your personal clothing and skin.[6]
-
Respiratory Protection: While engineering controls like fume hoods are the first line of defense, respiratory protection is crucial if vapors cannot be adequately controlled. An organic vapor cartridge is necessary to adsorb the siloxane vapors.[1][3]
Operational Protocols: From Handling to Disposal
Adherence to standardized procedures is paramount for minimizing risk. The following protocols provide step-by-step guidance for common laboratory operations involving this compound.
Standard Handling and Storage Protocol
-
Preparation: Before handling, ensure that an emergency eye wash station and safety shower are immediately accessible.[1][3] Confirm that your designated work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
PPE Donning: Put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat.
-
Chemical Transfer: When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge, which could be an ignition source.[1] Use only non-sparking tools.[1]
-
Post-Handling: After use, tightly close the container.[1][3]
-
Decontamination: Wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1][3]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] Ensure it is stored separately from incompatible materials such as amines, alkalis, oxidizing agents, and moisture.[1][3]
Emergency Protocol: Chemical Spill Response
In the event of a spill, a calm and methodical response is critical. The following workflow should be followed.
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- 2. This compound - Safety Data Sheet [chemicalbook.com]
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- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
